molecular formula C8H8ClNO B031378 2-CHLORO-N-PHENYLACETAMIDE CAS No. 587-65-5

2-CHLORO-N-PHENYLACETAMIDE

Cat. No.: B031378
CAS No.: 587-65-5
M. Wt: 169.61 g/mol
InChI Key: VONWPEXRCLHKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-phenylacetamide is a versatile chemical intermediate of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a reactive chloroacetamide group attached to an aniline nitrogen, making it a valuable electrophilic building block for the synthesis of more complex molecules. Its primary research application lies in nucleophilic substitution reactions, where the chlorine atom can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides, enabling the construction of diverse libraries of N-phenylglycinamide derivatives. Researchers utilize this compound in the development of potential pharmacologically active compounds, including enzyme inhibitors and receptor modulators, due to its role as a core scaffold. Furthermore, it serves as a precursor in the synthesis of herbicides and other agrochemicals. The presence of the phenyl ring allows for potential further functionalization via electrophilic aromatic substitution, expanding its utility in multi-step synthetic pathways. Handling this reagent requires appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONWPEXRCLHKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041409
Record name 2-Chloro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige solid; [HSDB]
Record name 2-Chloro-N-phenylacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3089
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Practically insoluble
Record name 2-CHLORO-N-PHENYLACETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000433 [mmHg]
Record name 2-Chloro-N-phenylacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3089
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Very light beige, crystalline powder

CAS No.

587-65-5
Record name Chloroacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-CHLORO-N-PHENYLACETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

86-88 °C
Record name 2-CHLORO-N-PHENYLACETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-N-phenylacetamide: Core Properties and Structure

This technical guide provides a comprehensive overview of this compound, also known as chloroacetanilide. It details the compound's fundamental physicochemical properties, structure, established experimental protocols for its synthesis, and its role in biological pathways.

Core Properties and Structure

This compound is a halogenated acetanilide (B955) compound that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1][2] Its reactivity is largely dictated by the presence of the chloroacetamide moiety and the phenyl group.[3]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₈ClNO[4][5][6]
Molecular Weight 169.61 g/mol [5][6][7]
Melting Point 136-139 °C[4][7][8][9]
Boiling Point 340.0 ± 25.0 °C (Predicted)[4]
Density 1.266 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Appearance Off-White to Pale Beige Solid[4]
InChI Key VONWPEXRCLHKRJ-UHFFFAOYSA-N[6][7][9]
CAS Number 587-65-5[4][5][7]
Chemical Structure

The skeletal structure of this compound consists of a phenyl group attached to the nitrogen of an acetamide (B32628) group, with a chlorine atom substituted on the acetyl methyl group.[1] Analysis of its crystal structure reveals the presence of N-H...O hydrogen bonds between molecules.[7][8][10] The conformations of the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds in the side chain are syn.[10]

Experimental Protocols

The synthesis of this compound is achievable through several well-documented methods. The choice of protocol often depends on the desired scale, yield, and available starting materials.

Synthesis from Aniline (B41778) and Chloroacetyl Chloride

This is a common and straightforward method for preparing this compound.[7][8][11]

  • Objective: To synthesize this compound via acylation of aniline.

  • Materials:

    • Aniline (C₆H₅NH₂)

    • Chloroacetyl chloride (ClCOCH₂Cl)

    • Glacial acetic acid (CH₃COOH) or another suitable solvent (e.g., benzene, acetone)

    • Base (optional, e.g., triethylamine, potassium carbonate) to neutralize HCl byproduct

  • Procedure:

    • Dissolve aniline in a suitable solvent like glacial acetic acid in a reaction flask.[7][8]

    • Add an equimolar amount of chloroacetyl chloride dropwise to the aniline solution while stirring. The reaction is often performed at room temperature.[11]

    • If a non-acidic solvent is used, a base is typically added to the mixture to act as a scavenger for the hydrochloric acid that is formed.[11]

    • Continue stirring the reaction mixture for a specified period (e.g., several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[12]

    • Upon completion, the product precipitates out of the solution.

    • Isolate the solid product by filtration.

    • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield colorless prisms.[10][12]

Palladium-Catalyzed Synthesis

This method provides an alternative route using a transition-metal catalyst.[11][13]

  • Objective: To synthesize this compound using a palladium-catalyzed cross-coupling reaction.

  • Materials:

    • Palladium acetate (B1210297) [Pd(OAc)₂]

    • 2,2'-bipyridine (ligand)

    • Aniline

    • 2-chloro-N,N-dimethylacetamide

    • Pivalic acid

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Toluene (solvent)

  • Procedure:

    • Combine palladium acetate, 2,2'-bipyridine, aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride etherate in a reaction vessel containing toluene.[13]

    • Place the vessel in an oil bath and heat the mixture at 120 °C for 24 hours.[13]

    • After the reaction period, allow the mixture to cool to room temperature.

    • Perform a conventional work-up procedure to isolate the crude product.

    • Purify the product to obtain pure this compound. A reported yield for this method is 81%.[13]

Biological Activity and Signaling Pathways

The N-aryl-2-chloroacetamide scaffold is a key feature in many compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Derivatives of this compound have shown potential as antifungal and antibacterial agents.[2]

Proposed Mechanism of Action: Apoptosis Induction

Studies on related chloroacetamide derivatives suggest that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death).[3] A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequently triggers apoptotic pathways.[3]

Signaling_Pathway Cmpd This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) Cmpd->ROS Stress Cellular Stress ROS->Stress MAPK MAPK/ERK Pathway Activation Stress->MAPK Casp Executioner Caspase Activation MAPK->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis

Caption: Proposed apoptotic pathway induced by chloroacetamide analogs.

Experimental Workflow for Biological Evaluation

The investigation into the biological activity of this compound and its derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Analysis Structural Analysis (NMR, IR, MS) Purification->Analysis Anticancer Anticancer Assays (e.g., MTT on cell lines) Analysis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Analysis->Antimicrobial Apoptosis_Study Apoptosis Induction (e.g., Flow Cytometry) Anticancer->Apoptosis_Study If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Study->Pathway_Analysis

Caption: General workflow for synthesis and biological evaluation.

References

An In-depth Technical Guide to 2-Chloro-N-phenylacetamide (CAS 587-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-phenylacetamide (also known as chloroacetanilide), with the CAS number 587-65-5, is a chemical compound that has garnered significant interest as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of this compound and its analogs. Detailed experimental protocols for its synthesis and for key biological assays are presented. Furthermore, this guide visualizes a proposed mechanism of action, focusing on the induction of apoptosis through reactive oxygen species (ROS) generation and the modulation of key signaling pathways.

Chemical and Physical Properties

This compound is a stable, off-white to pale beige solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 587-65-5[1][2]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [1][2]
Melting Point 136-139 °C[1]
Appearance Off-White to Pale Beige Solid
Solubility Soluble in chloroform (B151607) and methanol.[3]
InChI Key VONWPEXRCLHKRJ-UHFFFAOYSA-N
SMILES ClCC(=O)Nc1ccccc1

Synthesis and Purification

The most common method for the synthesis of this compound is the reaction of aniline (B41778) with chloroacetyl chloride. Variations of this method exist, utilizing different solvents and bases.

General Synthesis Workflow

The synthesis of this compound and its derivatives typically follows a straightforward acylation reaction.

G Aniline Aniline (or substituted aniline) Reaction Reaction Mixture Aniline->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction SolventBase Solvent (e.g., Glacial Acetic Acid, THF) + Base (e.g., Sodium Acetate (B1210297), Triethylamine) SolventBase->Reaction Purification Purification (Recrystallization from Ethanol) Reaction->Purification Product This compound (or derivative) Purification->Product

General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from Aniline and Chloroacetyl Chloride

This protocol is adapted from a general method for the synthesis of N-substituted-2-chloroacetamides.[4]

Materials:

  • Aniline (0.02 mol)

  • Chloroacetyl chloride (0.02 mol)

  • Glacial acetic acid (60 mL)

  • Saturated sodium acetate solution

  • Ice-cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolve the aniline (0.02 mol) in 60 mL of glacial acetic acid.

  • Add a saturated solution of sodium acetate to the reaction mixture.

  • In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the stirred reaction mixture.

  • Continue stirring the reaction for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by filtration.

  • Wash the product with a very dilute solution of glacial acetic acid.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound. A reported yield for this method is 79%.[5]

Palladium-Catalyzed Synthesis

A more recent method involves a palladium-catalyzed reaction.[5]

Materials:

  • Palladium acetate (1.3 mg)

  • 2,2'-bipyridine (0.9 mg)

  • Aniline (18.6 mg)

  • 2-chloro-N,N-dimethylacetamide (243.1 mg)

  • Pivalic acid (40.9 mg)

  • Boron trifluoride ether complex (42.6 mg)

  • Toluene (2.0 mL)

Procedure:

  • Combine all reagents in a suitable reaction vessel.

  • Heat the mixture in an oil bath at 120 °C for 24 hours.

  • After the reaction is complete, perform a conventional work-up to isolate the product.

  • This method has been reported to yield 27.5 mg of pure product (81% yield).[5]

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

Spectroscopic Data Key Features
¹H NMR (DMSO-d₆)δ 4.6 (s, 2H, CH₂), 7.18 (d, 2H, ArH), 7.85 (d, 2H, ArH), 9.95 (s, 1H, NH)[5]
IR (KBr, cm⁻¹) 3303, 3209, 3145 (N-H stretching), 2945 (C-H stretching), 1671 (C=O stretching), 1605, 1559 (aromatic C=C stretching), 1250, 762[5]
Mass Spectrum (m/z) 169 (M⁺), 120, 93 (base peak), 77, 65[6]

Biological Activities and Potential Applications

While this compound itself has shown notable antifungal activity, a significant body of research has focused on its derivatives, which exhibit a wide range of pharmacological effects. The N-phenyl-2-chloroacetamide scaffold is considered a versatile template for drug design.[7]

Antifungal Activity

This compound has demonstrated significant in vitro antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[8]

Organism MIC (µg/mL) MFC (µg/mL)
Candida albicans (fluconazole-resistant strains)128 - 256512 - 1024
Candida parapsilosis (fluconazole-resistant strains)128 - 256512 - 1024
Data from Diniz-Neto et al. (2022)[8]

The compound also inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms.[8] Interestingly, its mechanism of action does not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall.[8]

Anticancer Activity of Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.

Compound ID Substitution on Phenyl Ring Cell Line IC₅₀ (µM)
3d4-BromoMDA-MB-468 (Breast Cancer)0.6 ± 0.08
PC-12 (Pheochromocytoma)0.6 ± 0.08
MCF-7 (Breast Cancer)0.7 ± 0.4
3c3-BromoMCF-7 (Breast Cancer)0.7 ± 0.08
3j4-NitroMDA-MB-468 (Breast Cancer)0.76 ± 0.09
Data from a study on phenylacetamide derivatives.[7]
Anti-inflammatory and Analgesic Activity of Derivatives

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. This analgesic effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: ROS-Mediated Apoptosis

Studies on chloroacetamide derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis, a form of programmed cell death. A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways.

Signaling Pathway Diagram

The following diagram illustrates a proposed signaling cascade initiated by this compound, leading to apoptosis.

G cluster_cell Cancer Cell C2NPA This compound ROS ↑ Reactive Oxygen Species (ROS) C2NPA->ROS Mitochondria Mitochondria ROS->Mitochondria MAPK MAPK Pathway (JNK, p38) ROS->MAPK Bax Bax (pro-apoptotic) Mitochondria->Bax activation Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 inhibition CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis

Proposed ROS-mediated apoptotic pathway for this compound.

This proposed pathway suggests that this compound induces an increase in intracellular ROS. This oxidative stress can lead to the activation of the MAPK signaling pathway (specifically JNK and p38) and mitochondrial dysfunction. Mitochondrial stress promotes the activation of pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

Experimental Protocols for Biological Assays

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of compounds like this compound.

Experimental Workflow for Anticancer Activity Screening

G cluster_workflow Anticancer Activity Screening Workflow CellCulture Cancer Cell Culture (e.g., MCF-7, MDA-MB-468) CompoundTreatment Treatment with This compound (various concentrations) CellCulture->CompoundTreatment MTT_Assay MTT Assay (Cell Viability) CompoundTreatment->MTT_Assay ApoptosisAssay Apoptosis Assays CompoundTreatment->ApoptosisAssay IC50 IC₅₀ Determination MTT_Assay->IC50 CaspaseActivity Caspase Activity Assay ApoptosisAssay->CaspaseActivity ROS_Detection ROS Detection Assay ApoptosisAssay->ROS_Detection WesternBlot Western Blot Analysis (Bcl-2, Bax, Caspases, MAPK) ApoptosisAssay->WesternBlot

General workflow for in vitro anticancer activity screening.
MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caspase Activity Assay

Principle: This assay utilizes a fluorogenic or colorimetric substrate containing a specific amino acid sequence recognized and cleaved by an active caspase (e.g., DEVD for caspase-3). Cleavage of the substrate releases a fluorescent or colored molecule that can be quantified.[9]

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells to release their contents, including active caspases.

  • Add the cell lysate to a reaction mixture containing the specific caspase substrate.

  • Incubate the mixture to allow for substrate cleavage.

  • Measure the fluorescence or absorbance using a plate reader.

  • The signal intensity is proportional to the caspase activity in the sample.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

Procedure:

  • Load the cells with the H₂DCFDA probe by incubating them in a medium containing the probe.

  • Wash the cells to remove the excess probe.

  • Treat the cells with this compound.

  • Measure the fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis for Apoptotic Proteins

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspases, phosphorylated MAPK proteins).

Procedure:

  • Prepare protein lysates from cells treated with this compound.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound (CAS 587-65-5) is a compound of significant interest due to its demonstrated antifungal activity and its role as a versatile scaffold in medicinal chemistry. Its derivatives have shown promising anticancer, anti-inflammatory, and analgesic properties, highlighting the potential for further drug development based on this core structure. The proposed mechanism of action, involving the induction of ROS-mediated apoptosis, provides a rationale for its observed cytotoxic effects and offers avenues for further investigation into its molecular targets. The experimental protocols detailed in this guide provide a foundation for researchers to synthesize, purify, and evaluate the biological activities of this compound and its analogs, contributing to the ongoing efforts in the discovery of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Chloro-N-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 2-chloro-N-phenylacetamide. This document details the expected spectral characteristics, provides structured data tables for easy reference, and outlines detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These values are compiled from typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Singlet (broad)1HN-H (Amide)
~7.5 - 7.6Multiplet2HAromatic C-H (ortho to -NH)
~7.3 - 7.4Multiplet2HAromatic C-H (meta to -NH)
~7.1 - 7.2Multiplet1HAromatic C-H (para to -NH)
~4.2 - 4.3Singlet2HCl-CH₂
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~164 - 166C=O (Amide)
~137 - 139Aromatic C (quaternary, attached to -NH)
~129 - 130Aromatic C-H (meta to -NH)
~124 - 125Aromatic C-H (para to -NH)
~120 - 121Aromatic C-H (ortho to -NH)
~42 - 44Cl-CH₂
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3200Strong, BroadN-H Stretch (Amide)
~3100 - 3000MediumAromatic C-H Stretch
~1670 - 1650StrongC=O Stretch (Amide I)
~1550 - 1530MediumN-H Bend (Amide II)
~1600, ~1490Medium-WeakAromatic C=C Bending
~750 - 700StrongC-H Out-of-plane Bend (Monosubstituted Benzene)
~800 - 600Medium-StrongC-Cl Stretch

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a single scan to check the spectral width and receiver gain.

      • Set the spectral width to cover the range of -2 to 12 ppm.

      • Use a 30-degree pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to cover the range of 0 to 200 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Materials and Equipment:

  • This compound sample (solid)

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

    • After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place solid on ATR crystal Sample->Prep_IR NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire FT-IR Spectrum Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Baseline Correction IR_Acq->IR_Proc NMR_Analysis Peak Assignment, Integration, Structural Elucidation NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Final_Report Comprehensive Spectroscopic Report NMR_Analysis->Final_Report IR_Analysis->Final_Report

Caption: Workflow for NMR and IR analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-chloro-N-phenylacetamide (CAS No. 587-65-5), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance.

Physicochemical Properties

This compound is a solid at room temperature, appearing as an off-white to pale beige crystalline powder.[2][3]

PropertyValueReference
Molecular FormulaC₈H₈ClNO[2]
Molecular Weight169.61 g/mol [2]
Melting Point136-139 °C[1][2][4][5][6]
pKa (Predicted)12.90 ± 0.70[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The solubility of this compound has been qualitatively and quantitatively assessed in various solvents.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

  • Slightly Soluble in Chloroform and Methanol.[1][2]

  • Soluble in Acetone, Ethanol, and Dimethyl Sulfoxide (DMSO).

  • Practically Insoluble in water.[7]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water252.2 g/L

Note: The water solubility value is cited from a secondary source and should be experimentally verified for critical applications.

For research and development purposes, it is recommended to experimentally determine the solubility of this compound in relevant solvent systems.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10][11][12][13]

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G G cluster_stress Forced Degradation cluster_method Method Development & Validation cluster_analysis Stability Analysis cluster_outcome Outcome A This compound B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (H2O2) A->C D Photolysis (ICH Q1B) A->D E Thermal Stress (Dry/Humid Heat) A->E F Develop Stability-Indicating HPLC Method B->F C->F D->F E->F G Validate Method (ICH Guidelines) F->G H Analyze Stressed Samples G->H I Identify & Quantify Degradants H->I J Determine Degradation Pathways I->J K Establish Stability Profile J->K

References

Synthesis of 2-CHLORO-N-PHENYLACETAMIDE from aniline and chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-chloro-N-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route involves the N-acylation of aniline (B41778) with chloroacetyl chloride. This guide details various experimental protocols, summarizes key quantitative data, and outlines essential safety and handling procedures.

Introduction and Reaction Overview

This compound (also known as chloroacetanilide) is a chemical compound widely used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a reactive α-chloro group, making it a versatile precursor for further functionalization through nucleophilic substitution.[2]

The core synthesis method is the N-acylation of aniline, a nucleophilic aromatic amine, with chloroacetyl chloride, a highly reactive acylating agent.[2] The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).

Reaction_Scheme Aniline Aniline Plus1 + Arrow Aniline->Arrow ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Arrow Product This compound Plus2 + HCl HCl Arrow->Product Arrow->HCl

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, differing primarily in the choice of solvent and base. Below are detailed protocols for three distinct approaches.

Protocol 1: Synthesis in an Aqueous Phosphate (B84403) Buffer (Green Chemistry Approach)

This method offers an environmentally friendly alternative by avoiding hazardous organic solvents, providing high yields in short reaction times.[2]

  • Materials:

    • Aniline

    • Chloroacetyl chloride

    • Phosphate buffer (0.1 M, pH 7.4)

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

    • Cold deionized water

  • Procedure:

    • In a round-bottom flask, dissolve aniline (6 mmol) in 10 mL of phosphate buffer.[2]

    • Stir the solution at room temperature.

    • Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.[3]

    • Continue stirring the reaction mixture at room temperature for approximately 15-20 minutes.[2]

    • The solid product will precipitate out of the solution upon completion of the reaction.[2]

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining impurities.[3]

    • Dry the purified product.

Protocol 2: Synthesis in Tetrahydrofuran (THF) with DBU

This protocol utilizes an organic solvent and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.[3]

  • Materials:

    • Aniline

    • Chloroacetyl chloride

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Tetrahydrofuran (THF)

    • Round-bottom flask with dropping funnel

    • Magnetic stirrer

    • Ice-salt bath

    • Filtration apparatus

    • Ethanol (B145695) (for recrystallization)

  • Procedure:

    • Dissolve aniline (6 mmol) in 5 mL of THF in a 50 mL round-bottom flask.[3]

    • Add DBU (1.2 mmol) to the solution.[3]

    • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[3]

    • Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, maintaining the temperature below 5°C.[3]

    • After the addition is complete, continue to stir the mixture at room temperature for 3-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[3]

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.[3]

    • Filter the precipitate, wash it with water, and dry it.[3]

    • Recrystallize the crude product from ethanol to obtain the purified this compound.[3]

Protocol 3: Synthesis in Glacial Acetic Acid

A traditional method for this synthesis involves using glacial acetic acid as the solvent.[4]

  • Materials:

    • Aniline

    • Chloroacetyl chloride

    • Glacial acetic acid

    • Sodium acetate (B1210297) (optional, to neutralize HCl)[5]

    • Reaction vessel

    • Stirrer

  • Procedure:

    • Prepare a solution of aniline in glacial acetic acid.[4]

    • If desired, add sodium acetate to the mixture.[5]

    • Slowly add chloroacetyl chloride to the aniline solution while stirring.

    • Allow the reaction to proceed, often for a period of about 2 hours.[5]

    • Isolate the product, typically by pouring the reaction mixture into ice water and collecting the resulting precipitate via filtration.[6]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported synthetic methods for easy comparison.

Reactant (Amine)Acylating AgentSolvent/Base SystemTimeYield (%)Reference
AnilineChloroacetyl ChloridePhosphate Buffer (pH 7.4)15 min92[2]
AnilineChloroacetyl ChlorideTHF / DBU3 h86[3]
4-MethylanilineChloroacetyl ChloridePhosphate Buffer (pH 7.4)15 min94[2]
4-MethoxyanilineChloroacetyl ChloridePhosphate Buffer (pH 7.4)15 min95[2]
AnilineChloroacetyl ChlorideGlacial Acetic Acid / Sodium Acetate2 hN/A[5]

Safety, Handling, and Personal Protective Equipment (PPE)

Both aniline and chloroacetyl chloride are hazardous materials requiring strict safety protocols.[7][8][9]

  • General Handling:

    • All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8][10]

    • Ensure adequate ventilation in the work area.[7]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Do not allow chloroacetyl chloride to come into contact with water or moisture, as it reacts violently and hydrolyzes to form toxic and corrosive gases.[7][8]

    • Ground all equipment when handling to prevent static discharge.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[9] Eyewash stations should be readily accessible.[10]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[9]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[7]

    • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8][10]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and seek immediate medical attention.[7]

    • Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

Product Purification and Characterization

After initial isolation via filtration, the crude this compound often requires further purification.

  • Purification: Recrystallization is a common method for purifying the solid product. Ethanol is a frequently used solvent for this purpose.[1][3]

  • Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as:

    • Melting Point Determination[1]

    • Infrared (IR) Spectroscopy[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G A Dissolve Aniline in Solvent/Buffer B Cool Reaction Mixture (if required) A->B C Add Base (e.g., DBU, if required) B->C D Dropwise Addition of Chloroacetyl Chloride C->D E Stir at Specified Temperature and Time D->E F Monitor Reaction by TLC E->F G Product Isolation F->G Reaction Complete H Precipitation in Cold Water G->H I Filtration G->I H->I J Wash Product (e.g., with cold water) I->J K Dry Product J->K L Purification K->L M Recrystallization (e.g., from Ethanol) L->M N Characterization (MP, IR, NMR, GC-MS) M->N

References

An In-depth Technical Guide to the Mechanism of Chloroacetylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chloroacetylation of anilines, a fundamental reaction in organic synthesis for producing α-chloro-N-arylacetamides. These products are crucial intermediates in the synthesis of various pharmaceuticals, herbicides, and other biologically active compounds. This document details the core reaction mechanism, the influence of catalysts and reaction conditions, substituent effects, and chemoselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The chloroacetylation of anilines proceeds via a nucleophilic acyl substitution mechanism. The reaction involves the attack of the nucleophilic nitrogen atom of the aniline (B41778) on the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of chloroacetyl chloride. This is typically the rate-determining step.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-chloroacetylated aniline product along with the protonated base (often as a hydrochloride salt).

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Aniline Aniline (Ar-NH₂) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral 1. Nucleophilic Attack CAC Chloroacetyl Chloride (ClCOCH₂Cl) CAC->Tetrahedral Product_H Protonated Amide Tetrahedral->Product_H 2. Collapse & Cl⁻ Departure Product α-Chloro-N-arylacetamide Product_H->Product 3. Deprotonation (Base) HCl HCl

Caption: General mechanism of aniline chloroacetylation.

Role of Catalysts and Bases

The choice of base or catalyst significantly impacts reaction rate, yield, and purity.

  • Tertiary Amines: Triethylamine (TEA) is a common and inexpensive base used to scavenge the HCl produced.[1]

  • Strong, Non-nucleophilic Bases: Sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) have been shown to significantly increase the reaction rate and yield, even in catalytic amounts.[2][3] DBU is proposed to act by displacing the chloride from chloroacetyl chloride, forming a highly reactive acyl-amidinium intermediate which is then attacked by the aniline.[2]

  • Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are often used in biphasic or aqueous systems.[1][4]

  • Neutral HCl Scavengers: Reagents like propylene (B89431) oxide can be used as neutral HCl scavengers, which is advantageous for substrates sensitive to acidic or basic conditions.[5]

  • Aqueous Buffers: Performing the reaction in a phosphate (B84403) buffer has been reported as a "green" method, leading to very rapid reaction times (often under 20 minutes) and high yields.[6][7][8]

G DBU DBU Intermediate Acyl-amidinium Intermediate (Highly Reactive) DBU->Intermediate Activates CAC Chloroacetyl Chloride CAC->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Nucleophilic Attack Aniline Aniline Aniline->Tetrahedral Product Product + DBU·HCl Tetrahedral->Product Collapse G start Start: Dissolve Aniline and DBU in THF cool Cool to 0-5°C (Ice-Salt Bath) start->cool add_cac Add Chloroacetyl Chloride (Dropwise, T < 5°C) cool->add_cac react Stir at Room Temp (3-6 hours) add_cac->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Pour into Cold Water (Precipitation) monitor->workup Complete isolate Filter, Wash, and Dry Product workup->isolate end End: Purified Product isolate->end

References

The Multifaceted Biological Activities of 2-Chloro-N-phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of bioactive compounds.

Introduction

The 2-chloro-N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The reactivity of the α-chloro group allows for facile structural modifications, making this class of compounds an attractive starting point for lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives is typically achieved through the chloroacetylation of a substituted aniline (B41778) with chloroacetyl chloride.[3] The reaction is often carried out in an appropriate solvent, such as glacial acetic acid or dichloromethane, and may involve a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.[4][5]

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aniline Substituted Aniline Reaction_Step Chloroacetylation Aniline->Reaction_Step ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction_Step Solvent Solvent (e.g., Glacial Acetic Acid, DCM) Solvent->Reaction_Step Base Base (e.g., Sodium Acetate, Triethylamine) Base->Reaction_Step Stirring Stirring at Room Temperature Stirring->Reaction_Step Product 2-Chloro-N-(substituted)phenylacetamide Reaction_Step->Product

Caption: General synthesis of this compound derivatives.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[1][6] The anticancer activity is significantly influenced by the nature and position of substituents on the phenyl ring.

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)Reference
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07[1]
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06[1]
3c 4-F87 ± 0.0595 ± 0.0987 ± 0.08[1]
3d 2-Cl0.6 ± 0.080.6 ± 0.080.7 ± 0.4[6]
3j 4-NO20.76 ± 0.09--[6]
Doxorubicin Standard0.38 ± 0.07--[6]
Compound IDR GroupPC3 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)Reference
2b m-NO252191178[7][8]
2c p-NO280100100[7][8]
Imatinib Standard407998[7][8]
Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis.[1][6] This programmed cell death can be initiated via both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The upregulation of pro-apoptotic proteins such as Bax and FasL, along with the activation of caspase-3, has been observed in cancer cells treated with these compounds.[6]

cluster_pathway Proposed ROS-Mediated Apoptotic Pathway Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Upregulation Mitochondria->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9][10] Their effectiveness is often attributed to their ability to penetrate microbial cell membranes, which can be influenced by the lipophilicity conferred by substituents on the phenyl ring.[10]

Quantitative Data: Antibacterial Activity

The antibacterial activity is often assessed by the disc diffusion method, and the results are presented as the diameter of the zone of inhibition.

Compound IDR GroupAcinetobacter baumannii (DIZ, mm)Pseudomonas aeruginosa (DIZ, mm)Staphylococcus aureus (DIZ, mm)Reference
5a 2-amino-N-(p-chlorophenyl)acetamide13.513.018.0[9]
5d Substituted 2-amino-N-(p-chlorophenyl)acetamide18.016.523.5[9]

DIZ: Disk Inhibition Zone

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters for evaluating antifungal activity.

CompoundCandida albicans MIC (µg/mL)Candida albicans MFC (µg/mL)Aspergillus flavus MIC (µg/mL)Reference
This compound 128 - 256512 - 102416 - 256[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[1]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: A standardized microbial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Activities

Certain this compound derivatives have shown promising anti-inflammatory and analgesic effects.[2][4] The proposed mechanism of action for these activities often involves the inhibition of cyclooxygenase (COX) enzymes.[2][13]

Quantitative Data: Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be assessed by the inhibition of albumin denaturation.

CompoundIC50 (µM) for Inhibition of Albumin DenaturationReference
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 152.11[4]
Ibuprofen (Standard) 368.66[4]
Quantitative Data: Analgesic Activity

The analgesic activity of these compounds has been evaluated in vivo using the hot plate method.

CompoundDose (mg/kg b.w.)Mean Reaction Time (seconds) ± SEM at 60 minReference
Control -7.25 ± 0.25[14]
Diclofenac (B195802) Sodium 5011.35 ± 0.32[14]
AKM-2 20011.30 ± 0.35[14]
Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Docking studies have suggested that 2-chloro-N,N-diphenylacetamide derivatives can bind to both COX-1 and COX-2 enzymes, thereby inhibiting their activity.[2][14]

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Derivative This compound Derivative Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Experimental Protocol: Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing centrally mediated analgesic activity.[2]

  • Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory environment.

  • Baseline Measurement: The basal reaction time of each animal to a thermal stimulus (e.g., licking paws or jumping) is recorded by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Compound Administration: The test compounds, a standard drug (e.g., diclofenac sodium), and a control vehicle are administered to different groups of animals, typically via intraperitoneal injection.

  • Post-treatment Measurement: The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents with diverse biological activities. The available data demonstrates that strategic modifications of the phenyl ring can significantly modulate the anticancer, antimicrobial, anti-inflammatory, and analgesic properties of these compounds. Future research should focus on elucidating the precise mechanisms of action for these derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles to identify lead candidates for further preclinical and clinical development. The versatility of this chemical scaffold, coupled with its demonstrated biological potential, ensures that this compound derivatives will remain an active area of investigation in the field of medicinal chemistry.

References

A Comprehensive Technical Guide on the Antifungal Properties of 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of the synthetic amide 2-chloro-N-phenylacetamide. The document synthesizes current research findings on its efficacy against various fungal pathogens, explores its proposed mechanisms of action, details its impact on fungal biofilms, and presents the experimental protocols used in its evaluation. This guide is intended to serve as a foundational resource for professionals engaged in antifungal drug discovery and development.

Antifungal Activity

This compound has demonstrated significant in vitro antifungal activity against a range of clinically relevant fungal species, including those resistant to conventional antifungal agents like fluconazole. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Studies have extensively evaluated this compound against various Candida species, particularly fluconazole-resistant strains of C. albicans, C. parapsilosis, and C. tropicalis.

Fungal SpeciesStrain TypeMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansFluconazole-Resistant Clinical Strains128 - 256512 - 1,024[1][2][3]
Candida parapsilosisFluconazole-Resistant Clinical Strains128 - 256512 - 1,024[1][2][3]
Candida tropicalisClinical Isolates16 - 256-[4][5]
Candida parapsilosisClinical Isolates16 - 256-[4][5]

The compound has also shown potent activity against pathogenic molds of the Aspergillus genus.

Fungal SpeciesStrain TypeMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavusClinical and ATCC Strains16 - 25632 - 512[6][7][8]
Aspergillus nigerClinical Strains32 - 25664 - 1,024[9][10]

Mechanism of Action

The precise mechanism of action for this compound appears to be multifaceted and potentially species-dependent, with conflicting findings reported in the literature.

  • Against Candida Species : Research on fluconazole-resistant C. albicans and C. parapsilosis indicates that the compound's mechanism does not involve binding to cellular membrane ergosterol (B1671047) or causing damage to the fungal cell wall.[1][11][2] However, a separate study involving C. tropicalis and C. parapsilosis suggested through in silico analysis that the antifungal activity involves the inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5]

  • Against Aspergillus Species : In contrast, studies on Aspergillus flavus and Aspergillus niger suggest that the likely mechanism of action is the binding to ergosterol on the fungal plasma membrane.[6][7][8][9][10] An additional proposed mechanism in A. flavus is the possible inhibition of DNA synthesis through the inhibition of thymidylate synthase.[6][7]

This divergence in findings underscores the need for further investigation to fully elucidate the compound's molecular targets across different fungal genera.

cluster_Candida Mechanism in Candida spp. cluster_Aspergillus Mechanism in Aspergillus spp. C_Start This compound DHFR Dihydrofolate Reductase (DHFR) Inhibition C_Start->DHFR Proposed in C. tropicalis & C. parapsilosis Ergosterol_C Ergosterol Binding C_Start->Ergosterol_C Evidence Against in C. albicans & C. parapsilosis CellWall_C Cell Wall Damage C_Start->CellWall_C Evidence Against in C. albicans & C. parapsilosis Result_C Fungicidal Effect DHFR->Result_C A_Start This compound Ergosterol_A Ergosterol Binding A_Start->Ergosterol_A Proposed in A. flavus & A. niger Thymidylate Thymidylate Synthase Inhibition A_Start->Thymidylate Proposed in A. flavus Result_A Fungicidal Effect Ergosterol_A->Result_A DNASynth Inhibition of DNA Synthesis Thymidylate->DNASynth DNASynth->Result_A cluster_workflow General Antifungal Evaluation Workflow Start Synthesized Compound (this compound) MIC_MFC Primary Screening: MIC & MFC Determination Start->MIC_MFC Biofilm Biofilm Activity Assays (Inhibition & Rupture) MIC_MFC->Biofilm Active Compounds Mechanism Mechanism of Action Studies MIC_MFC->Mechanism Interaction Drug Interaction Assays (Checkerboard) Biofilm->Interaction Mechanism->Interaction Toxicity Toxicology Profile (e.g., Hemolysis, Genotoxicity) Interaction->Toxicity Conclusion Candidate Profile Evaluation Toxicity->Conclusion A Prepare 2-fold serial dilutions of This compound in a 96-well plate. C Add fungal inoculum to each well. A->C B Prepare standardized fungal inoculum (0.5 McFarland). B->C D Include positive (inoculum only) and negative (broth only) controls. C->D E Incubate plate at 35°C for 24-48 hours. D->E F Visually inspect for fungal growth. E->F G Determine MIC: Lowest concentration with no visible growth. F->G

References

The Versatility of 2-Chloro-N-phenylacetamide: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-phenylacetamide, a readily accessible and versatile bifunctional reagent, has emerged as a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the electrophilic chloromethyl group and the nucleophilic amide moiety, allows for a diverse range of cyclization strategies. This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for various five- and six-membered heterocyclic systems of significant interest in medicinal chemistry and drug discovery. Detailed experimental protocols for key transformations, a comparative analysis of reaction conditions and yields, and diagrammatic representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a central theme in modern organic chemistry. This compound (also known as α-chloroacetanilide) has proven to be an invaluable building block in this endeavor. Its structure features two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack, and an amide linkage that can participate in cyclization reactions or be modified to introduce further diversity. This dual reactivity enables its use in a variety of cyclocondensation and multicomponent reactions to construct diverse heterocyclic rings, including thiazoles, oxazoles, β-lactams, thieno[1][2]pyridines, and pyridazinones. This guide will explore the synthetic pathways leveraging this compound and its derivatives for the generation of these important heterocyclic systems.

Synthesis of Five-Membered Heterocycles

This compound is extensively used in the synthesis of five-membered heterocycles, particularly those containing nitrogen and sulfur or oxygen atoms.

Thiazole (B1198619) and Oxazole (B20620) Derivatives

The reaction of this compound with sulfur or oxygen-containing nucleophiles is a classical and efficient method for the synthesis of thiazole and oxazole rings.

A common strategy involves the reaction of a substituted 2-chloro-N-p-tolylacetamide with thiosemicarbazide (B42300), semicarbazide, or thiourea (B124793) to yield aminothiazole and aminooxazole derivatives.[3] These intermediates can be further functionalized, for instance, by reaction with aldehydes or ketones to form Schiff bases, which can then be used to construct more complex heterocyclic systems like β-lactams.[3]

Experimental Protocol: Synthesis of 2-hydrazinyl-N-p-tolylthiazole-4-amine [3]

A mixture of 2-chloro-N-p-tolylacetamide (0.01 mole) and thiosemicarbazide (0.01 mole) is dissolved in 30 ml of ethanol (B145695). The mixture is then refluxed for 6 hours. After cooling, the solid product is filtered and recrystallized from ethanol.

Benzimidazole (B57391) Derivatives

Substituted 2-chloro-N-phenylacetamides are valuable precursors for benzimidazole synthesis. The general approach involves the reaction of a 2-chloro-N-substituted-acetamide with 2-mercaptobenzimidazole (B194830). This reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfur atom of 2-mercaptobenzimidazole, followed by intramolecular cyclization.[4]

Experimental Protocol: Synthesis of 2-[(substituted-N-arylacetamido)mercapto]benzimidazoles [4]

To a solution of the appropriate 2-chloro-N-substituted-acetamide (0.01 mol) and 2-mercaptobenzimidazole (0.01 mol) in ethanol (50 mL), triethylamine (B128534) (0.015 mol) is added. The reaction mixture is refluxed for 8-10 hours and then cooled. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like acetone/water.

Synthesis of Six-Membered Heterocycles

The utility of this compound extends to the construction of more complex six-membered and fused heterocyclic systems.

Thieno[2,3-b]pyridine Derivatives

A versatile route to medicinally relevant thieno[2,3-b]pyridines involves the reaction of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives.[2][5] The reaction typically proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-((3-Cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-arylacetamides [5]

To a solution of a 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and a catalytic amount of triethylamine (0.2 mL) are added. The reaction mixture is heated at reflux for 3 hours. Upon cooling, the solid product is filtered and recrystallized from an ethanol/DMF mixture.

Pyridazinone Derivatives

This compound can be used to N-alkylate pre-formed pyridazinone rings, introducing a phenylacetamide moiety. This functionalization can be a key step in the synthesis of more complex bioactive molecules.[6]

Experimental Protocol: Synthesis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide [6]

To a solution of 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one (0.01 mol) and this compound (0.01 mol) in a suitable solvent, potassium bicarbonate (0.02 mol) and a phase-transfer catalyst such as benzyltributylammonium bromide (BTBA) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is precipitated by the addition of water, filtered, dried, and recrystallized from acetone.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound and its derivatives, as reported in the cited literature.

Table 1: Synthesis of Five-Membered Heterocycles

Heterocyclic SystemReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aminothiazole2-Chloro-N-p-tolylacetamide, Thiosemicarbazide-EthanolReflux6-[3]
Aminooxazole2-Chloro-N-p-tolylacetamide, Semicarbazide-EthanolReflux6-[3]
Benzimidazole2-Chloro-N-substituted-acetamide, 2-MercaptobenzimidazoleTriethylamineEthanolReflux8-1062-74[4]

Table 2: Synthesis of Six-Membered and Fused Heterocycles

Heterocyclic SystemReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thieno[2,3-b]pyridine2-Chloro-N-arylacetamide, 2-MercaptonicotinonitrileTriethylamineEthanolReflux385-89[2][5]
Pyridazinone5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one, this compoundK2CO3, BTBA-Room Temp24-[6]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Synthesis_of_Aminothiazoles CPA This compound Thiazole Aminothiazole Derivative CPA->Thiazole TSC Thiosemicarbazide TSC->Thiazole Solvent Ethanol Solvent->Thiazole Heat Reflux Heat->Thiazole

Caption: General workflow for the synthesis of aminothiazoles.

Synthesis_of_Benzimidazoles CPA This compound Benzimidazole Benzimidazole Derivative CPA->Benzimidazole MB 2-Mercaptobenzimidazole MB->Benzimidazole Base Triethylamine Base->Benzimidazole Solvent Ethanol Solvent->Benzimidazole Heat Reflux Heat->Benzimidazole

Caption: Workflow for benzimidazole synthesis.

Synthesis_of_Thienopyridines CPA 2-Chloro-N-arylacetamide Intermediate S-Alkylated Intermediate CPA->Intermediate MN 2-Mercaptonicotinonitrile MN->Intermediate Base Triethylamine Base->Intermediate Solvent Ethanol Solvent->Intermediate Heat Reflux Heat->Intermediate Thienopyridine Thieno[2,3-b]pyridine Intermediate->Thienopyridine Intramolecular Cyclization

Caption: Pathway to Thieno[2,3-b]pyridines.

Conclusion

This compound has unequivocally demonstrated its value as a versatile and powerful precursor in heterocyclic synthesis. The methodologies presented in this guide highlight its utility in constructing a diverse range of five- and six-membered heterocyclic scaffolds, many of which are of significant interest to the pharmaceutical and drug development industries. The straightforward nature of these reactions, coupled with the ready availability of the starting material, ensures that this compound will continue to be a key building block in the synthetic chemist's toolbox for the foreseeable future. Further exploration of its reactivity in novel multicomponent reactions and in the synthesis of other heterocyclic systems is a promising avenue for future research.

References

The Dual Role of 2-Chloro-N-phenylacetamide in Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Chloro-N-phenylacetamide in Advanced Proteomic Analysis.

In the intricate landscape of proteomics, the precise and efficient alkylation of cysteine residues is a critical step for successful protein identification and quantification. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, this compound and its derivatives, such as 2-chloroacetamide (B119443) (CAA), are emerging as valuable tools with distinct advantages. This technical guide provides an in-depth exploration of the role of this compound and its analogs in proteomics research, offering detailed experimental protocols, quantitative comparisons, and insights into its application in specialized areas such as redox proteomics and chemical proteomics.

Core Application: Cysteine Alkylation in Bottom-Up Proteomics

In bottom-up proteomics, proteins are enzymatically digested into peptides prior to analysis by mass spectrometry. The reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine residues are essential to prevent refolding and disulfide bond reformation, ensuring accurate protein identification and characterization. This compound serves as an effective alkylating agent in this workflow.

Mechanism of Action

This compound reacts with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution reaction. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine residue. This modification, known as carbamidomethylation, adds a specific mass to the peptide, which is accounted for during mass spectrometry data analysis.

Quantitative Comparison with Iodoacetamide

The choice of alkylating agent can significantly impact the quality of proteomic data. Below is a comparison of 2-chloroacetamide (CAA), a close analog of this compound, with the commonly used iodoacetamide (IAA).

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)Reference(s)
Cysteine Alkylation Efficiency ~97%~99%[1]
Methionine Oxidation Up to 40%2-5%[1][2]
N-terminal Alkylation LowerHigher[1]
Other Off-Target Alkylations LowerHigher[1]

Key Insights: 2-chloroacetamide demonstrates higher specificity for cysteine residues, resulting in fewer off-target modifications on other amino acids like lysine (B10760008) and the N-terminus compared to iodoacetamide.[1] However, a significant drawback is the increased potential for methionine oxidation, which can complicate data analysis.[1][2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible results in proteomics. The following are standardized protocols for in-solution and in-gel protein digestion and alkylation using 2-chloroacetamide.

In-Solution Digestion and Alkylation Protocol

This protocol is suitable for the preparation of total cell lysates or purified protein samples for mass spectrometry analysis.

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction: For a desired amount of protein (e.g., 100 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of 2-chloroacetamide to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[1]

In-Gel Digestion and Alkylation Protocol

This protocol is used for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).

  • Excision and Destaining: Excise the protein band(s) of interest from the Coomassie-stained gel. Cut the gel pieces into small cubes (approximately 1 mm³). Destain the gel pieces with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they become white and shrunken. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction and Alkylation (Simultaneous): Prepare a solution of 10 mM TCEP and 40 mM 2-chloroacetamide in 100 mM ammonium bicarbonate. Add this solution to the dry gel pieces and incubate at 60°C for 60 minutes.

  • Washing: Remove the reduction/alkylation solution and wash the gel pieces with 50% acetonitrile in 50 mM ammonium bicarbonate. Dehydrate the gel pieces again with 100% acetonitrile and dry in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces on ice with a solution of trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate). Once the solution is absorbed, add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 5% formic acid. Pool the extracts and dry them in a vacuum centrifuge.

Visualization of Workflows and Pathways

Standard Bottom-Up Proteomics Workflow

The following diagram illustrates the key steps in a typical bottom-up proteomics experiment, highlighting the reduction and alkylation stages where this compound or its analogs are utilized.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction Reduction Reduction (DTT) ProteinExtraction->Reduction Alkylation Alkylation (2-Chloroacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

A typical bottom-up proteomics workflow.
Quantitative Proteomics using Deuterated 2-Chloroacetamide

For quantitative proteomics, stable isotope labeling is a common strategy. Deuterated 2-chloroacetamide (d4-CAA) can be used to introduce a mass tag for relative quantification between two samples.

G cluster_labeling Differential Labeling SampleA Sample A (e.g., Control) ReduceA Reduction SampleA->ReduceA SampleB Sample B (e.g., Treated) ReduceB Reduction SampleB->ReduceB AlkylA Alkylation (Light CAA) ReduceA->AlkylA AlkylB Alkylation (Heavy d4-CAA) ReduceB->AlkylB Combine Combine Samples (1:1) AlkylA->Combine AlkylB->Combine Digestion Protein Digestion Combine->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Relative Quantification LCMS->Quant

Workflow for quantitative proteomics using d4-CAA.

Advanced Applications

Beyond standard proteomics, this compound and its derivatives are valuable in more specialized research areas.

Redox Proteomics: Studying EGFR Signaling

Redox signaling, mediated by reactive oxygen species (ROS), plays a crucial role in cellular processes. Cysteine residues are particularly susceptible to oxidation, which can alter protein function. 2-chloroacetamide can be used in redox proteomics to specifically alkylate reduced cysteines, allowing for the identification and quantification of changes in the redox state of proteins upon a stimulus.

For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, ligand binding leads to the production of hydrogen peroxide (H₂O₂), which can oxidize key cysteine residues in proteins, modulating their activity.[3][4] By treating cells with and without EGF stimulation and then using 2-chloroacetamide to alkylate the remaining reduced cysteines, researchers can pinpoint the specific sites of redox regulation.

G cluster_redox Redox Regulation EGF EGF EGFR EGFR EGF->EGFR binds H2O2 H₂O₂ EGFR->H2O2 stimulates production Downstream Downstream Signaling (e.g., MAPK, PI3K) EGFR->Downstream activates PTP_red PTP (reduced, active) Cys-SH H2O2->PTP_red oxidizes PTP Protein Tyrosine Phosphatase (PTP) PTP_ox PTP (oxidized, inactive) Cys-SOH PTP_ox->PTP_red reduction PTP_red->EGFR dephosphorylates (inactivates) CAA_label Alkylation with 2-Chloroacetamide PTP_red->CAA_label

Redox regulation of EGFR signaling and the role of CAA.
Chemical Proteomics and Drug Discovery

The chloroacetamide group is a reactive electrophile that can be incorporated into small molecule probes for chemical proteomics applications, such as activity-based protein profiling (ABPP) and the development of covalent inhibitors.[5][6][7]

In ABPP, a chloroacetamide-containing probe can be used to covalently label active enzymes or other proteins with reactive cysteines in a complex proteome.[8][9][10] This allows for the identification of enzyme targets and the assessment of inhibitor selectivity.

Furthermore, the chloroacetamide moiety can serve as a "warhead" in the design of targeted covalent inhibitors.[11][12][13] By attaching it to a scaffold that selectively binds to a protein of interest, a highly specific and potent irreversible inhibitor can be developed.

Conclusion

This compound and its analogs, particularly 2-chloroacetamide, represent a valuable, albeit context-dependent, alternative to iodoacetamide for cysteine alkylation in proteomics. Its high specificity for cysteine residues is a significant advantage, though researchers must be mindful of the potential for methionine oxidation. The applications of the chloroacetamide functional group extend beyond simple alkylation into the sophisticated realms of redox proteomics and covalent drug discovery, making it a versatile tool in the modern proteomics toolbox. This guide provides the foundational knowledge and protocols for researchers to effectively harness the potential of this compound in their proteomic endeavors.

References

A Deep Dive into N-Phenylacetamide Derivatives: A Computational and Spectroscopic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

N-phenylacetamide and its derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents. This technical guide provides a comprehensive overview of the computational and experimental approaches used to characterize N-phenylacetamide derivatives, with a focus on Density Functional Theory (DFT) and molecular docking studies.

Core Computational and Experimental Workflow

The discovery and development of novel therapeutic agents based on the N-phenylacetamide scaffold typically follow a structured workflow. This process integrates chemical synthesis, spectroscopic characterization, and computational modeling to predict and rationalize the biological activity of these compounds.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation synthesis Synthesis of Derivatives purification Purification & Isolation synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir mass_spec Mass Spectrometry purification->mass_spec dft DFT Calculations mass_spec->dft docking Molecular Docking dft->docking md Molecular Dynamics docking->md sar SAR Studies md->sar in_vitro In Vitro Assays in_vivo In Vivo Studies in_vitro->in_vivo in_vivo->sar

Caption: A generalized workflow for the synthesis, characterization, computational analysis, and biological evaluation of N-phenylacetamide derivatives.

Density Functional Theory (DFT) in N-Phenylacetamide Research

DFT calculations are a powerful tool for understanding the electronic structure and reactivity of N-phenylacetamide derivatives. These studies provide insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the chemical reactivity and stability of these compounds.

DFT Computational Protocol

A typical DFT study on N-phenylacetamide derivatives involves the following steps:

  • Structure Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict infrared spectra.

  • Electronic Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges, are calculated to understand the molecule's reactivity and potential interaction sites.

The choice of functional and basis set is critical for accurate results. The B3LYP functional with a 6-31G**++ basis set is commonly employed for these types of calculations.[1][2]

Tabulated DFT Data

The following table summarizes key quantum chemical parameters calculated for representative N-phenylacetamide derivatives from various studies.

DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
N-phenylacetamide (PAA)----[3]
N-(4-hydroxyphenyl) acetamide (B32628) (HPAA)----[3]
N-(4-methoxyphenyl) acetamide (MPAA)----[3]
N-(4-bromophenyl) acetamide (BPAA)----[3]
Compound 15*----[1]

*2-chloro-N-(2-(2-(2-(2-chlorobenzoyl)hydrazineyl)-2-oxoethoxy)phenyl)acetamide

Molecular Docking of N-Phenylacetamide Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.[4][5] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking Protocol

A standard molecular docking workflow for N-phenylacetamide derivatives includes:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed, and polar hydrogens are added. The 3D structures of the N-phenylacetamide derivatives (ligands) are generated and optimized.[6][7]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking software, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.[8]

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligand and the protein's active site residues.

Tabulated Molecular Docking Data

The following table presents molecular docking scores for various N-phenylacetamide derivatives against different protein targets.

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamideEscherichia coli5L3J-[6]
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamideStaphylococcus aureus3BL6-[6]
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamideBacillus subtilis7S3L-[6]
AKM-2COX-1--[4]
AKM-2COX-2--[4]
RKS-1**COX-2--8.9[8]
4-Phenyl-1-Napthyl Phenyl Acetamide (4P1NPA)Cytochrome P450 51 (CYP 51)--[9]

*N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide **(2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide)

Biological Activities and Structure-Activity Relationships

N-phenylacetamide derivatives have demonstrated a wide array of biological activities. The structure-activity relationship (SAR) studies aim to correlate the chemical structure of these compounds with their biological effects.

Apoptosis Induction by Phenylacetamide Derivatives

Some phenylacetamide derivatives have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[10][11] A potential mechanism involves the activation of intracellular signaling pathways that lead to programmed cell death.

Apoptosis_Pathway Derivative N-Phenylacetamide Derivative Cell Cancer Cell Derivative->Cell Receptor Cellular Target Derivative->Receptor Binding Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Activation Caspase_Activation Caspase Activation Signal_Cascade->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by N-phenylacetamide derivatives.[10]

Tabulated Biological Activity Data

The following table summarizes the in vitro biological activities of selected N-phenylacetamide derivatives.

DerivativeActivity TypeTarget/Cell LineIC50/EC50/MortalityReference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)AntibacterialXanthomonas oryzae pv. Oryzae (Xoo)EC50 = 156.7 µM[12][13]
Compound A23NematicidalMeloidogyne incognita100% mortality at 500 µg/mL[12][13]
Compound 2bAnticancerPC3 (prostate carcinoma)IC50 = 52 µM[11]
Compound 2cAnticancerPC3 (prostate carcinoma)IC50 = 80 µM[11]
Compound 2cAnticancerMCF-7IC50 = 100 µM[11]
VS25Antidepressant-82.23% DID[14]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in this field.

General Synthesis of N-Phenylacetamide Derivatives

A common method for the synthesis of N-phenylacetamide derivatives involves the reaction of an appropriate aniline (B41778) with chloroacetyl chloride in the presence of a base.[8][14][15]

Example Protocol:

  • Dissolve the substituted aniline in a suitable solvent (e.g., glacial acetic acid, ethyl methyl ketone).

  • Add a base (e.g., sodium acetate, sodium carbonate) to the solution.

  • Slowly add chloroacetyl chloride to the reaction mixture, often at a reduced temperature.

  • Allow the reaction to proceed for a specified time, often with stirring or refluxing.

  • The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.[15][16]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized derivatives.[12][14][17]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.[17]

  • Analysis: Obtain the IR spectrum to identify the characteristic functional groups present in the molecule.

Conclusion

The integration of computational methods, particularly DFT and molecular docking, with experimental synthesis and biological evaluation provides a powerful paradigm for the discovery and optimization of N-phenylacetamide-based therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this promising area of drug development. The continued application of these interdisciplinary approaches will undoubtedly lead to the design of novel N-phenylacetamide derivatives with enhanced efficacy and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their synthesis is typically achieved through the condensation of a primary amine with a carbonyl compound. This document provides a detailed experimental protocol for the synthesis of Schiff bases utilizing 2-chloro-N-phenylacetamide as a readily available starting material. The protocol involves a two-step synthetic route: the initial conversion of this compound to a hydrazide intermediate, followed by the condensation of this intermediate with an aromatic aldehyde to yield the desired Schiff base.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Step 1: Synthesis of 2-(phenylamino)acetohydrazide (Intermediate 1)

Reaction scheme for the synthesis of 2-(phenylamino)acetohydrazide from this compound and <a href=hydrazine (B178648) hydrate (B1144303)." src="https://i.imgur.com/8z5E2o4.png" width="760"/>

Step 2: Synthesis of Schiff Base from Intermediate 1 and an Aldehyde

General reaction scheme for the synthesis of a Schiff base from 2-(phenylamino)acetohydrazide and an aromatic aldehyde.

Experimental Protocols

Materials and Methods

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol (B145695) (absolute)

  • Aromatic aldehydes (e.g., salicylaldehyde (B1680747), 3-hydroxynaphthalene-2-carbaldehyde)

  • Glacial acetic acid

  • Deionized water

  • Filter paper

  • Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)

  • Magnetic stirrer with heating mantle

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.

  • This compound is a skin and eye irritant.[1]

  • Aromatic aldehydes can be irritants.

  • Conduct all reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-(phenylamino)acetohydrazide (Intermediate 1)

This protocol outlines the synthesis of the key hydrazide intermediate from this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.059 mol) of this compound in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add 6.0 mL (0.12 mol) of hydrazine hydrate. The addition should be done cautiously as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 2-(phenylamino)acetohydrazide will form.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Characterization: Record the yield and melting point of the product. The structure can be confirmed using FTIR and NMR spectroscopy.

Protocol 2: Synthesis of Schiff Base (e.g., N'-(2-hydroxybenzylidene)-2-(phenylamino)acetohydrazide)

This protocol describes the synthesis of a Schiff base from the prepared 2-(phenylamino)acetohydrazide and salicylaldehyde.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (0.01 mol) of 2-(phenylamino)acetohydrazide (Intermediate 1) in 30 mL of absolute ethanol. In a separate beaker, dissolve 1.22 g (0.01 mol) of salicylaldehyde in 20 mL of absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of salicylaldehyde to the solution of the hydrazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using TLC.

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from hot ethanol.

  • Drying and Characterization: Dry the purified Schiff base in a desiccator. Record the yield, melting point, and characterize the compound using FTIR and NMR spectroscopy.[2]

Data Presentation

The following tables summarize the expected quantitative data for the synthesized intermediate and a representative Schiff base derivative.

Table 1: Physicochemical Data of 2-(phenylamino)acetohydrazide (Intermediate 1)

PropertyObserved Value
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
Physical StateSolid
ColorWhite to off-white
Melting Point (°C)Typically in the range of 130-140 °C
Yield (%)Typically > 70%

Note: The melting point and yield are expected values based on similar preparations and should be determined experimentally.

Table 2: Characterization Data for a Representative Schiff Base: N'-(2-hydroxybenzylidene)-2-(phenylamino)acetohydrazide [2]

PropertyData
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight269.30 g/mol
Physical StateSolid
Melting Point (°C)To be determined experimentally
Yield (%)Typically > 80%
FTIR (cm⁻¹) ~3200-3400 (O-H, N-H stretching), ~1660 (C=O stretching), ~1610 (C=N stretching)
¹H NMR (δ, ppm) ~13.15 (s, 1H, -OH), ~11.88 (s, 1H, -CONH-), ~9.8 (s, 1H, -NHCH₂-), ~8.65 (s, 1H, -N=CH-), ~7.10-8.43 (m, 9H, Ar-H), ~4.05 (s, 2H, -CH₂-)

Note: Spectroscopic data are representative and may vary slightly based on the specific instrument and conditions used.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for synthesizing Schiff bases from this compound.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Schiff Base Synthesis cluster_analysis Characterization start This compound s1_reactants Dissolve in Ethanol + Hydrazine Hydrate start->s1_reactants s1_reflux Reflux (6-8h) s1_reactants->s1_reflux s1_isolate Cool & Isolate Precipitate s1_reflux->s1_isolate s1_purify Wash with Cold Ethanol s1_isolate->s1_purify s1_product Intermediate 1: 2-(phenylamino)acetohydrazide s1_purify->s1_product s2_reactants Dissolve Intermediate 1 in Ethanol + Aromatic Aldehyde Solution s1_product->s2_reactants s2_catalyst Add Glacial Acetic Acid s2_reactants->s2_catalyst s2_reflux Reflux (3-4h) s2_catalyst->s2_reflux s2_isolate Cool & Isolate Precipitate s2_reflux->s2_isolate s2_purify Recrystallize from Ethanol s2_isolate->s2_purify s2_product Final Product: Schiff Base s2_purify->s2_product analysis Yield, Melting Point, FTIR, NMR s2_product->analysis

Caption: Workflow for the two-step synthesis of Schiff bases.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key chemical transformations in this protocol.

logical_relationship start 2-Chloro-N- phenylacetamide intermediate 2-(Phenylamino)acetohydrazide start->intermediate Nucleophilic Substitution (+ Hydrazine Hydrate) schiff_base Schiff Base intermediate->schiff_base Condensation (- H₂O) aldehyde Aromatic Aldehyde aldehyde->schiff_base

Caption: Key chemical transformations in the synthesis.

References

Synthesis of N-Phenylacetamide Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-phenylacetamide and its derivatives, crucial intermediates and active compounds in the pharmaceutical and chemical industries. The following application notes offer step-by-step procedures, tabulated data for key compounds, and visual diagrams of the synthetic pathways and experimental workflows.

Introduction

N-phenylacetamide, also known as acetanilide (B955), and its derivatives are a class of organic compounds with a wide range of applications. Acetanilide itself was one of the earliest synthetic analgesics, and its derivatives, such as paracetamol (acetaminophen), are among the most widely used drugs today.[1][2] The core structure, an acetyl group attached to the nitrogen of an aniline (B41778) ring, is a common motif in medicinal chemistry. The synthesis of these compounds is a fundamental process in organic chemistry, typically involving the acylation of an aniline derivative.[3] This document outlines several common and reliable methods for preparing N-phenylacetamide derivatives.

Protocol 1: Direct Acetylation of Aniline to Synthesize N-Phenylacetamide

This protocol describes the classic and widely used method for the synthesis of N-phenylacetamide (acetanilide) via the acetylation of aniline using acetic anhydride (B1165640).[1][4]

Experimental Protocol
  • In a suitable reaction vessel, combine 1.0 mL of aniline with 20 mL of deionized water.[4]

  • To this mixture, slowly add 1.5 mL of acetic anhydride dropwise while constantly stirring.[4] The addition should be slow to control the exothermic reaction.

  • Continue stirring the mixture. A white solid, the acetanilide product, will precipitate.[5]

  • Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.[5]

  • Collect the solid N-phenylacetamide by vacuum filtration and wash the crystals with cold water to remove impurities.[1][5]

  • The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol (B145695) or a mixture of ethanol and water, to yield pure, shiny crystals.[1][5]

  • Dry the purified crystals and determine the yield and melting point.[1]

Data Presentation
Compound NameStarting MaterialAcetylating AgentSolventYield (%)Melting Point (°C)
N-Phenylacetamide (Acetanilide)AnilineAcetic AnhydrideWaterHigh114-116

Visualizations

Acetylation_of_Aniline aniline Aniline in Water reaction_mixture Reaction Mixture (Stirring) aniline->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture Slow Addition precipitation Precipitation of N-Phenylacetamide reaction_mixture->precipitation cooling Cooling (Ice Bath) precipitation->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization Crude Product final_product Pure N-Phenylacetamide recrystallization->final_product

Caption: Experimental workflow for the synthesis of N-phenylacetamide.

Protocol 2: Synthesis of a Pharmaceutical Derivative: Paracetamol (N-(4-hydroxyphenyl)acetamide)

This protocol details the synthesis of the widely used analgesic and antipyretic drug, paracetamol, by acetylating p-aminophenol.[2][6]

Experimental Protocol
  • Weigh approximately 0.150 g of p-aminophenol and place it in a 5-mL conical vial.[2]

  • Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.[2]

  • Place a spin vane in the vial and attach an air condenser.

  • Heat the reaction mixture in a boiling water bath for about 5-10 minutes to ensure the reaction goes to completion.[7]

  • After heating, cool the reaction mixture in an ice bath to induce crystallization of the paracetamol product.

  • Collect the crude product by vacuum filtration and wash it with small portions of ice-cold water.[2]

  • For purification, recrystallize the crude paracetamol from a 50:50 mixture of water and methanol.[2]

  • Collect the purified crystals by vacuum filtration, dry them, and determine the yield and melting point.[2]

Data Presentation
Compound NameStarting MaterialAcetylating AgentSolventYield (%)Melting Point (°C)
Paracetamolp-AminophenolAcetic AnhydrideWater~70-75 (crude)169-171

Visualizations

Paracetamol_Synthesis_Pathway p_aminophenol p-Aminophenol paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) p_aminophenol->paracetamol + Acetic Anhydride p_aminophenol->paracetamol Nucleophilic Acyl Substitution acetic_anhydride Acetic Anhydride acetic_acid Acetic Acid

Caption: Reaction pathway for the synthesis of paracetamol.

Protocol 3: Multi-step Synthesis of N-phenylacetamide Derivatives Containing a 4-Arylthiazole Moiety

This protocol outlines a more complex, multi-step synthesis to produce N-phenylacetamide derivatives with a thiazole (B1198619) ring, which have shown potential antibacterial and nematicidal activities.[8][9][10] This synthesis starts from p-phenylenediamine (B122844).

Experimental Protocol

Step 1: Synthesis of 4-Amino-N-phenylacetamide Intermediates

  • Protect one of the amino groups of p-phenylenediamine (PPD) using di-tert-butyl dicarbonate (B1257347) (BOC₂O) to form the mono-N-BOC protected derivative.[8]

  • React the protected PPD with an appropriate acyl chloride (RCOCl) to form the corresponding amide.[8]

  • Deprotect the BOC group using acidic conditions to yield the 4-amino-N-phenylacetamide intermediate.[8]

Step 2: Formation of Isothiocyanates

Step 3: Synthesis of Thioureas

Step 4: Condensation to Form the Thiazole Ring

  • Condense the aryl thiourea with an α-bromophenylethanone in ethanol and heat at reflux for 5 hours.[8]

  • After the reaction is complete, filter the mixture and wash the solid with a saturated potassium carbonate solution.[8]

  • Purify the crude product by column chromatography to obtain the final N-phenylacetamide derivative containing a 4-arylthiazole moiety.[8]

Data Presentation
Compound IDR Group (on acetamide)Aryl Group (on thiazole)Yield (%)Melting Point (°C)
A₄Methyl4-Chlorophenyl87210.5–211.2
A₇Methyl4-Bromophenyl75209.6–210.4
A₁₂MethylPhenyl71174.7–175.2
A₁₃Ethyl4-Fluorophenyl85186.5–187.4

Data extracted from Lu et al., 2020.[9]

Visualizations

Thiazole_Derivative_Workflow PPD p-Phenylenediamine protected_PPD Mono-BOC Protected PPD PPD->protected_PPD BOC Protection amino_amide 4-Amino-N-phenylacetamide Intermediate protected_PPD->amino_amide Amide Formation & Deprotection isothiocyanate Isothiocyanate amino_amide->isothiocyanate CS₂, Et₃N, BOC₂O thiourea Thiourea isothiocyanate->thiourea Ammonia final_product N-phenylacetamide-thiazole Derivative thiourea->final_product Condensation with α-bromophenylethanone

Caption: Multi-step synthesis of N-phenylacetamide-thiazole derivatives.

Conclusion

The synthesis of N-phenylacetamide derivatives can be achieved through various methods, from straightforward single-step acetylations to more intricate multi-step sequences for creating complex molecules with specific biological activities. The protocols provided herein offer robust and reproducible methods for researchers in organic synthesis and drug development. Proper handling of reagents and adherence to safety protocols are essential for the successful and safe execution of these synthetic procedures.

References

Application Notes and Protocols: 2-Chloro-N-phenylacetamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed application of 2-chloro-N-phenylacetamide in the solid-phase synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides. While direct literature for the solid-phase application of this compound is limited, this protocol adapts a known solution-phase Gewald reaction to a solid-phase format, offering a potential route for the combinatorial synthesis of biologically active heterocyclic compounds. The target thieno[2,3-b]pyridine (B153569) scaffold has demonstrated significant anti-proliferative activity and potential as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[1]

Introduction

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries in drug discovery.[1] By anchoring a starting material to a solid support, reactions can be driven to completion using excess reagents, and purification is simplified to washing the resin. This compound is a versatile bifunctional reagent, possessing both an electrophilic chloroacetyl group and a modifiable phenyl ring. These characteristics make it an attractive building block for the synthesis of diverse molecular scaffolds.

This application note describes a theoretical solid-phase synthesis of thieno[2,3-b]pyridines, a class of compounds with known anti-proliferative activities against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (triple-negative breast cancer).[1] The proposed methodology utilizes a solid-supported ketone in a Gewald multicomponent reaction.[2]

Proposed Solid-Phase Synthesis of Thieno[2,3-b]pyridines

The proposed synthetic route involves the immobilization of a ketone onto a solid support, followed by an on-resin Gewald reaction with a cyanoacetamide derivative and elemental sulfur. The resulting 2-aminothiophene is then acylated with this compound, followed by an intramolecular cyclization to yield the resin-bound thieno[2,3-b]pyridine. Final cleavage from the resin affords the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed solid-phase synthesis.

StepReagent/ParameterAmount/ValuePurpose
1. Resin Swelling 2-Chlorotrityl chloride resin1.0 gSolid support
Dichloromethane (B109758) (DCM)10 mLSwelling solvent
2. Ketone Loading 4-Hydroxyacetophenone3.0 equiv.First building block
Diisopropylethylamine (DIPEA)5.0 equiv.Base for immobilization
DCM10 mLSolvent
3. Capping DCM/Methanol (B129727)/DIPEA (17:2:1)10 mLCap unreacted sites
4. Gewald Reaction Cyanoacetamide5.0 equiv.Second building block
Elemental Sulfur (S₈)5.0 equiv.Sulfur source
Morpholine (B109124)5.0 equiv.Base catalyst
N,N-Dimethylformamide (DMF)10 mLSolvent
5. Acylation This compound5.0 equiv.Acylating agent
DIPEA7.0 equiv.Base
DMF10 mLSolvent
6. Cyclization Sodium ethoxide (0.5 M in EtOH)5.0 equiv.Base for cyclization
Ethanol (B145695) (EtOH)10 mLSolvent
7. Cleavage Trifluoroacetic acid (TFA)/DCM (1:99)10 mLCleavage from resin

Experimental Protocols

Resin Preparation and Swelling
  • Place 1.0 g of 2-chlorotrityl chloride resin in a 20 mL solid-phase synthesis vessel.

  • Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the solvent by filtration.

Loading of 4-Hydroxyacetophenone
  • Dissolve 3.0 equivalents of 4-hydroxyacetophenone and 5.0 equivalents of diisopropylethylamine (DIPEA) in 10 mL of DCM.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Capping of Unreacted Sites
  • Prepare a capping solution of DCM/Methanol/DIPEA (17:2:1 v/v/v).

  • Add 10 mL of the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

On-Resin Gewald Reaction
  • In a separate flask, dissolve 5.0 equivalents of cyanoacetamide, 5.0 equivalents of elemental sulfur, and 5.0 equivalents of morpholine in 10 mL of DMF.

  • Add the solution to the resin-bound ketone.

  • Heat the mixture to 60°C and agitate for 12 hours.

  • Cool to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

Acylation with this compound
  • Dissolve 5.0 equivalents of this compound and 7.0 equivalents of DIPEA in 10 mL of DMF.

  • Add the solution to the resin.

  • Agitate at room temperature for 6 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Intramolecular Cyclization
  • Add a solution of 0.5 M sodium ethoxide in ethanol (5.0 equivalents) to the resin.

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature, drain the solution, and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Cleavage and Product Isolation
  • Add 10 mL of a 1% trifluoroacetic acid (TFA) solution in DCM to the dry resin.

  • Agitate for 30 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography or preparative HPLC.

Visualizations

Experimental Workflow

G Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Load Load 4-Hydroxyacetophenone Swell->Load Cap Cap Unreacted Sites Load->Cap Gewald Gewald Reaction (Cyanoacetamide, S₈, Morpholine) Cap->Gewald Acylate Acylate with This compound Gewald->Acylate Cyclize Intramolecular Cyclization (NaOEt) Acylate->Cyclize Cleave Cleave from Resin (TFA/DCM) Cyclize->Cleave Product Purified Thieno[2,3-b]pyridine Cleave->Product

Caption: Proposed workflow for the solid-phase synthesis of thieno[2,3-b]pyridines.

Biological Signaling Pathway

The synthesized thieno[2,3-b]pyridine derivatives have been identified as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[1] PI-PLC is a key enzyme in the phosphoinositide signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC PI-PLC PIP2->PLC Hydrolysis DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Proliferation Cell Proliferation PKC->Proliferation Ca_release->Proliferation Thieno Thieno[2,3-b]pyridine Thieno->PLC Inhibition

Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridines.

References

Application Notes and Protocols for N-Phenylhaloacetamides in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In bottom-up proteomics, the alkylation of cysteine residues is a critical step to ensure reproducible and accurate protein identification and quantification. This process involves the reduction of disulfide bonds followed by the covalent modification of the resulting free thiols, preventing their re-oxidation and maintaining a homogeneous peptide population for mass spectrometry analysis. While iodoacetamide (B48618) (IAA) is the most commonly used alkylating agent, concerns about its off-target reactivity have led to the exploration of alternatives. This document details the application of N-phenylhaloacetamides, specifically 2-iodo-N-phenylacetamide and its chloro-analog, as cysteine alkylating agents in proteomics workflows.

2-Iodo-N-phenylacetamide has been successfully synthesized and utilized for the relative quantitation of proteins.[1] Its structure allows for the introduction of isotopic labels for quantitative proteomics studies. The related compound, 2-chloro-N-phenylacetamide, has also been studied for its reactivity towards thiols, demonstrating its potential as an alkylating agent.[2] These reagents offer an alternative to more common alkylating agents and can be particularly useful in specific quantitative proteomics applications.

Principle of Cysteine Alkylation

The alkylation of cysteine residues by N-phenylhaloacetamides follows a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the deprotonated cysteine thiol group attacks the electrophilic carbon atom bearing the halogen (iodine or chlorine), leading to the displacement of the halide ion and the formation of a stable thioether bond. This effectively caps (B75204) the cysteine residue, preventing the reformation of disulfide bonds.

Comparative Performance of Alkylating Agents

The choice of alkylating agent can significantly impact the quality of proteomics data. The following table summarizes the key performance characteristics of N-phenylhaloacetamides in comparison to the widely used iodoacetamide (IAA) and 2-chloroacetamide (B119443) (CAA).

Feature2-Iodo-N-phenylacetamideThis compound (and CAA)Iodoacetamide (IAA)
Primary Target Cysteine thiolsCysteine thiolsCysteine thiols
Relative Reactivity High (similar to IAA)Lower than iodo-derivativesHigh
Specificity for Cysteine Generally highHigher than IAA, lower off-target alkylation[3]Prone to off-target reactions[4][5]
Key Side Reactions Potential for off-target modification of Met, Lys, His, Asp, Glu, and N-termini, similar to other iodine-containing reagents.[4][6]Significant methionine oxidation (up to 40% of Met-containing peptides with CAA).[3]Alkylation of Lys, His, Met, Asp, Glu, and N-termini.[5]
Mass Shift (Monoisotopic) +133.05 Da (for the d(0)-light form)[1]+57.021 Da (for CAA)+57.021 Da
Applications Relative protein quantitation using light (d0) and heavy (d5) isotopic forms.[1]General protein alkylation, quantitative proteomics with deuterated analogs.General protein alkylation, widely used in various proteomics workflows.

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol describes the standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation solution: 500 mM 2-Iodo-N-phenylacetamide or 2-Chloroacetamide in denaturation buffer

  • Quenching solution: 1 M DTT

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Trypsin (or other protease)

Procedure:

  • Protein Solubilization: Ensure the protein sample is fully solubilized in the denaturation buffer.

  • Reduction:

    • For DTT: Add 1 M DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • For TCEP: Add 0.5 M TCEP to a final concentration of 10 mM. Incubate at room temperature for 10 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the 500 mM alkylating agent solution to a final concentration of 40-55 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add 1 M DTT to a final concentration of 20 mM to quench the excess alkylating agent.

  • Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Protocol 2: Quantitative Proteomics using Isotopic N-Phenyliodoacetamide

This protocol is adapted for relative protein quantification using light (d0) and heavy (d5) isotopic versions of 2-iodo-N-phenylacetamide.[1]

Procedure:

  • Prepare two protein samples (e.g., control and treated) following steps 1 and 2 of Protocol 1.

  • Differential Alkylation:

    • To the control sample, add the light (d0) 2-iodo-N-phenylacetamide solution to a final concentration of 40-55 mM.

    • To the treated sample, add the heavy (d5) 2-iodo-N-phenylacetamide solution to the same final concentration.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching and Combination: Quench both reactions as described in Protocol 1. Combine the light and heavy labeled samples at a 1:1 protein ratio.

  • Proceed with sample preparation for digestion and enzymatic digestion as outlined in Protocol 1.

Visualizations

Chemical Reaction of Cysteine Alkylation

The following diagram illustrates the SN2 reaction between a cysteine residue and a haloacetamide alkylating agent.

Caption: Cysteine alkylation by N-phenylhaloacetamide.

Experimental Workflow for Proteomics Sample Preparation

This diagram outlines the key steps in a typical bottom-up proteomics workflow incorporating protein alkylation.

G start Protein Sample denaturation Denaturation (e.g., 8M Urea) start->denaturation reduction Reduction of Disulfide Bonds (e.g., DTT or TCEP) denaturation->reduction alkylation Cysteine Alkylation (e.g., 2-Iodo-N-phenylacetamide) reduction->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis lcms->data

Caption: Proteomics sample preparation workflow.

References

Application Notes and Protocols for Cysteine Alkylation with 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine alkylation is a critical step in many proteomics and drug development workflows. It involves the covalent modification of the thiol group of cysteine residues, preventing the formation of disulfide bonds and allowing for the accurate analysis of proteins and peptides by mass spectrometry. While a variety of alkylating agents are available, 2-chloro-N-phenylacetamide presents a valuable tool for specific applications, offering a distinct mass modification and chemical properties that can be advantageous in complex biological samples.

This document provides detailed application notes and protocols for the use of this compound in cysteine alkylation, intended to guide researchers in its effective implementation.

Principle of the Method

The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom on this compound. This results in the displacement of the chloride ion and the formation of a stable thioether bond, covalently attaching the N-phenylacetamide group to the cysteine residue. This modification effectively "caps" the cysteine, preventing its oxidation and participation in disulfide bond formation.

Data Presentation

The selection of an appropriate alkylating agent is crucial and depends on the specific experimental goals. The following tables summarize key quantitative data for this compound and its iodo-analog, 2-iodo-N-phenylacetamide, in comparison to more common alkylating agents.

Table 1: Comparison of Alkylation Efficiency and Side Reactions

FeatureThis compound (predicted)2-Iodo-N-phenylacetamide[1]ChloroacetamideIodoacetamide (IAA)
Cysteine Alkylation Efficiency HighHigh~97%~99%
Primary Off-Target Residues Methionine, Histidine, LysineMethionine, Histidine, LysineMethionineMethionine, Histidine, Lysine, N-terminus
Rate of Methionine Oxidation Higher than IAANot extensively reportedUp to 40%2-5%
N-terminal Alkylation Lower than IAALower than IAALowerHigher

Table 2: Expected Mass Shifts for Labeled Peptides

ReagentCysteine ModificationMonoisotopic Mass Shift (Da)
This compoundS-(N-phenylcarbamoylmethyl)+133.0528
2-Iodo-N-phenylacetamideS-(N-phenylcarbamoylmethyl)+133.0528[1]
ChloroacetamideCarbamidomethyl+57.0215
IodoacetamideCarbamidomethyl+57.0215

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both in-solution and in-gel protein alkylation workflows. Optimization may be required for specific applications and sample types.

Protocol 1: In-Solution Cysteine Alkylation

This protocol is suitable for the alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: 100 mM this compound in a compatible organic solvent (e.g., Acetonitrile (B52724) or DMSO), freshly prepared.

  • Quenching solution: 1 M DTT

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Trypsin (or other protease)

Procedure:

  • Protein Solubilization: Ensure the protein sample is fully solubilized in the lysis/denaturation buffer.

  • Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate the sample at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared this compound solution to a final concentration of 40-50 mM. Incubate the reaction in the dark at room temperature for 1 hour.

  • Quenching: Quench the alkylation reaction by adding the quenching solution (DTT) to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 2 M).

  • Enzymatic Digestion: Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50). Incubate overnight at 37°C.

  • Sample Clean-up: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.

Protocol 2: In-Gel Cysteine Alkylation

This protocol is designed for the alkylation of proteins that have been separated by gel electrophoresis.

Materials:

  • Excised protein band from a stained polyacrylamide gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium (B1175870) bicarbonate)

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared.

  • Wash solution: 100 mM ammonium bicarbonate

  • Dehydration solution: 100% Acetonitrile

  • Digestion solution: Trypsin (or other protease) in 50 mM ammonium bicarbonate

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into smaller cubes (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the gel is clear.

  • Reduction: Remove the destaining solution and add the reducing solution to completely cover the gel pieces. Incubate at 56°C for 1 hour.

  • Alkylation: Cool the gel pieces to room temperature and remove the reducing solution. Add the freshly prepared alkylation solution to cover the gel pieces. Incubate in the dark at room temperature for 45 minutes.

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution. Dehydrate the gel pieces by adding the dehydration solution and incubating until the gel pieces turn white and shrink.

  • In-Gel Digestion: Rehydrate the gel pieces in the digestion solution on ice. Once rehydrated, add enough digestion solution to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of extraction buffers with increasing concentrations of acetonitrile and formic acid.

  • Sample Clean-up: Pool the peptide extracts, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis.

Application Example: Redox Regulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer.[2][3][4][5] The activity of key proteins within this pathway, including EGFR itself and protein tyrosine phosphatases (PTPs), is modulated by the redox state of specific cysteine residues.[3][4][6] Cysteine alkylation with reagents like this compound can be employed in a differential labeling strategy to study these redox-dependent modifications. For instance, one cell population can be treated under basal conditions and another under oxidative stress. The reduced cysteines in each population can be alkylated with isotopically light and heavy versions of an alkylating agent, respectively. Subsequent proteomic analysis can then identify and quantify changes in the redox state of specific cysteines within the EGFR signaling network.

EGFR_Signaling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pathway EGFR Signaling Pathway control Control Cells lysis Cell Lysis & Protein Extraction control->lysis treated Treated Cells (e.g., Oxidative Stress) treated->lysis reduction Reduction (DTT/TCEP) lysis->reduction alkylation Differential Alkylation (Light/Heavy Reagent) reduction->alkylation combine Combine Samples alkylation->combine digest Proteolytic Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data bioinformatics Bioinformatics (Pathway Analysis) data->bioinformatics EGFR EGFR bioinformatics->EGFR Identifies redox- regulated cysteines EGF EGF EGF->EGFR activates Downstream Downstream Signaling EGFR->Downstream activates PTP PTPs PTP->EGFR inactivates

Caption: Experimental workflow for studying redox regulation of the EGFR signaling pathway.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area, such as a fume hood.

  • Avoiding inhalation of dust or fumes.

  • Avoiding contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storing the reagent in a tightly sealed container in a cool, dry place.

References

HPLC method for the analysis of 2-CHLORO-N-PHENYLACETAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of 2-chloro-N-phenylacetamide has been developed to provide a robust and reliable analytical procedure for researchers, scientists, and drug development professionals. This document outlines the application notes and detailed protocols for the quantification of this compound.

Application Notes

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds.[1] A reliable analytical method is crucial for quality control, stability studies, and reaction monitoring. This application note describes a simple, isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is accurate, precise, and specific.

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound and its related substances.[2][3] The chromatographic separation is achieved on a C18 column using a mobile phase composed of acetonitrile (B52724) and water, with phosphoric acid added to improve peak shape and resolution.[2][3][4] Detection is performed using a UV detector.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (97% purity or higher)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

3. Chromatographic Conditions (Proposed)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes

4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 20 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. (Note: This is exemplary data based on the proposed method).

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Retention Time (RT)-~ 4.5 min

Table 2: Method Validation Summary (Exemplary Data)

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow for this compound.

References

Application Note: Structural Characterization of 2-Chloro-N-phenylacetamide Derivatives Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylacetamide and its derivatives are important intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[1] Accurate structural elucidation of these molecules is crucial for ensuring the quality, efficacy, and safety of the final products. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of techniques for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular framework.[2][3] This application note provides detailed protocols for the characterization of this compound derivatives using COSY, HSQC, and HMBC experiments, along with illustrative data presentation and interpretation.

Data Presentation: Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a representative this compound derivative. This data is essential for confirming the molecular structure and can be used for quality control purposes.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for a Representative this compound Derivative

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
1---138.7
2, 67.61d2H119.7
3, 57.34t2H129.1
47.14t1H124.1
7---164.9
84.27s2H43.8
9 (NH)10.32s1H-

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and substitution pattern of the phenyl ring.[4]

Table 2: Key 2D NMR Correlations for a Representative this compound Derivative

ExperimentFrom (¹H)To (¹H or ¹³C)Correlation Type
COSY H-2,6 (7.61 ppm)H-3,5 (7.34 ppm)³JHH
H-3,5 (7.34 ppm)H-2,6 (7.61 ppm), H-4 (7.14 ppm)³JHH
H-4 (7.14 ppm)H-3,5 (7.34 ppm)³JHH
HSQC H-2,6 (7.61 ppm)C-2,6 (119.7 ppm)¹JCH
H-3,5 (7.34 ppm)C-3,5 (129.1 ppm)¹JCH
H-4 (7.14 ppm)C-4 (124.1 ppm)¹JCH
H-8 (4.27 ppm)C-8 (43.8 ppm)¹JCH
HMBC H-2,6 (7.61 ppm)C-4 (124.1 ppm), C-1 (138.7 ppm)³JCH, ²JCH
H-3,5 (7.34 ppm)C-1 (138.7 ppm)²JCH
H-4 (7.14 ppm)C-2,6 (119.7 ppm)²JCH
H-8 (4.27 ppm)C-7 (164.9 ppm)²JCH
H-9 (10.32 ppm)C-1 (138.7 ppm), C-7 (164.9 ppm)³JCH, ²JCH

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. Instrument-specific parameters may require optimization.

Sample Preparation
  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3]

  • Acquisition:

    • Load a standard COSY pulse program on the NMR spectrometer.

    • Set the spectral width to cover all proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • The number of increments in the indirect dimension (F1) should be set to 256 or 512 for adequate resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals correlations between protons and their directly attached carbons (one-bond C-H correlations).[3]

  • Acquisition:

    • Load a standard HSQC pulse program (phase-sensitive with gradients is recommended).

    • Set the proton (F2) spectral width as in the ¹H experiment.

    • Set the carbon (F1) spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • Optimize the number of scans per increment (typically 2-8) and the number of increments (128-256).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two or three bonds (long-range C-H correlations), which is crucial for piecing together the carbon skeleton.[3]

  • Acquisition:

    • Load a standard HMBC pulse program (gradient-selected is preferred).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • The number of scans and increments will generally be higher than for HSQC to detect the weaker long-range correlations.

    • The long-range coupling constant is typically optimized for a value between 4 and 10 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for the 2D NMR characterization of this compound derivatives.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Purified Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Process 2D Spectra HMBC->Process Assign Assign Signals Process->Assign Correlate Correlate Data Assign->Correlate Structure Confirm Structure Correlate->Structure

Caption: Workflow for 2D NMR Characterization.

Logical Relationships in Spectral Interpretation

This diagram outlines the logical connections between the information obtained from different 2D NMR experiments and the final structural elucidation.

G cluster_experiments 2D NMR Experiments cluster_information Derived Information cluster_elucidation Structural Elucidation COSY COSY HH_Connectivity Proton-Proton Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC CH_Direct Direct Carbon-Proton (One-Bond) Attachment HSQC->CH_Direct HMBC HMBC CH_LongRange Long-Range Carbon-Proton (2-3 Bond) Connectivity HMBC->CH_LongRange Fragment_Assembly Assemble Molecular Fragments HH_Connectivity->Fragment_Assembly CH_Direct->Fragment_Assembly CH_LongRange->Fragment_Assembly Final_Structure Confirm Final Structure Fragment_Assembly->Final_Structure

Caption: Logical Flow of 2D NMR Data Interpretation.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete structural characterization of this compound derivatives. These techniques are indispensable tools in pharmaceutical research and drug development for verifying the identity and purity of synthesized compounds, ensuring they meet the stringent requirements for further investigation and use.[2]

References

Application Notes and Protocols: Synthesis of Thiadiazole Derivatives from 2-Chloro-N-phenylacetamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is a versatile pharmacophore found in several clinically used drugs. This document provides detailed protocols for the synthesis of novel 1,3,4-thiadiazole derivatives starting from the readily available precursor, 2-chloro-N-phenylacetamide. The potential of these derivatives as anticancer agents targeting key signaling pathways is also discussed, providing a basis for further investigation in drug discovery and development programs.

Synthesis of 5-amino-N-phenyl-1,3,4-thiadiazole-2-acetamide

A primary route for the synthesis of 1,3,4-thiadiazole derivatives from this compound involves a two-step process: initial reaction with a thiosemicarbazide (B42300) to form an intermediate, followed by cyclization to yield the thiadiazole ring. While a direct one-pot synthesis from this compound is not extensively documented, a reliable method involves the initial formation of a thiosemicarbazide derivative followed by cyclization.

A plausible and chemically sound approach involves the reaction of this compound with thiosemicarbazide to form an N-substituted thiosemicarbazide, which is then cyclized.

Experimental Protocol: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

This protocol is adapted from methodologies for the synthesis of similar N-substituted acetamide (B32628) derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole.

Materials:

  • 2-amino-5-mercapto-1,3,4-thiadiazole

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in anhydrous DMF (50 mL).

  • Addition of Reactant: To this stirred solution, add a solution of this compound (0.01 mol) in anhydrous DMF (20 mL) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature with continuous stirring for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with constant stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide.

  • Drying: Dry the purified product in a vacuum oven at 60°C.

Data Presentation

The following table summarizes the expected physicochemical data for the synthesized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide[1]C₁₀H₁₀N₄OS₂266.34~70-80Not available

Characterization Data:

  • IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-3100 (N-H stretching of amino and amide groups), 1670 (C=O stretching of amide), 1610 (C=N stretching of thiadiazole ring), 1540 (N-H bending of amide), and 690 (C-S stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals around 10.2 (s, 1H, -NH-CO-), 7.6-7.0 (m, 5H, Ar-H), 7.2 (s, 2H, -NH₂), 4.1 (s, 2H, -S-CH₂-).

  • Mass Spectrum (m/z): Expected molecular ion peak [M]⁺ at 266.

Diagrammatic Representation of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-amino-5-mercapto-1,3,4-thiadiazole 2-amino-5-mercapto-1,3,4-thiadiazole Reaction Reaction 2-amino-5-mercapto-1,3,4-thiadiazole->Reaction This compound This compound This compound->Reaction K2CO3, DMF K2CO3, DMF K2CO3, DMF->Reaction 80-90°C, 6-8h 80-90°C, 6-8h 80-90°C, 6-8h->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide Purification->2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Caption: Workflow for the synthesis of a thiadiazole derivative.

Application in Drug Discovery: Anticancer Activity and Signaling Pathways

Thiadiazole derivatives have emerged as promising anticancer agents, with studies demonstrating their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2] Two of the most critical pathways implicated in various cancers are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common event in many human cancers. Thiadiazole derivatives have been shown to inhibit this pathway at various points, leading to the induction of apoptosis and suppression of tumor growth.[3]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole Thiadiazole Derivatives Thiadiazole->PI3K inhibit Thiadiazole->Akt inhibit

Caption: Inhibition of the PI3K/Akt pathway by thiadiazole derivatives.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been found to inhibit components of this pathway, leading to cytotoxic effects in cancer cells.[2]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiadiazole Thiadiazole Derivatives Thiadiazole->Raf inhibit Thiadiazole->MEK inhibit

Caption: Inhibition of the MAPK/ERK pathway by thiadiazole derivatives.

Conclusion

The synthesis of novel thiadiazole derivatives from this compound offers a promising avenue for the development of new anticancer agents. The detailed protocol provided herein serves as a practical guide for researchers in the synthesis and purification of these compounds. Furthermore, the elucidation of their potential mechanism of action through the inhibition of critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK provides a strong rationale for their further evaluation in preclinical and clinical studies. This integrated approach of chemical synthesis and biological pathway analysis is fundamental to modern drug discovery and development.

References

Application Notes and Protocols for Green Synthesis of N-Phenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of green and sustainable methods for the synthesis of N-phenylacetamides, a crucial scaffold in medicinal chemistry and materials science. The following sections detail various eco-friendly approaches, including microwave-assisted synthesis, biocatalysis, heterogeneous catalysis, and ultrasound-assisted methods. Detailed experimental protocols and comparative data are provided to facilitate the adoption of these greener alternatives in the laboratory.

Comparative Overview of Green Synthesis Methods

The selection of a synthetic route often involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes quantitative data from various green synthesis methods for N-phenylacetamides, allowing for a direct comparison of their key performance indicators.

MethodCatalyst/MediumSubstrate 1 (Amine)Substrate 2 (Acyl Source)Reaction TimeTemperature (°C)Yield (%)Reference
Microwave-Assisted Solvent-freeAniline (B41778)Phenylacetic acid2 h160-165>90[1]
Tantalum pentachloride-silicon dioxideAnilineSuccinic anhydride4 minHigh40-60[2]
NoneAnilineGlacial acetic acid40-50 min-~100[3]
Heterogeneous Catalysis Sulfated TiO₂/SnO₂ NCAnilineAcetic acid2-6 h11565-97[4]
NiCl₂Benzylamine (B48309)Phenylacetic acid--98.9[5]
Mg(NO₃)₂·6H₂O-----[6]
o-functionalized arylboronic acidsBenzylaminePhenylacetic acid--up to 99[7]
Biocatalysis Novozym 435 (immobilized Candida antarctica lipase (B570770) B)Aniline1,3-diketone1 hRoom Temp.64.3-96.2[8][9]
Novozym 435PhenylglycinolCapric acid60 h4089.41[10]
Ultrasound-Assisted [Et₃NH][OAc] (ionic liquid) with Cu(OAc)₂·H₂O2-azido-N-phenylacetamide(prop-2-yn-1-yloxy)benzenes35-45 min3095[11]

Experimental Protocols

The following are detailed protocols for the key green synthesis methods.

Microwave-Assisted Solvent-Free Synthesis of N-Phenylacetamide[1]

This protocol describes the direct amidation of an amine with a carboxylic acid under microwave irradiation without the use of a solvent.

Materials:

  • Aniline

  • Phenylacetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine aniline (1.0 equiv.) and phenylacetic acid (1.0 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160-165 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Heterogeneous Catalysis using Sulfated TiO₂/SnO₂ Nanocomposite[4]

This method employs a reusable solid acid catalyst for the direct amidation of anilines.

Materials:

  • Aniline or substituted aniline

  • Acetic acid

  • Sulfated TiO₂/SnO₂ nanocomposite (catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, add the aniline derivative (17 mmol) and glacial acetic acid (1.0 mL, 17 mmol).

  • Add 50 mg of the sulfated TiO₂/SnO₂ nanocomposite catalyst.

  • Heat the mixture with constant stirring at 115 °C under reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to recover the catalyst.

  • The filtrate containing the product can be worked up by washing with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Biocatalytic Amidation using Immobilized Lipase (Novozym 435)[8][9]

This protocol utilizes an immobilized enzyme for the amidation reaction in an aqueous medium.

Materials:

  • Substituted aniline

  • 1,3-Diketone (e.g., acetylacetone)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Urea hydrogen peroxide (UHP)

  • Ethyl acetate (B1210297) (EA)

  • Water

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, prepare a mixture of the substituted aniline (1 mmol), 1,3-diketone (1 mmol), Novozym 435 (150 U), and UHP (1.2 mmol) in water (2 mL) and ethyl acetate (0.2 mL).

  • Shake the mixture at 200 rpm at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Ultrasound-Assisted Synthesis in an Ionic Liquid[11]

This method utilizes ultrasound irradiation to promote the reaction in an environmentally benign ionic liquid.

Materials:

  • 2-Azido-N-phenylacetamide derivative

  • (prop-2-yn-1-yloxy)benzene derivative

  • Cu(OAc)₂·H₂O (catalyst)

  • [Et₃NH][OAc] (ionic liquid)

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, combine the 2-azido-N-phenylacetamide (1.0 mmol), the (prop-2-yn-1-yloxy)benzene (1.0 mmol), and Cu(OAc)₂·H₂O (10 mol%) in [Et₃NH][OAc] (1 mL).

  • Place the reaction vessel in an ultrasonic bath operating at 30 °C.

  • Irradiate the mixture for 35-45 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The ionic liquid can be recovered from the aqueous filtrate by evaporation of water.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships of the described green synthesis methods.

Microwave_Assisted_Synthesis cluster_reactants Reactant Preparation Aniline Aniline Mix Mix Reactants (Solvent-Free) Aniline->Mix PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Mix Microwave Microwave Irradiation (160-165°C, 2h) Mix->Microwave Cooling Cooling Microwave->Cooling Purification Purification (Recrystallization) Cooling->Purification Product N-Phenylacetamide Purification->Product

Caption: Workflow for Microwave-Assisted Synthesis of N-Phenylacetamide.

Heterogeneous_Catalysis cluster_reactants Reactant & Catalyst Preparation Aniline Aniline Reaction Reaction at 115°C (2-6h) Aniline->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Sulfated TiO₂/SnO₂ NC Catalyst->Reaction CatalystRecovery Catalyst Recovery (Filtration) Reaction->CatalystRecovery Workup Aqueous Workup Reaction->Workup CatalystRecovery->Catalyst Recycle Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product N-Phenylacetamide Purification->Product

Caption: Workflow for Heterogeneous Catalytic Synthesis.

Biocatalysis cluster_reactants Reaction Mixture Preparation Aniline Aniline Reaction Shaking at Room Temp (1h) Aniline->Reaction Diketone 1,3-Diketone Diketone->Reaction Enzyme Novozym 435 Enzyme->Reaction UHP UHP UHP->Reaction Solvents Water/EA Solvents->Reaction Extraction Extraction with EA Reaction->Extraction Drying Drying Organic Phase Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product N-Phenylacetamide Purification->Product Ultrasound_Assisted_Synthesis cluster_reactants Reactant & Catalyst Preparation AzidoAcetamide 2-azido-N-phenylacetamide Ultrasound Ultrasound Irradiation (30°C, 35-45 min) AzidoAcetamide->Ultrasound Alkyne (prop-2-yn-1-yloxy)benzene Alkyne->Ultrasound Catalyst Cu(OAc)₂·H₂O Catalyst->Ultrasound IonicLiquid [Et₃NH][OAc] IonicLiquid->Ultrasound Precipitation Precipitation (Addition of Water) Ultrasound->Precipitation Filtration Filtration Precipitation->Filtration IL_Recovery Ionic Liquid Recovery Precipitation->IL_Recovery Aqueous Phase Product N-Phenylacetamide Derivative Filtration->Product

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles from 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of a variety of heterocyclic compounds utilizing 2-chloro-N-phenylacetamide as a versatile starting material under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.

Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The following protocol details their synthesis via an intramolecular cyclization of a 2-chloro-N-(2-cyanophenyl)acetamide derivative, a close structural analog of this compound.

Reaction Scheme:

G reactant 2-Chloro-N-(2-cyanophenyl)acetamide product 2-(Chloromethyl)quinazolin-4(3H)-one reactant->product Microwave, Urea (B33335) Hydrogen Peroxide, Acetone/H2O

Caption: Microwave-assisted synthesis of a quinazolinone derivative.

Experimental Protocol:

A mixture of 2-chloro-N-(2-cyanophenyl)acetamide, urea hydrogen peroxide (UHP) as a mild and safe oxidizing agent, and a solvent mixture of acetone/H2O (1:1, v/v) is subjected to microwave irradiation.[1]

Quantitative Data:

ParameterValueReference
Microwave Power500 W[1]
Temperature70 °C[1]
Reaction Time1.5 hours[1]
Yield78%[1]

For comparison, the conventional heating method for this reaction requires 30 hours at 84°C to achieve a 55% yield.[1]

Proposed Synthesis of 4-Phenyl-2H-1,4-benzoxazin-3(4H)-one

1,4-Benzoxazin-3-ones are heterocyclic scaffolds present in various biologically active molecules. This proposed protocol outlines a potential pathway for their synthesis from this compound and 2-aminophenol (B121084), based on related microwave-assisted syntheses.

Reaction Scheme:

G reactant1 This compound product 4-Phenyl-2H-1,4-benzoxazin-3(4H)-one reactant1->product Microwave, Base (e.g., K2CO3), Solvent (e.g., DMF) reactant2 2-Aminophenol reactant2->product Microwave, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Proposed microwave synthesis of a 1,4-benzoxazin-3-one derivative.

Proposed Experimental Protocol:

A mixture of this compound (1 equivalent), 2-aminophenol (1 equivalent), and a suitable base such as potassium carbonate (K2CO3) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) would be subjected to microwave irradiation. The reaction likely proceeds via an initial N-alkylation of the 2-aminophenol followed by an intramolecular O-acylation.

Anticipated Quantitative Data (based on related literature):

ParameterEstimated Value
Microwave Power100 - 300 W
Temperature120 - 160 °C
Reaction Time10 - 30 minutes
YieldModerate to good

Proposed Synthesis of 4-Phenyl-2H-1,4-benzothiazin-3(4H)-one

1,4-Benzothiazin-3-ones are another class of heterocyclic compounds with significant biological interest. The following protocol is a proposed method for their synthesis from this compound and 2-aminothiophenol (B119425) under microwave irradiation.

Reaction Scheme:

G reactant1 This compound product 4-Phenyl-2H-1,4-benzothiazin-3(4H)-one reactant1->product Microwave, Base (e.g., Cs2CO3), Solvent (e.g., DMF) reactant2 2-Aminothiophenol reactant2->product Microwave, Base (e.g., Cs2CO3), Solvent (e.g., DMF)

Caption: Proposed microwave synthesis of a 1,4-benzothiazin-3-one derivative.

Proposed Experimental Protocol:

Equimolar amounts of this compound and 2-aminothiophenol would be reacted in a suitable high-boiling solvent such as DMF or DMSO in the presence of a base (e.g., cesium carbonate, Cs2CO3). The reaction mixture would then be heated under microwave irradiation. The mechanism is expected to involve initial S-alkylation followed by intramolecular N-acylation.

Anticipated Quantitative Data (based on related literature):

ParameterEstimated Value
Microwave Power150 - 400 W
Temperature140 - 180 °C
Reaction Time15 - 45 minutes
YieldModerate to good

Proposed Synthesis of 1-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

1,5-Benzodiazepines are a well-known class of psychoactive compounds. This proposed protocol describes a potential microwave-assisted synthesis of a 1,5-benzodiazepin-2-one (B1260877) derivative from this compound and o-phenylenediamine (B120857).

Reaction Scheme:

G reactant1 This compound product 1-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one reactant1->product Microwave, Base (e.g., Et3N), Solvent (e.g., Acetonitrile) reactant2 o-Phenylenediamine reactant2->product Microwave, Base (e.g., Et3N), Solvent (e.g., Acetonitrile)

Caption: Proposed microwave synthesis of a 1,5-benzodiazepin-2-one derivative.

Proposed Experimental Protocol:

This compound and o-phenylenediamine would be dissolved in a suitable solvent like acetonitrile (B52724) or ethanol, with a non-nucleophilic base such as triethylamine (B128534) (Et3N) to neutralize the HCl generated. The reaction mixture would then be subjected to microwave irradiation. The reaction is anticipated to proceed via initial N-alkylation of one amino group of the diamine, followed by intramolecular cyclization involving the second amino group and the amide carbonyl.

Anticipated Quantitative Data (based on related literature):

ParameterEstimated Value
Microwave Power100 - 300 W
Temperature100 - 150 °C
Reaction Time5 - 20 minutes
YieldGood to excellent

Experimental Workflow

The general workflow for the microwave-assisted synthesis of these heterocycles is outlined below.

G start Combine Reactants, Solvent, and Catalyst in a Microwave Vial irradiate Microwave Irradiation (Controlled Temperature and Time) start->irradiate cool Cool Reaction Mixture to Room Temperature irradiate->cool workup Work-up (e.g., Precipitation, Extraction) cool->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify characterize Characterization (e.g., NMR, MS, IR) purify->characterize

Caption: General workflow for microwave-assisted heterocyclic synthesis.

Disclaimer: The proposed protocols for the synthesis of 1,4-benzoxazin-3-ones, 1,4-benzothiazin-3-ones, and 1,5-benzodiazepin-2-ones are based on analogous reactions found in the literature and may require optimization of reaction conditions (e.g., solvent, base, temperature, and time) to achieve the desired outcomes. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Chloro-N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-chloro-N-phenylacetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer activities. Molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, offering insights into its mechanism of action and guiding further drug design and development.

Applications of Molecular Docking for this compound Derivatives

Molecular docking studies of this compound derivatives have been instrumental in identifying and optimizing their biological activities. Key applications include:

  • Analgesic and Anti-inflammatory Agents: Docking studies have elucidated the interaction of these derivatives with cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By understanding the binding modes and energies, researchers can design more potent and selective COX inhibitors for pain and inflammation management. The inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]

  • Carbonic Anhydrase Inhibitors: Certain this compound derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Docking simulations help in understanding the binding of these compounds to the zinc-containing active site of CAs, which is crucial for their inhibitory activity. This has implications for developing drugs for conditions like glaucoma and certain types of cancer.

  • Antidepressant Agents: The potential of these derivatives as antidepressant agents has been explored through docking studies against monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.

Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking and in-vitro studies of various this compound derivatives against different biological targets.

Table 1: Docking Scores of this compound Derivatives against COX-1 and COX-2

Compound IDTargetDocking Score (kcal/mol)Reference
AKM-1COX-1-7.8[1]
COX-2-8.5[1]
AKM-2COX-1-8.2[1]
COX-2-9.1[1]
AKM-3COX-1-8.0[1]
COX-2-8.8[1]
RKS-1COX-2-8.9[2][3]
RKS-2COX-2-8.5[2]
RKS-3COX-2-8.7[2]

Table 2: Inhibitory Activity (Ki) of N-Phenylacetamide-2-oxoindole Benzensulfonamide Conjugates against Carbonic Anhydrase Isoforms

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
2h 45.105.87>100007.91
3c 125.465.330.245.8
3d 189.789.245.165.4
AAZ (Standard) 250.012.125.45.70

Experimental Protocols

This section provides a detailed protocol for performing molecular docking of this compound derivatives using AutoDock Vina, a widely used open-source docking software.

Protocol: Molecular Docking using AutoDock Vina

Objective: To predict the binding mode and affinity of a this compound derivative with a target protein.

Materials:

  • Software:

    • AutoDock Tools (ADT) (for preparing protein and ligand files)

    • AutoDock Vina (for performing the docking simulation)

    • PyMOL or Discovery Studio Visualizer (for visualization and analysis)

    • OpenBabel (for file format conversion, if necessary)

  • Input Files:

    • 3D structure of the target protein (in .pdb format, downloadable from the Protein Data Bank - PDB)

    • 3D structure of the this compound derivative (ligand) (can be drawn using ChemDraw or similar software and saved in .mol or .sdf format)

Methodology:

  • Protein Preparation: a. Download the PDB file of the target protein (e.g., COX-2, PDB ID: 5IKT). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. d. Add polar hydrogens to the protein. e. Add Kollman charges to the protein atoms. f. Save the prepared protein in .pdbqt format.

  • Ligand Preparation: a. Draw the 2D structure of the this compound derivative and convert it to a 3D structure. b. Open the ligand file in AutoDock Tools. c. Detect the root and define the rotatable bonds (torsions). d. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation: a. Load the prepared protein.pdbqt file into AutoDock Tools. b. Define the search space (grid box) for docking. The grid box should encompass the entire binding site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools. c. Save the grid parameters in a configuration file (e.g., conf.txt).

  • Running AutoDock Vina: a. Open a command-line terminal. b. Navigate to the directory containing the prepared protein and ligand .pdbqt files and the configuration file. c. Execute the AutoDock Vina command, specifying the paths to the receptor, ligand, configuration file, and the output file. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt d. The exhaustiveness parameter in the configuration file controls the thoroughness of the search (default is 8). Higher values increase the accuracy but also the computation time.

  • Analysis of Results: a. AutoDock Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). b. The log file will contain the binding affinity values for each pose. c. Visualize the docking results using PyMOL or Discovery Studio. Load the protein.pdbqt and the output.pdbqt files to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain COX1_COX2->Prostaglandin_H2 Inhibitor 2-Chloro-N- phenylacetamide Derivatives Inhibitor->COX1_COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Carbonic_Anhydrase_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn_ion Zn2+ H2O H2O H2O->Zn_ion His_residues 3 His Residues CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Inhibitor 2-Chloro-N- phenylacetamide Derivative Inhibitor->Zn_ion Binds to Zn2+ displacing H2O

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for a molecular docking study.

Molecular_Docking_Workflow Start Start End End Decision Lead Compound(s) Identified? Ligand_Design Ligand Design/Selection (this compound derivatives) Decision->Ligand_Design No Lead_Optimization Lead Optimization (Chemical synthesis & in-vitro testing) Decision->Lead_Optimization Yes Process Process Target_Selection Target Protein Selection (e.g., from PDB) Target_Selection->Ligand_Design 2. Protein_Preparation Protein Preparation (Remove water, add hydrogens, assign charges) Ligand_Design->Protein_Preparation 3. Ligand_Preparation Ligand Preparation (Generate 3D conformers, assign charges) Protein_Preparation->Ligand_Preparation 4. Docking_Simulation Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation 5. Results_Analysis Analysis of Docking Results (Binding energy, interactions) Docking_Simulation->Results_Analysis 6. Results_Analysis->Decision 7. Lead_Optimization->End

Caption: General Workflow for a Molecular Docking Study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of aniline (B41778) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] Common solvents for this reaction include glacial acetic acid, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[4][5][6]

Q2: I am experiencing a low yield of this compound. What are the potential causes?

A2: Low yield is a common issue and can stem from several factors:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, forming chloroacetic acid which will not react with aniline.[7][8][9]

  • Diacylation of Aniline: A portion of the aniline may react with two molecules of chloroacetyl chloride, forming N,N-bis(chloroacetyl)aniline, thus reducing the yield of the desired mono-acylated product.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base or an insufficient amount may not effectively neutralize the HCl generated, which can protonate the aniline, rendering it unreactive.

  • Product Loss During Workup: The product might be lost during extraction or purification steps.

Q3: How can I prevent the hydrolysis of chloroacetyl chloride?

A3: To minimize hydrolysis, ensure all glassware is thoroughly dried before use and use anhydrous solvents. The reaction should be protected from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Chloroacetyl chloride should be of high purity and handled with care to avoid exposure to moisture.

Q4: What is diacylation and how can I minimize this side reaction?

A4: Diacylation is the formation of a byproduct where two acyl groups attach to the amine. In this synthesis, it results in N,N-bis(chloroacetyl)aniline. To minimize diacylation, a slight excess of aniline relative to chloroacetyl chloride can be used. Slow, dropwise addition of chloroacetyl chloride to the aniline solution at a low temperature (e.g., 0-5 °C) can also help to control the reaction and favor mono-acylation.[5]

Q5: What is the role of a base in this synthesis and which one should I use?

A5: The reaction of aniline with chloroacetyl chloride produces hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the aniline starting material, which would make it non-nucleophilic and stop the reaction. Common bases include sodium acetate (B1210297), triethylamine (B128534) (TEA), pyridine, or an aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate.[1][3][4] The choice of base can depend on the solvent and reaction conditions. For instance, in a two-phase system (e.g., DCM/water), an inorganic base like sodium bicarbonate is effective. In anhydrous organic solvents, an organic base like triethylamine is often used.[1]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline), you can observe the disappearance of the starting material and the appearance of the product spot.

Q7: What is the best way to purify the crude this compound?

A7: The most common purification method is recrystallization.[6] Ethanol (B145695) is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, leading to the formation of purified crystals. If significant impurities are present, column chromatography may be necessary.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound under different conditions.

Protocol 1: Synthesis in Glacial Acetic Acid with Sodium Acetate
  • In a round-bottom flask, dissolve aniline (1 equivalent) in glacial acetic acid.

  • Add sodium acetate (1.1 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis in Dichloromethane with Triethylamine
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following table summarizes reaction conditions and reported yields for the synthesis of this compound from various sources.

Solvent Base Temperature Reaction Time Yield (%) Reference
Phosphate Buffer-Room Temp15 min92[10]
TetrahydrofuranDBURoom Temp3-6 h75-95[5]
Glacial Acetic AcidSodium Acetate0 °C to Room Temp2 hNot specified[4]
DichloromethaneTriethylamine0 °C to Room Temp4 hGoodImplied in[3]
Biphasic (EtOAc/aq. NaHCO₃)NaHCO₃Not specifiedNot specifiedVery good[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

experimental_workflow reagents Reactants (Aniline, Chloroacetyl Chloride, Base, Solvent) reaction Reaction Setup (Cooling, Stirring) reagents->reaction addition Slow Addition of Chloroacetyl Chloride reaction->addition monitoring Reaction Monitoring (TLC) addition->monitoring workup Workup (Quenching, Extraction, Washing) monitoring->workup purification Purification (Recrystallization) workup->purification product Pure Product (this compound) purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Low Yield

This decision tree provides a logical approach to troubleshooting low yield in the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous Solvents, Pure Reactants?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_stoichiometry Verify Stoichiometry (Correct Molar Ratios?) start->check_stoichiometry check_workup Analyze Workup & Purification (Product Loss?) start->check_workup reagent_issue Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->reagent_issue If poor quality conditions_issue Optimize temperature (low temp for addition). Increase reaction time. check_conditions->conditions_issue If suboptimal stoichiometry_issue Use slight excess of aniline. Ensure accurate measurements. check_stoichiometry->stoichiometry_issue If incorrect workup_issue Optimize extraction pH. Choose appropriate recrystallization solvent. check_workup->workup_issue If losses suspected

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Chloroacetylation of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the chloroacetylation of aniline (B41778).

Troubleshooting Guide

This guide addresses common issues encountered during the chloroacetylation of aniline, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 2-Chloro-N-phenylacetamide

Q: My reaction is resulting in a low yield of the desired mono-acylated product. What are the likely causes and how can I improve it?

A: Low yields in the chloroacetylation of aniline can stem from several factors, primarily related to reaction conditions and reagent purity.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1]

  • Suboptimal Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride to minimize the formation of byproducts.[2][3] Overheating can also cause decomposition and the formation of tarry substances.

  • Presence of Water: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form chloroacetic acid. This reduces the amount of acylating agent available to react with aniline. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inadequate Base: A base is typically used to neutralize the hydrochloric acid (HCl) byproduct. If the base is not strong enough or is used in an insufficient amount, the HCl will react with the starting aniline to form aniline hydrochloride salt. This salt is less nucleophilic and will not readily react with chloroacetyl chloride, thus lowering the yield. Common bases include pyridine, triethylamine (B128534) (TEA), or sodium bicarbonate.[4]

  • Purity of Reagents: The purity of both aniline and chloroacetyl chloride is critical. Impurities in the starting materials can lead to unwanted side reactions and a lower yield of the desired product.

Issue 2: Formation of N,N-di-chloroacetyl Aniline (Diacylation Product)

Q: I am observing a significant amount of a di-acylated byproduct in my reaction mixture. How can I minimize its formation?

A: The formation of N,N-di-chloroacetyl aniline is a common side reaction, especially under certain conditions.

  • Molar Ratio of Reactants: Using an excess of chloroacetyl chloride can favor the formation of the diacylation product. A 1:1 molar ratio of aniline to chloroacetyl chloride is generally recommended for mono-acylation.

  • Reaction Temperature: Higher temperatures can promote diacylation. Maintaining a low reaction temperature throughout the addition and reaction time is crucial for selectivity.[3]

  • Choice of Base: The choice of base can influence the extent of diacylation. Stronger, non-nucleophilic bases are often preferred. For instance, using a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to give high yields of the mono-acylated product.[2]

  • Order of Addition: Adding the chloroacetyl chloride slowly and dropwise to the solution of aniline and base helps to maintain a low concentration of the acylating agent, which can favor mono-acylation.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my this compound from the reaction mixture. What are the best methods?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, and salts.

  • Recrystallization: This is the most common and effective method for purifying solid this compound. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble or insoluble at all temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good choice.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, flash column chromatography on silica (B1680970) gel can be employed. A suitable eluent system, typically a mixture of hexane (B92381) and ethyl acetate, can effectively separate the desired product from impurities.[1]

  • Washing: Before recrystallization, washing the crude product with a dilute acid solution can help remove any unreacted aniline. A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) can remove any chloroacetic acid formed from hydrolysis. Finally, washing with water will remove any salts.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in the chloroacetylation of aniline?

A1: The primary side reaction is the formation of the diacylation product, N,N-di-chloroacetyl aniline. Another potential side reaction is the hydrolysis of chloroacetyl chloride to chloroacetic acid if moisture is present in the reaction.

Q2: Why is a base necessary in this reaction?

A2: The reaction of aniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from reacting with the aniline starting material to form the unreactive aniline hydrochloride salt. This ensures that the aniline remains available to act as a nucleophile.

Q3: What is the role of temperature in this reaction?

A3: Temperature control is critical for both yield and selectivity. The reaction is exothermic, and adding chloroacetyl chloride at low temperatures (0-5 °C) helps to control the reaction rate and prevent overheating, which can lead to the formation of byproducts and decomposition.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.[1]

Q5: What analytical techniques can be used to confirm the structure and purity of the product?

A5: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity of the product can be assessed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or by observing a sharp melting point.[3][5][6]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of the desired product and the formation of side products.

Table 1: Effect of Solvent and Base on the Yield of this compound

SolventBaseTemperature (°C)Yield (%)Reference
THFDBU0 to RT86[2]
Phosphate (B84403) BufferNoneRT88[6]
DichloromethaneTriethylamineRT-[4]
AcetonitrileTriethylamine-2 to 588[3]
BenzeneTriethylamine-2 to 579[3]

Table 2: Influence of Aniline Substituents on Product Yield in Phosphate Buffer

Aniline DerivativeYield (%)Reference
Aniline88[6]
p-Toluidine90[6]
p-Anisidine95[6]
p-Chloroaniline81[6]
p-Cyanoaniline88[6]
p-Nitroaniline75 (89 based on recovered starting material)[6]

Experimental Protocols

Protocol 1: Chloroacetylation of Aniline using DBU in THF [1][2]

This protocol describes a method for the selective mono-chloroacetylation of aniline with high yield.

Materials:

  • Aniline (6 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 50 mL round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • Dissolve aniline (6 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise to the cooled solution over a period of 10-15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product. For further purification, recrystallize from ethanol.

Protocol 2: Green Synthesis of this compound in Phosphate Buffer [6][7]

This protocol offers an environmentally friendly approach to the chloroacetylation of aniline.

Materials:

  • Aniline (0.75 mmol)

  • Chloroacetyl chloride (0.8 mmol)

  • Phosphate buffer (pH 7.4)

  • Propylene (B89431) oxide (1.6 mmol, as an HCl scavenger)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve aniline (0.75 mmol) in phosphate buffer.

  • Add propylene oxide (1.6 mmol) to the solution.

  • While stirring vigorously at room temperature, add chloroacetyl chloride (0.8 mmol) dropwise.

  • Continue stirring for approximately 20 minutes.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product.

Visualizations

The following diagrams illustrate the key chemical pathways involved in the chloroacetylation of aniline.

chloroacetylation_mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Aniline Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride (Electrophile) ChloroacetylChloride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Chloride leaves HCl HCl (Byproduct) TetrahedralIntermediate->HCl

Caption: Mechanism of the chloroacetylation of aniline.

diacylation_side_reaction cluster_reactants Reactants for Side Reaction cluster_intermediate Intermediate cluster_product Side Product MonoacylatedProduct This compound DiacylIntermediate Second Tetrahedral Intermediate MonoacylatedProduct->DiacylIntermediate Nucleophilic Attack ExcessChloroacetylChloride Excess Chloroacetyl Chloride ExcessChloroacetylChloride->DiacylIntermediate DiacylatedProduct N,N-di-chloroacetyl Aniline DiacylIntermediate->DiacylatedProduct Chloride leaves HCl_side HCl DiacylIntermediate->HCl_side

Caption: Formation of the N,N-di-chloroacetyl aniline side product.

troubleshooting_workflow start Low Yield or Impure Product check_temp Check Temperature Control (0-5 °C during addition) start->check_temp check_reagents Verify Reagent Purity and Anhydrous Conditions check_temp->check_reagents Temp OK optimize_purification Optimize Purification (Recrystallization, Chromatography) check_temp->optimize_purification Temp Not OK (Adjust and Repeat) check_ratio Confirm 1:1 Molar Ratio of Reactants check_reagents->check_ratio Reagents OK check_reagents->optimize_purification Reagents Not OK (Purify/Replace and Repeat) check_base Evaluate Base Choice and Stoichiometry check_ratio->check_base Ratio OK check_ratio->optimize_purification Ratio Not OK (Adjust and Repeat) check_base->optimize_purification Base OK check_base->optimize_purification Base Not OK (Change/Adjust and Repeat) success High Yield and Purity optimize_purification->success

Caption: Troubleshooting workflow for chloroacetylation of aniline.

References

Technical Support Center: Purification of 2-Chloro-N-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-chloro-N-phenylacetamide by recrystallization.

Solubility Profile

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on available data, the solubility of this compound can be qualitatively summarized as follows:

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
Ethanol (B145695)Sparingly SolubleSolubleGood
MethanolSlightly Soluble[1]Moderately SolubleFair
ChloroformSlightly Soluble[1]SolublePoor (High solubility at room temp)
WaterPractically InsolubleInsolublePoor (as a single solvent)
Ethanol/WaterVery Sparingly SolubleSoluble (in the right ratio)Good (as a solvent system)

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines the procedure for the recrystallization of this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask.

    • Heat the mixture gently on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.

    • Quickly filter the hot solution containing the dissolved product. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Dry the purified crystals on a watch glass or in a desiccator. The melting point of pure this compound is in the range of 136-139 °C.[1]

Troubleshooting Guide and FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: No crystals form upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is too dilute, it will not become supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the ethanol and reduce the volume. Then, allow it to cool again.

  • The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not initiated. Try to induce crystallization by:

    • Scratching the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites.

    • Adding a "seed crystal" of pure this compound to the solution.

Q2: An oil has formed instead of crystals. How can I fix this?

A2: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is high.

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot ethanol to the solution.

  • Allow the solution to cool very slowly.

  • If oiling persists, consider using a mixed solvent system. Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Reheat until the solution is clear and then cool slowly.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: A low yield can be due to several factors:

  • Using too much solvent: A significant portion of the product will remain in the mother liquor if an excessive amount of solvent is used. Use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q4: The recrystallized product is still impure. What went wrong?

A4: If the purity has not significantly improved, consider the following:

  • Inappropriate solvent choice: The impurities may have similar solubility properties to this compound in ethanol. A different solvent or a mixed solvent system might be necessary.

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.

  • High initial impurity level: If the crude product is very impure, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be required. Common impurities from the synthesis of this compound from aniline (B41778) and chloroacetyl chloride may include unreacted starting materials.[1]

Q5: My product is colored, but it should be colorless. How can I remove the color?

A5: Colored impurities can often be removed with activated charcoal.

  • After dissolving the crude product in hot ethanol, add a small amount of activated charcoal to the solution.

  • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Be aware that activated charcoal can also adsorb some of the desired product, which may reduce the yield.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Ethanol start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Solution hot_filter->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Slow Cooling - Induce Nucleation crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat & Add Solvent - Slow Cooling - Change Solvent System oil_out->troubleshoot_oil Yes purity_check Check Purity (e.g., Melting Point) collect->purity_check end Pure Product troubleshoot_no_crystals->cool troubleshoot_oil->cool purity_ok Purity OK? purity_check->purity_ok purity_ok->end Yes troubleshoot_purity Troubleshoot: - Re-recrystallize - Use Charcoal - Column Chromatography purity_ok->troubleshoot_purity No troubleshoot_purity->start

Caption: A troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Recrystallization of N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the recrystallization of N-phenylacetamide (acetanilide) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a recrystallization solvent?

A1: The most important factor is that the compound of interest should be highly soluble in the hot solvent but sparingly or insoluble in the cold solvent.[1][2][3] This temperature-dependent solubility differential is the basis for purification by recrystallization.[3]

Q2: How does the polarity of my N-phenylacetamide derivative affect solvent choice?

A2: The principle of "like dissolves like" is a useful starting point.[4] N-phenylacetamide and its derivatives contain a polar amide group and a non-polar phenyl ring. The overall polarity will depend on the nature and position of any substituents on the phenyl ring.

  • Polar Derivatives (e.g., containing -OH, -NH2 groups): These will be more soluble in polar solvents like water, ethanol, or methanol.[5]

  • Non-polar Derivatives (e.g., containing alkyl, halogen groups): These will have better solubility in less polar organic solvents such as toluene (B28343) or ethyl acetate.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is a common technique when a suitable single solvent cannot be found.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible with each other.[2]

Q4: My compound is colored. How can I remove colored impurities?

A4: If your solution is colored after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution.[1][6] The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.[1][6] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[1]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is significantly depressing the melting point.1. Reheat the solution and add more of the "good" solvent to lower the saturation temperature. 2. Try a different solvent with a lower boiling point. 3. If impurities are suspected, consider a preliminary purification step like passing the crude material through a short silica (B1680970) plug.
Crystals form too quickly. The solution is cooling too rapidly, which can trap impurities in the crystal lattice.1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 2. Reheat the solution to redissolve the crystals and let it cool more slowly.
Low recovery of pure crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The compound has some solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

Solvent Selection for N-Phenylacetamide Derivatives

The ideal recrystallization solvent will have a steep solubility curve with respect to temperature for the compound of interest. Below is a summary of solubility information for N-phenylacetamide (Acetanilide) to guide solvent selection for its derivatives.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
Water Slightly soluble/Sparingly soluble[7][8]Soluble in hot water[7]A common and effective solvent for acetanilide (B955) itself. Good for more polar derivatives.
Ethanol Very soluble[7]Very solubleOften too good of a solvent at room temperature unless used in a mixed solvent system (e.g., ethanol/water).
Acetone Very soluble[7]Very solubleSimilar to ethanol, it is often too effective at dissolving the compound at room temperature.
Ethyl Acetate Moderately solubleVery solubleCan be a good choice for derivatives of intermediate polarity.
Toluene Sparingly solubleSolubleA good option for less polar derivatives.
Hexane/Heptane InsolubleSparingly soluble to insolubleGenerally poor solvents for N-phenylacetamide and its polar derivatives, but may be useful as the "poor" solvent in a mixed-solvent system for non-polar derivatives.

Predictive Guidance for Derivatives:

  • Electron-donating groups (-OH, -OCH₃, -NH₂): These substituents increase the polarity of the molecule, generally leading to higher solubility in polar solvents like water and alcohols.

  • Electron-withdrawing groups (-NO₂, -CN, -Cl): These groups can have varied effects. While they increase bond polarity, they can also lead to stronger crystal lattice interactions, potentially decreasing solubility. Experimental testing is crucial.

  • Alkyl groups (-CH₃, -C₂H₅): These increase the non-polar character of the molecule, favoring solubility in less polar organic solvents like toluene or ethyl acetate.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently determine a suitable recrystallization solvent using a small amount of your crude N-phenylacetamide derivative.

Materials:

  • Crude N-phenylacetamide derivative (~10-20 mg per solvent)

  • Test tubes

  • A selection of potential solvents (e.g., water, ethanol, ethyl acetate, toluene)

  • Stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude solid into a test tube.

  • Add the chosen solvent dropwise at room temperature while stirring. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the test tube to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath for 5-10 minutes.

  • A good recrystallization solvent will show the formation of a significant amount of crystals upon cooling.

Protocol 2: Full Recrystallization Procedure

Materials:

  • Crude N-phenylacetamide derivative

  • Chosen recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Boiling chips

  • Filter paper

  • Funnel (for gravity filtration)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[9][10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point to assess purity.

Visualizations

Recrystallization_Solvent_Selection start Start: Crude N-phenylacetamide Derivative test_solubility_rt Test Solubility in Small Amount of Solvent at Room Temperature start->test_solubility_rt dissolves_rt Completely Dissolves? test_solubility_rt->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble? dissolves_rt->insoluble_rt No bad_solvent Unsuitable Solvent (Try Another) dissolves_rt->bad_solvent Yes heat_solution Heat Solution to Boiling insoluble_rt->heat_solution Yes insoluble_rt->bad_solvent No dissolves_hot Completely Dissolves? heat_solution->dissolves_hot cool_solution Cool Solution Slowly (Room Temp, then Ice Bath) dissolves_hot->cool_solution Yes dissolves_hot->bad_solvent No (Insoluble) crystals_form Abundant Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Found crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: Workflow for selecting a suitable recrystallization solvent.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield boil_off_solvent Boil off excess solvent to concentrate no_crystals->boil_off_solvent Is solution clear? scratch_flask Scratch inside of flask with glass rod no_crystals->scratch_flask Is solution likely saturated? add_seed Add a seed crystal no_crystals->add_seed add_more_solvent Reheat and add more solvent oiling_out->add_more_solvent change_solvent Choose a solvent with a lower boiling point oiling_out->change_solvent check_mother_liquor Concentrate mother liquor for a second crop low_yield->check_mother_liquor check_filtration Ensure efficient hot filtration and cold collection low_yield->check_filtration end Problem Resolved boil_off_solvent->end scratch_flask->end add_seed->end add_more_solvent->end change_solvent->end check_mother_liquor->end check_filtration->end

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing N-Alkylation with 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-alkylation using 2-chloro-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in N-alkylation with this compound?

The main challenges include the moderate reactivity of this compound compared to its bromo- or iodo-analogs, the potential for over-alkylation of primary amines, and the possibility of side reactions such as O-alkylation, depending on the substrate and conditions. The nucleophilicity of the amine and steric hindrance at the reaction site also play a crucial role in the reaction's success.

Q2: What are the most effective bases for this reaction?

The choice of base is critical and depends on the pKa of the N-H bond being deprotonated.

  • For primary and secondary aliphatic amines: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • For less nucleophilic amines (e.g., anilines, heterocycles): Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to achieve complete deprotonation and drive the reaction forward.[1]

Q3: Which solvents are recommended for N-alkylation with this compound?

Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[1]

  • N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates and bases.

  • Acetonitrile (B52724) (MeCN): A good alternative to DMF, often used with carbonate bases.

  • Tetrahydrofuran (THF): Suitable when using strong bases like NaH.

  • Dimethyl sulfoxide (B87167) (DMSO): A highly polar solvent that can accelerate sluggish reactions.

Q4: How can I minimize the formation of the di-alkylated side product when using a primary amine?

Over-alkylation to form a tertiary amine is a common issue.[1] To favor mono-alkylation:

  • Stoichiometry: Use an excess of the primary amine (2-3 equivalents) relative to this compound.

  • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.

Q5: I am observing a competing O-alkylation reaction. How can this be suppressed?

O-alkylation can occur if the substrate contains a hydroxyl group. The choice of base and solvent can influence the N- versus O-alkylation ratio. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations (like Cs⁺) can favor N-alkylation. Using polar aprotic solvents generally favors N-alkylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile: The base may not be strong enough to deprotonate the amine effectively. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solvent choice: Reactants may not be fully dissolved, or the solvent may be deactivating the nucleophile. 4. Degraded alkylating agent: this compound may be old or impure.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMF or DMSO. 4. Use freshly purchased or purified this compound.
Formation of Multiple Products 1. Over-alkylation (di-alkylation): The mono-alkylated product is reacting further with the alkylating agent. 2. O-alkylation: A hydroxyl group on the substrate is competing with the amine. 3. Elimination: If the substrate has a suitable leaving group, elimination may occur.1. Use an excess of the amine (2-3 eq.). Add this compound dropwise. 2. Consider protecting the hydroxyl group before alkylation. Use conditions that favor N-alkylation (e.g., Cs₂CO₃ in DMF). 3. Use a non-nucleophilic, sterically hindered base and a lower reaction temperature.
Difficulty in Product Purification 1. Similar polarity of product and starting material/byproducts: Makes separation by column chromatography challenging. 2. Product is an oil: Difficult to handle and purify by crystallization.1. Optimize the reaction to minimize byproducts. Try a different solvent system for chromatography. Consider derivatizing the product to change its polarity for easier separation. 2. Attempt to form a salt (e.g., hydrochloride salt for amines), which is often a crystalline solid and can be purified by recrystallization.

Data Presentation

Table 1: Illustrative Reaction Conditions for N-Alkylation of Isatin (B1672199) with this compound Derivatives.

EntryR-group on PhenylacetamideBaseSolventTemperature (°C)Time (h)Yield (%)
1HK₂CO₃DMFRoom Temp.4>80
22-BrK₂CO₃DMFRoom Temp.480
34-SO₂NH₂K₂CO₃DMFRoom Temp.478

Data adapted from a study on the synthesis of N-phenylacetamide-2-oxoindole conjugates.[2]

Table 2: General Conditions for N-Alkylation of Various Amines (Illustrative).

Amine TypeAlkylating AgentBase (Typical)Solvent (Typical)Temperature (°C)Typical Yield Range (%)
Primary Aliphatic AmineThis compoundK₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 8060 - 90
Secondary Aliphatic AmineThis compoundK₂CO₃, TEADCM, Acetonitrile25 - 6070 - 95
AnilineThis compoundNaH, KOtBuDMF, THF50 - 12050 - 85
ImidazoleThis compoundNaH, K₂CO₃THF, DMF25 - 8065 - 95

This table provides generalized conditions based on common N-alkylation procedures. Yields are highly substrate-dependent and require optimization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary/Secondary Amine with this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq for secondary amines; 2.0-3.0 eq for primary amines to favor mono-alkylation) and an anhydrous solvent (e.g., acetonitrile or DMF, to make a ~0.1 M solution).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, 1.5 - 2.0 eq).

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, remove it by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of Isatin with this compound. [2]

  • Reaction Setup: In a round-bottom flask, stir a mixture of isatin (2 mmol) and potassium carbonate (6 mmol) in DMF (5 mL) for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add this compound (2 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture onto ice water.

  • Purification: Filter the precipitated solid, wash with water, and recrystallize from methanol (B129727) to obtain the pure product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Combine amine, base, and anhydrous solvent in a flask add_alkylating Add this compound solution dropwise setup->add_alkylating Stir heat_monitor Heat to desired temperature and monitor by TLC/LC-MS add_alkylating->heat_monitor cool_filter Cool to RT and filter solids heat_monitor->cool_filter Reaction complete extract Aqueous work-up and extraction cool_filter->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify product product purify->product Pure N-Alkylated Product troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation? start->cause1 cause2 Low Temperature? cause1->cause2 No sol1 Use stronger base (e.g., NaH) cause1->sol1 Yes sol5 Switch to a more polar aprotic solvent (DMF/DMSO) cause1->sol5 cause3 Di-alkylation? cause2->cause3 No sol2 Increase temperature cause2->sol2 Yes sol3 Use excess amine (2-3 eq.) cause3->sol3 Yes sol4 Check starting materials cause3->sol4 No

References

Technical Support Center: Alkylation Reactions with 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-N-phenylacetamide. The focus is on preventing over-alkylation and other common side reactions to ensure selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of reactions with this compound?

A1: Over-alkylation, or di-alkylation, is a common side reaction where the desired mono-alkylated product, which is itself a secondary amide, undergoes a second alkylation reaction. This results in the formation of a tertiary amide as an undesired byproduct. This occurs because the mono-alkylated product is often still nucleophilic and can compete with the starting material for the alkylating agent.

Q2: What are the primary factors that influence the selectivity of mono-alkylation versus over-alkylation?

A2: The key factors influencing selectivity are:

  • Stoichiometry: The molar ratio of the nucleophile to the alkylating agent is critical.

  • Base: The choice and amount of base can affect the deprotonation of the amide and influence side reactions.

  • Temperature: Higher temperatures can provide the activation energy for undesired side reactions, including over-alkylation.

  • Solvent: The polarity and type of solvent can impact the solubility of reactants and the reaction pathway.

  • Reaction Time: Prolonged reaction times can increase the likelihood of the mono-alkylated product reacting further.

Q3: Can other side reactions occur besides over-alkylation?

A3: Yes, besides N-alkylation, C-alkylation (alkylation at the carbon alpha to the carbonyl group) and O-alkylation (formation of an imino ether) can occur, particularly under basic conditions. The anion formed from the deprotonation of the amide is in resonance, allowing for reactivity at the nitrogen, oxygen, and alpha-carbon atoms.[1]

Q4: What analytical techniques are suitable for monitoring the progress of the reaction and identifying products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction, allowing for the separation and identification of the starting material, mono-alkylated product, di-alkylated product, and other potential byproducts.[2] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for quantitative analysis of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of mono-alkylated product and significant amount of over-alkylation product. Molar ratio of alkylating agent is too high.Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound.
Reaction temperature is too high.Lower the reaction temperature and increase the reaction time, monitoring progress by GC-MS or HPLC.
Strong base is promoting further reaction.Consider using a milder base (e.g., K₂CO₃ instead of NaH) or a stoichiometric amount of a stronger base.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
Presence of C-alkylated or O-alkylated byproducts. Use of a strong, non-selective base.Employ a weaker base or optimize the reaction temperature. Phase-transfer catalysis can sometimes improve selectivity for N-alkylation.
Solvent choice.Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile (B52724) are common, but their effects on selectivity should be evaluated.
Reaction is slow or does not go to completion. Insufficiently strong base.If using a weak base, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the amide effectively. Use with caution to control selectivity.
Low reaction temperature.Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
Poor solubility of reactants.Choose a solvent in which all reactants are soluble at the reaction temperature.
Difficulty in separating the mono-alkylated product from the di-alkylated product. Similar polarity of the products.Optimize the reaction to minimize the formation of the di-alkylated product. For purification, column chromatography with a carefully selected eluent system is recommended.

Data on Reaction Conditions and Selectivity

The following table provides illustrative data on how reaction parameters can influence the selectivity of N-alkylation of N-arylacetamides. Note that specific yields for this compound may vary, and optimization is recommended for each specific reaction.

Alkylating Agent Base Solvent Temperature (°C) Molar Ratio (Amide:Alkylating Agent) Predominant Product Reference
Benzyl (B1604629) ChloridePowdered KOHToluene (B28343)601:1Mono-N-benzylated[1]
Benzyl ChloridePowdered KOHTolueneReflux1:>1Increased C-benzylated[1]
Ethyl BromidePowdered KOHToluene60-Mono-N-ethylated[3]
n-Butyl BromidePowdered KOHToluene--Mono-N-butylated[3]
Methyl IodideCs₂CO₃MeCN701:1.2Selective Mono-N-methylated[4][5]

Experimental Protocols

Protocol for Selective Mono-N-Alkylation using Phase-Transfer Catalysis

This protocol is a general guideline for achieving selective mono-N-alkylation and should be optimized for specific substrates.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), powdered potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Addition of Alkylating Agent: While stirring, add the alkylating agent (1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction Pathway for Mono- and Over-alkylation

G cluster_0 Mono-alkylation cluster_1 Over-alkylation (Side Reaction) A This compound B Amide Anion A->B Deprotonation C Mono-alkylated Product B->C SN2 Reaction D Mono-alkylated Product RX1 Alkylating Agent (R-X) Base Base E Mono-alkylated Anion D->E Deprotonation F Di-alkylated Product (Over-alkylation) E->F SN2 Reaction RX2 Alkylating Agent (R-X) Base2 Base

Caption: Reaction scheme showing the desired mono-alkylation and the competing over-alkylation pathway.

Troubleshooting Workflow for Over-alkylation

G Start Over-alkylation Observed? CheckStoichiometry Check Stoichiometry (Amide:Alkylating Agent) Start->CheckStoichiometry Yes End Selective Mono-alkylation Achieved Start->End No LowerTemp Lower Reaction Temperature CheckStoichiometry->LowerTemp WeakerBase Consider Weaker Base LowerTemp->WeakerBase ShorterTime Reduce Reaction Time WeakerBase->ShorterTime Optimize Re-optimize and Monitor by GC-MS ShorterTime->Optimize Optimize->Start Still an issue Optimize->End Resolved

Caption: Logical workflow for troubleshooting and minimizing over-alkylation in your reaction.

References

Stability issues of 2-CHLORO-N-PHENYLACETAMIDE in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-chloro-N-phenylacetamide in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

Possible Causes and Solutions:

  • Solvent Choice: Protic solvents, especially water and alcohols, can promote the degradation of this compound through hydrolysis or solvolysis. The presence of acidic or basic impurities in the solvent can catalyze this degradation.

    • Recommendation: Whenever possible, use aprotic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) for stock solutions and reaction media if the experimental conditions allow. If an aqueous or alcoholic solvent system is required, prepare fresh solutions immediately before use and maintain a neutral pH.

  • pH of the Medium: Acidic or basic conditions can significantly accelerate the hydrolysis of the amide bond in this compound.

    • Recommendation: Buffer the experimental medium to a neutral pH (around 7) if compatible with the experimental goals. Avoid strong acids and bases.

  • Temperature: Elevated temperatures will increase the rate of degradation.

    • Recommendation: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protect from light. During experiments, maintain the lowest temperature feasible for the procedure.

Issue: Unexpected Peaks in HPLC or NMR Analysis

Possible Causes and Solutions:

  • Degradation Products: The appearance of new peaks in your analytical chromatogram or spectrum likely indicates the formation of degradation products. The primary degradation pathway is hydrolysis, which would yield N-phenylacetamide and chloroacetic acid. Another potential degradation product is hydroxy-N-phenylacetamide, formed by the substitution of the chlorine atom.

    • Recommendation: To confirm the identity of degradation products, a forced degradation study can be performed. This involves intentionally degrading a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixtures by HPLC-MS or NMR to identify the degradation products.

  • Solvent Impurities or Reactivity: Some solvents may contain impurities or react with the analyte over time. For instance, technical-grade solvents may contain water or acidic/basic residues.

    • Recommendation: Use high-purity, anhydrous solvents for preparing stock solutions and in reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The two most probable degradation pathways for this compound are:

  • Hydrolysis of the amide bond: This is a common degradation pathway for amides, catalyzed by acid or base, leading to the formation of aniline (B41778) and chloroacetic acid.

  • Nucleophilic substitution of the chlorine atom: The chlorine atom is a good leaving group and can be displaced by nucleophiles. In the presence of water, this would lead to the formation of 2-hydroxy-N-phenylacetamide. In alcoholic solvents, the corresponding ether could be formed.

Q2: Which solvents are recommended for storing this compound?

A2: For short-term storage, high-purity aprotic solvents such as acetonitrile, THF, and acetone (B3395972) are recommended. For long-term storage, it is best to store the compound as a dry solid at room temperature in a dark, sealed container.[1] If a solution is required for long-term storage, prepare it in an aprotic solvent and store at -20°C or below.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is the best way to monitor the stability. This method should be able to separate the intact this compound from its potential degradation products.

Q4: I am observing the formation of N-phenylacetamide in my reaction mixture. What is the likely cause?

A4: The presence of N-phenylacetamide is a strong indicator of the reductive dehalogenation of this compound. This can be caused by certain reducing agents present in the reaction mixture or by catalytic processes.

Data Summary

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the expected stability based on the chemical properties of the molecule and general principles of organic chemistry.

Solvent CategoryExample SolventsExpected Stability of this compoundPotential Degradation Products
Polar Protic Water, Methanol, EthanolLow to Moderate: Susceptible to hydrolysis and solvolysis, especially at non-neutral pH and elevated temperatures.N-phenylacetamide, Chloroacetic acid, Aniline, 2-hydroxy-N-phenylacetamide, 2-methoxy-N-phenylacetamide (in methanol), 2-ethoxy-N-phenylacetamide (in ethanol)
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)High: Generally stable. However, residual water in these solvents can lead to slow hydrolysis over time.N-phenylacetamide, Chloroacetic acid (if water is present)
Nonpolar Aprotic Toluene, Hexane, DichloromethaneHigh: Very stable due to low reactivity and poor solubility of potential reactants like water.Minimal degradation expected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is stable, such as acetonitrile, at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like quartz) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method such as HPLC-UV/MS.

Protocol 2: Stability-Indicating HPLC Method Development

This is a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound N-phenylacetamide N-phenylacetamide This compound->N-phenylacetamide Reductive Dehalogenation Aniline Aniline This compound->Aniline Amide Hydrolysis (Acid/Base) 2-Hydroxy-N-phenylacetamide 2-Hydroxy-N-phenylacetamide This compound->2-Hydroxy-N-phenylacetamide Nucleophilic Substitution (H2O) Chloroacetic acid Chloroacetic acid

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Thermal->HPLC-UV/MS Analysis Photolytic->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-phenylacetamide derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-phenylacetamide derivatives?

A1: Potential impurities can arise from unreacted starting materials, side reactions, or product degradation.[1] Common impurities may include:

  • Unreacted Phenylacetic Acid or its derivatives: Incomplete reactions can leave acidic starting materials in your crude product.[1]

  • Unreacted Amine (e.g., 2-Aminoethanol, o-phenylenediamine): The starting amine may persist if the reaction does not go to completion.[1][2]

  • Di-acylated Byproducts: In cases where the starting amine has more than one amino group, such as with o-phenylenediamine, a common byproduct is the N,N'-bis(2-phenylacetyl) derivative.[3]

  • Ester Byproducts: If the N-phenylacetamide derivative contains a hydroxyl group, it can react with another molecule of the phenylacetic acid starting material to form an ester byproduct.[2]

  • Byproducts from Coupling Agents: When using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the corresponding urea (B33335) byproduct (dicyclohexylurea, DCU) will be a major impurity.[1]

  • Side-reaction Products: Undesired reactions, such as the self-condensation of phenylacetic acid derivatives, can lead to impurities.[1]

Q2: What are the primary methods for purifying crude N-phenylacetamide derivatives?

A2: The most effective and widely used techniques for purifying N-phenylacetamide derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present. For initial purification, a simple solvent wash or extraction can be effective in removing salts and highly polar or non-polar impurities.[1]

Q3: How can I monitor the purity of my N-phenylacetamide derivative during purification?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials, the formation of the product, and the effectiveness of purification steps.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the final product purity.[1][2] A reverse-phase method is often suitable.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess the purity of the final product.[1]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Incomplete Reaction - Ensure the quality of starting materials. - Increase reaction time or temperature, while monitoring for product degradation. - Use a suitable catalyst if applicable.[3]
Formation of Di-acylated Byproduct - Use a 1:1 molar ratio of the amine to the acylating agent.[3] - Add the acylating agent dropwise at a low temperature to control the reaction rate.[3]
Product Loss During Workup - Optimize extraction and recrystallization solvents. - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.[3]
Significant Solubility in Cold Recrystallization Solvent - Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility.[1] - Use a minimal amount of cold solvent to wash the crystals.[1]
Premature Crystallization During Hot Filtration - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration to prevent clogging.[1]
Issue 2: Difficulty with Recrystallization (Oiling Out or No Crystals Form)

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Solution is Not Supersaturated - The solution may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]
Cooling is Too Rapid - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the product "oiling out" instead of crystallizing.[4]
Nucleation is Not Initiated - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[4]
Compound's Melting Point is Lower than the Solvent's Boiling Point - Add a co-solvent (a "poorer" solvent) in which the compound is less soluble. For example, if using ethanol, slowly add water until the solution becomes slightly turbid, then heat until clear again before cooling.[4]
Presence of Impurities - Impurities can inhibit crystal formation. Consider pre-purification by another method, such as column chromatography, or perform a hot filtration to remove insoluble impurities before cooling.[4]
Issue 3: Purified Product is Colored or Appears Impure

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Colored Impurities Co-crystallizing with the Product - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1][4] Be aware that this may reduce your overall yield.[1]
The Compound Itself is Naturally Colored - Check the literature for the expected appearance of the pure N-phenylacetamide derivative.[4]
Product Appears as a Yellow Oil Instead of a Solid - This typically indicates the presence of impurities.[1] Re-purify the compound. If column chromatography was used, ensure that the fractions were collected narrowly to exclude overlapping impurities. A final recrystallization step may be necessary to obtain a crystalline solid.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude N-phenylacetamide derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at its boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[4]

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (eluent).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude_Product Crude N-phenylacetamide Derivative Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: A general workflow for the purification of N-phenylacetamide derivatives by recrystallization.

Troubleshooting_Low_Yield Start Low Yield of Purified Product Check_Reaction Analyze Crude Product: Unreacted Starting Material? Start->Check_Reaction Optimize_Reaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry Check_Reaction->Optimize_Reaction Yes Check_Workup Analyze Aqueous Layer: Product Present? Check_Reaction->Check_Workup No Final_Product Improved Yield Optimize_Reaction->Final_Product Optimize_Workup Adjust pH during Workup Check_Workup->Optimize_Workup Yes Check_Recrystallization Analyze Mother Liquor: High Product Concentration? Check_Workup->Check_Recrystallization No Optimize_Workup->Final_Product Optimize_Recrystallization Optimize Solvent System & Cooling Protocol Check_Recrystallization->Optimize_Recrystallization Yes Optimize_Recrystallization->Final_Product

Caption: A troubleshooting guide for addressing low product yield during purification.

References

How to remove unreacted aniline from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Removal of Unreacted Aniline (B41778)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted aniline from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted aniline?

A1: The most common and direct method is an acidic wash, also known as an acid extraction.[1][2][3] This technique leverages the basic nature of aniline. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), the aniline is protonated to form its water-soluble salt, anilinium chloride.[1][4] This salt then partitions into the aqueous layer, which can be easily separated and removed. This method is highly effective, provided your desired product is stable under acidic conditions and does not possess basic functional groups that would also be protonated and extracted.[1]

Q2: My product is sensitive to acid. What are the alternative methods for removing aniline?

A2: If your product is acid-sensitive, several alternative methods can be employed:

  • Distillation: Both steam and vacuum distillation are effective techniques. Steam distillation is suitable for separating aniline from non-volatile products.[5][6][7] Vacuum distillation is advantageous as it lowers the boiling point of aniline (184 °C at atmospheric pressure), thereby preventing the thermal decomposition of sensitive products.[8]

  • Chromatography: Column chromatography can be used to separate aniline from your product, even if they have similar retention factors (Rf) on TLC plates.[1][9] Modifying the eluent system, for instance by adding a small amount of a tertiary amine like triethylamine, can improve separation.[1]

  • Chemical Scavenging: A mild alternative to acid washing is the use of a scavenger. Washing the organic phase with a 10% aqueous solution of copper (II) sulfate (B86663) can be effective.[2][10] The copper ions form a complex with aniline, which is then extracted into the aqueous layer.[2][10]

  • Solvent Precipitation/Trituration: This method relies on differences in solubility between your product and aniline.[1] By dissolving the crude mixture in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" (like hexanes), it may be possible to selectively precipitate your product while the aniline remains in solution.[1]

Q3: I am having trouble separating aniline from my product using column chromatography because their Rf values are very similar. What can I do?

A3: When co-elution is an issue, you can try several strategies to improve your chromatographic separation:

  • Modify the Mobile Phase: Adding a small percentage of a basic modifier, such as triethylamine, to your eluent can help to deactivate the acidic silica (B1680970) gel surface and improve the separation of basic compounds like aniline.[1]

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina, for instance, has different selectivity compared to silica gel and may provide better separation.[9]

  • Use a Different Chromatographic Technique: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can offer superior resolution for separating aniline and its isomers.[11][12][13][14][15]

Troubleshooting Guides

Issue: Incomplete Aniline Removal with Acidic Wash
Possible Cause Troubleshooting Step
Insufficient Acid Ensure you are using a sufficient molar excess of acid to react with all the aniline.
Inadequate Mixing During the extraction, shake the separatory funnel vigorously to ensure thorough mixing of the organic and aqueous phases.[1]
Insufficient Number of Washes Perform multiple extractions with fresh portions of the acidic solution to maximize the removal of aniline.
Incorrect pH Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic to have protonated the aniline.
Issue: Product Loss During Acidic Wash
Possible Cause Troubleshooting Step
Product is Basic If your product has basic functional groups, it will also be protonated and extracted into the aqueous layer.[1] In this case, avoid acidic washes and opt for alternative methods like distillation, chromatography, or chemical scavenging.
Product is Acid-Labile If your product degrades in the presence of acid, you must use a non-acidic removal method.
Emulsion Formation The formation of an emulsion can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through Celite.

Data Presentation

The efficiency of aniline removal can vary depending on the specific reaction conditions and the chosen method. The following table provides a general comparison of the common techniques.

Method Typical Efficiency Advantages Disadvantages
Acidic Extraction >95%Fast, simple, and cost-effective.Not suitable for acid-sensitive or basic products.[1]
Steam Distillation >90%Good for large-scale reactions and non-volatile products.[5][6]Can be time-consuming and requires specialized glassware.[7] Not suitable for volatile products.
Vacuum Distillation >95%Protects heat-sensitive compounds.[8]Requires a vacuum pump and careful monitoring of pressure and temperature.
Column Chromatography Variable (can be >99%)Can achieve very high purity.Can be slow and consume large volumes of solvent.
Chemical Scavenging 80-95%Milder than acidic washes.[2]May introduce new impurities (e.g., copper salts).
Precipitation VariableSimple and can be effective if solubility differences are significant.May not be a very general method; product can be lost due to co-precipitation.

Experimental Protocols

Protocol 1: Aniline Removal by Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the anilinium chloride.

  • Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-5) two more times with fresh 1M HCl to ensure complete removal of aniline.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Aniline Removal by Steam Distillation
  • Apparatus Setup: Assemble a steam distillation apparatus. The reaction mixture is placed in the distilling flask.

  • Steam Introduction: Introduce steam into the distilling flask.[5][6] The steam will heat the mixture and volatilize the aniline.

  • Co-distillation: Aniline and water will co-distill as an azeotrope.[16]

  • Condensation and Collection: The vapor mixture is passed through a condenser and collected in a receiving flask. The distillate will appear milky or as two phases (oily aniline and water).[6]

  • Separation: Continue the distillation until the distillate runs clear. The collected aniline can then be separated from the aqueous layer in the distillate using a separatory funnel.[6]

Visualizations

Decision-Making Workflow for Aniline Removal

Aniline_Removal_Workflow Workflow for Selecting an Aniline Removal Method start Start: Crude Reaction Mixture Containing Aniline product_check Is the product basic or acid-sensitive? start->product_check acid_wash Perform Acidic Wash (e.g., 1M HCl) product_check->acid_wash No alternative_methods Consider Alternative Methods product_check->alternative_methods Yes end End: Purified Product acid_wash->end distillation_check Is the product thermally stable and non-volatile? alternative_methods->distillation_check scavenging Use Chemical Scavenging (e.g., CuSO4 wash) alternative_methods->scavenging   Mild Conditions Needed    distillation Perform Steam or Vacuum Distillation distillation_check->distillation Yes chromatography Use Column Chromatography distillation_check->chromatography No distillation->end chromatography->end scavenging->end Aniline_Extraction_Pathway Mechanism of Aniline Removal by Acidic Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase aniline Aniline (C6H5NH2) (Basic, Organic Soluble) anilinium Anilinium Chloride (C6H5NH3+Cl-) (Salt, Water Soluble) aniline->anilinium Protonation by H+ product Desired Product (Organic Soluble) hcl Aqueous HCl (H+ + Cl-)

References

Technical Support Center: Improving the Selectivity of N-Chloroacetylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-chloroacetylation of amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-chloroacetylation of amino alcohols, offering potential causes and solutions to improve reaction selectivity and yield.

Issue Potential Cause(s) Suggested Solution(s)
Low to no N-chloroacetylation product. 1. Decomposition of chloroacetyl chloride: Chloroacetyl chloride is sensitive to moisture and can hydrolyze. 2. Incorrect reaction conditions: The chosen solvent, base, or temperature may not be optimal for your specific amino alcohol. 3. Low reactivity of the amine: Steric hindrance or electronic effects can reduce the nucleophilicity of the amino group.1. Use freshly opened or distilled chloroacetyl chloride. Handle it under anhydrous conditions. 2. Refer to the optimized protocols below. A phosphate (B84403) buffer system has been shown to be highly effective.[1][2][3] 3. Increase the reaction time or temperature. Consider using a more activating solvent or a different base.
Poor selectivity: Significant O-chloroacetylation observed. 1. Inappropriate pH: Basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to O-acylation.[1][4] 2. Solvent effects: Some organic solvents can favor O-acylation.[1] 3. Strong bases: Strong organic bases like DBU or DABCO can promote the formation of the disubstituted (N- and O-chloroacetylated) product.[1]1. Perform the reaction under neutral or slightly acidic conditions. A phosphate buffer at pH 7.4 is recommended for high N-selectivity.[1][3] 2. Switch to an aqueous medium, specifically a phosphate buffer, which has been shown to suppress O-acylation.[1][2] 3. Avoid strong organic bases. An HCl scavenger like propylene (B89431) oxide or running the reaction in a phosphate buffer can be effective alternatives.[1][4]
Formation of a disubstituted (N,O-di-chloroacetylated) product. 1. Excess chloroacetyl chloride: Using a large excess of the acylating agent can lead to the acylation of both the amine and the alcohol.[4] 2. Reaction conditions favoring both N- and O-acylation: As with O-acylation, certain bases and solvents can promote this side reaction.[1]1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride.[3] 2. Employ the highly selective phosphate buffer protocol, which minimizes the formation of the disubstituted product.[1][5]
Product rearranges during purification. Some N-chloroacetylated amino alcohols can undergo rearrangement, particularly during column chromatography on silica (B1680970) gel.[1]Isolate the product by simple filtration if it precipitates from the reaction mixture.[2][3] If extraction is necessary, minimize contact time with silica gel or consider alternative purification methods like recrystallization.
Reaction is sluggish or does not go to completion. 1. Substrate-dependent reactivity: Different amino alcohols will have varying reaction rates. 2. Insufficient mixing: In biphasic systems (e.g., organic solvent and aqueous base), poor mixing can limit the reaction rate.1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature. 2. Ensure vigorous stirring to facilitate mass transfer between phases.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for achieving high N-selectivity in the chloroacetylation of amino alcohols?

A1: A highly efficient and chemoselective method involves using chloroacetyl chloride in a phosphate buffer (pH 7.4).[1][2][3] This metal-free, biocompatible condition favors N-acylation and significantly suppresses O-acylation, leading to high yields of the desired N-chloroacetylated product, often without the need for chromatographic purification.[1][2][4]

Q2: How can I favor O-chloroacetylation over N-chloroacetylation?

A2: While this guide focuses on N-selectivity, O-acylation can be favored under acidic conditions.[4][6] In an acidic medium, the amino group is protonated, which reduces its nucleophilicity and allows for the preferential acylation of the hydroxyl group.[6]

Q3: What is the role of the phosphate buffer in improving N-selectivity?

A3: The phosphate buffer maintains a near-neutral pH, which is crucial for keeping the amino group nucleophilic while minimizing the deprotonation of the hydroxyl group.[1] This difference in reactivity under these conditions is exploited to achieve high chemoselectivity for N-acylation.

Q4: Are there any alternatives to using a base for the reaction?

A4: Yes, the reaction can be performed in the presence of an HCl scavenger, such as propylene oxide.[4] This removes the HCl byproduct that is formed during the reaction without introducing a strong base that could promote side reactions. The phosphate buffer system also acts as an effective HCl scavenger.[1]

Q5: Can metal salts be used to improve selectivity?

A5: The use of certain metal salts has been investigated to improve selectivity. For instance, borderline or soft acids like Cu²⁺, Ag⁺, Cd²⁺, and Zn²⁺ have been shown to yield a high percentage of the anilide in the chloroacetylation of 2-aminobenzyl alcohol.[2] However, the phosphate buffer method is generally preferred for its simplicity and metal-free nature.[1][4]

Data Summary

The following tables summarize the effect of different reaction conditions on the N-chloroacetylation of 2-aminobenzyl alcohol (ABA) with chloroacetyl chloride (CAC).

Table 1: Effect of Bases on the Reaction of ABA with CAC in CH₂Cl₂ [1]

EntryBase (1 equiv.)SolventN-acylated (%)O-acylated (%)N,O-diacylated (%)
1DBUCH₂Cl₂45055
2DABCOCH₂Cl₂48052
3DMAPDMF55045
4PyridineCH₂Cl₂75520
5No BaseCH₂Cl₂15085

Table 2: Effect of Buffers on the Reaction of ABA with CAC [1]

EntryBuffer (0.1 M)N-acylated (%)O-acylated (%)N,O-diacylated (%)
1Borate701020
2HEPES751015
3Bicarbonate601525
4Phosphate85510

Experimental Protocols

Protocol 1: Highly Selective N-Chloroacetylation in Phosphate Buffer [1][3]

This protocol describes a rapid and highly selective method for the N-chloroacetylation of amino alcohols.

Materials:

  • Amino alcohol (1.0 mmol)

  • Chloroacetyl chloride (1.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate (B1210297) (for extraction, if necessary)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino alcohol (1.0 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 20 minutes.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If the product is soluble, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-chloroacetylated amino alcohol.

Protocol 2: General Procedure for N-Chloroacetylation in an Organic Solvent [4]

This protocol is a more traditional approach using an organic solvent and a base. Selectivity may be lower compared to the phosphate buffer method.

Materials:

Procedure:

  • Dissolve the amino alcohol (1.0 mmol) in 10 mL of the chosen anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1 mmol) to the solution.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Diagram 1: General Workflow for Selective N-Chloroacetylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep_substrate Dissolve Amino Alcohol in Phosphate Buffer (pH 7.4) add_reagent Add Chloroacetyl Chloride (dropwise at RT) prep_substrate->add_reagent stir Stir for ~20 min add_reagent->stir monitor Monitor by TLC stir->monitor precipitation Precipitation? monitor->precipitation filtration Filter & Wash Solid precipitation->filtration Yes extraction Extract with Organic Solvent precipitation->extraction No product Pure N-Chloroacetylated Product filtration->product dry_concentrate Dry & Concentrate extraction->dry_concentrate dry_concentrate->product

Caption: Workflow for selective N-chloroacetylation in phosphate buffer.

Diagram 2: Troubleshooting Logic for Poor N-Selectivity

G start Issue: Poor N-Selectivity (O- or di-acylation) check_conditions Check Reaction Conditions start->check_conditions solvent_base Using Organic Solvent & Strong Base? check_conditions->solvent_base switch_to_buffer Solution: Switch to Aqueous Phosphate Buffer (pH 7.4) solvent_base->switch_to_buffer Yes check_ph Is pH basic? solvent_base->check_ph No neutralize Solution: Use Neutral Conditions (Phosphate Buffer or HCl Scavenger) check_ph->neutralize Yes check_reagent Check Molar Ratio of Chloroacetyl Chloride check_ph->check_reagent No adjust_ratio Solution: Use Stoichiometric Amount (1-1.1 eq.) check_reagent->adjust_ratio Excess Used

Caption: Decision tree for troubleshooting poor N-selectivity.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-N-phenylacetamide and 2-Bromo-N-phenylacetamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is paramount to achieving desired outcomes with efficiency and high yields. Among the versatile building blocks, α-haloacetamides play a crucial role as precursors for a wide array of functionalized molecules. This guide provides an objective comparison of two such key reagents: 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide, focusing on their performance in synthetic applications, supported by established reactivity principles and experimental data.

Executive Summary

Both this compound and 2-bromo-N-phenylacetamide are valuable reagents for the introduction of the N-phenylacetamido moiety in a molecule. Their primary utility lies in nucleophilic substitution reactions at the α-carbon. The core difference in their performance stems from the nature of the halogen substituent, which acts as a leaving group.

Based on fundamental principles of nucleophilic substitution reactions (SN2), the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion is a better leaving group than the chloride ion. This inherent difference in reactivity dictates that 2-bromo-N-phenylacetamide will generally exhibit faster reaction rates and may allow for milder reaction conditions compared to its chloro-analog.

Quantitative Data Comparison

While a direct, side-by-side comparative study under identical conditions for the same reaction is not extensively documented in publicly available literature, the relative reactivity can be inferred from the general principles of nucleophilic substitution and data from similar reactions. The following table summarizes the key physical properties and provides an illustrative comparison of their expected performance in a typical SN2 reaction, such as N-alkylation with a common nucleophile like diethylamine (B46881).

Property/ParameterThis compound2-Bromo-N-phenylacetamideReference/Justification
CAS Number 587-65-55326-87-4[1],
Molecular Weight 169.61 g/mol 214.06 g/mol [1],[2]
Melting Point 136-139 °C131-135 °C[1],[2]
Reactivity in SN2 Reactions ModerateHighBromide is a better leaving group than chloride.[3]
Illustrative Reaction Time Longer (e.g., several hours to overnight)Shorter (e.g., a few hours)Inferred from the higher reactivity of the bromo-compound.
Illustrative Reaction Yield Good to High (e.g., 60-80%)Potentially Higher (e.g., 70-90%)Faster and more complete reaction can lead to higher yields.

Note: The illustrative reaction times and yields are based on general principles of chemical reactivity and may vary depending on the specific substrate, nucleophile, solvent, and temperature.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for a representative nucleophilic substitution reaction—the synthesis of 2-(diethylamino)-N-phenylacetamide—are provided below for both reagents.

Protocol 1: Synthesis of 2-(diethylamino)-N-phenylacetamide using this compound

Materials:

  • This compound (1.0 eq)

  • Diethylamine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (B52724) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add potassium carbonate (1.5 eq) followed by diethylamine (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-(diethylamino)-N-phenylacetamide.

Protocol 2: Synthesis of 2-(diethylamino)-N-phenylacetamide using 2-Bromo-N-phenylacetamide

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-N-phenylacetamide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 eq) followed by the dropwise addition of diethylamine (2.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(diethylamino)-N-phenylacetamide.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G General Workflow for the Synthesis of α-Halo-N-phenylacetamides cluster_chloro Synthesis of this compound cluster_bromo Synthesis of 2-Bromo-N-phenylacetamide Aniline_c Aniline Reaction_c Acylation Aniline_c->Reaction_c + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction_c + Solvent_c Solvent (e.g., Acetic Acid) Solvent_c->Reaction_c Product_c This compound Reaction_c->Product_c Aniline_b Aniline Reaction_b Acylation Aniline_b->Reaction_b + BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->Reaction_b + Solvent_b Solvent (e.g., DCM) Solvent_b->Reaction_b Product_b 2-Bromo-N-phenylacetamide Reaction_b->Product_b

Synthesis of α-Halo-N-phenylacetamides

G Comparative SN2 Reaction Pathway cluster_reactants cluster_products Chloro This compound TS_Chloro Transition State (Higher Energy) Chloro->TS_Chloro Slower Bromo 2-Bromo-N-phenylacetamide TS_Bromo Transition State (Lower Energy) Bromo->TS_Bromo Faster Nucleophile Nucleophile (e.g., Diethylamine) Nucleophile->TS_Chloro Nucleophile->TS_Bromo Product Substituted Product TS_Chloro->Product TS_Bromo->Product

Comparative SN2 Reaction Energetics

Conclusion

  • 2-Bromo-N-phenylacetamide is the more reactive of the two, making it the preferred choice for reactions that are sluggish or require milder conditions to avoid decomposition of sensitive functional groups. Its higher reactivity can lead to shorter reaction times and potentially higher yields.

  • This compound , while less reactive, is often more readily available and less expensive. It is a suitable choice for many standard applications where its reactivity is sufficient to drive the reaction to completion under reasonable conditions.

For drug development professionals and researchers working on complex syntheses, the enhanced reactivity of 2-bromo-N-phenylacetamide may offer a significant advantage in optimizing synthetic routes and improving overall efficiency. However, for routine or large-scale syntheses where cost is a major factor, the chloro-analog remains a viable and economical option.

References

A Head-to-Head Battle in Proteomics: 2-Chloro-N-phenylacetamide vs. Iodoacetamide as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteomic sample preparation, the choice of alkylating agent is a critical decision point that can significantly impact the quality and reliability of downstream mass spectrometry data. This guide provides a comprehensive comparison of the widely used iodoacetamide (B48618) (IAA) and a less common alternative, 2-chloro-N-phenylacetamide, drawing upon performance data from its close analog, chloroacetamide (CAA).

The irreversible alkylation of cysteine residues is a fundamental step in most bottom-up proteomics workflows. It serves to prevent the reformation of disulfide bonds following their reduction, ensuring that proteins are fully denatured and accessible to proteolytic enzymes. While iodoacetamide has long been the reagent of choice, concerns about its reactivity and off-target modifications have led to the exploration of alternatives. Here, we delve into a detailed comparison to guide your selection process.

Performance at a Glance: Key Quantitative Metrics

The selection of an alkylating agent hinges on a balance between reaction efficiency and the minimization of unwanted side reactions. The following tables summarize the key performance differences between iodoacetamide and chloroacetamide, which is structurally and chemically similar to this compound and serves as a strong proxy for its performance.

FeatureThis compound (proxy: CAA)Iodoacetamide (IAA)Reference(s)
Cysteine Alkylation Efficiency ~97%~99%[1]
Methionine Oxidation Up to 40%2-5%[2][3][4]
N-terminal Alkylation LowerHigher[1]
Other Off-Target Alkylations LowerHigher[1]

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications. This table highlights the trade-offs between the two agents. While iodoacetamide offers slightly higher cysteine alkylation efficiency, chloroacetamide demonstrates greater specificity with lower incidences of off-target alkylation. However, the significantly increased potential for methionine oxidation with chloroacetamide is a critical consideration.[1][2][3][4]

Off-Target ResidueThis compound (proxy: CAA) (% Alkylation)Iodoacetamide (IAA) (% Alkylation)Reference(s)
N-terminus<0.1%~0.4%[5]
Aspartic Acid (D)<0.1%~0.2%[5]
Glutamic Acid (E)<0.1%~0.3%[5]
Histidine (H)<0.1%~0.1%[5]
Lysine (K)<0.1%~0.2%[5]
Serine (S)<0.1%~0.1%[5]
Threonine (T)<0.1%~0.1%[5]
Tyrosine (Y)<0.1%~0.2%[5]

Table 2: Off-Target Alkylation of Various Amino Acid Residues. This table provides a more granular view of the off-target reactivity of both agents. Chloroacetamide exhibits virtually no off-target alkylation across a range of amino acid residues, whereas iodoacetamide shows a low but detectable level of modification on several residues.[5]

The Chemical Basis of Performance: A Closer Look

The differences in performance between these two haloacetamide reagents are rooted in their chemical reactivity. The iodine atom in iodoacetamide is a better leaving group than the chlorine atom in this compound. This makes iodoacetamide a more potent alkylating agent, leading to faster and more complete reaction with the highly nucleophilic thiol group of cysteine.

However, this heightened reactivity also makes iodoacetamide more prone to reacting with other nucleophilic sites in proteins, such as the N-terminal alpha-amino group and the side chains of residues like lysine, histidine, and methionine.

Conversely, the lower reactivity of this compound (and chloroacetamide) results in a more selective modification of the most reactive nucleophile present, the cysteine thiol. This increased specificity comes at the cost of a slightly lower overall reaction efficiency and a different side-reaction profile, most notably the increased propensity for methionine oxidation.[2][3][4]

Visualizing the Workflow and Chemistry

To better understand the practical application and underlying chemical principles, the following diagrams illustrate the standard proteomics workflow and the specific alkylation reactions.

Proteomics_Workflow Protein_Sample Protein Sample Reduction Reduction (e.g., DTT, TCEP) Protein_Sample->Reduction Break disulfide bonds Alkylation Alkylation (IAA or this compound) Reduction->Alkylation Cap cysteines Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Cleave into peptides LC_MS LC-MS/MS Analysis Digestion->LC_MS Separate & Detect Peptides Data_Analysis Data Analysis LC_MS->Data_Analysis Identify & Quantify Alkylation_Reactions cluster_IAA Iodoacetamide (IAA) Alkylation cluster_CNPA This compound Alkylation Cys_SH_IAA Protein-Cys-SH IAA + I-CH2-CONH2 Cys_SH_IAA->IAA Alkylated_Cys_IAA Protein-Cys-S-CH2-CONH2 + HI IAA->Alkylated_Cys_IAA Cys_SH_CNPA Protein-Cys-SH CNPA + Cl-CH2-CONH-Ph Cys_SH_CNPA->CNPA Alkylated_Cys_CNPA Protein-Cys-S-CH2-CONH-Ph + HCl CNPA->Alkylated_Cys_CNPA

References

A Comparative Guide to the Synthetic Routes of N-Aryl Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl acetamide (B32628) motif is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is, therefore, of paramount importance. This guide provides a comparative overview of the most common and emerging synthetic routes to N-aryl acetamides, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of N-aryl acetamides can be broadly categorized into classical and modern methods. Classical approaches typically involve the direct acylation of anilines, while modern techniques leverage metal-catalyzed cross-coupling reactions and other novel activation strategies. This section provides a quantitative comparison of these methods.

Synthetic RouteKey Reagents & ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Classical N-Acetylation Aniline (B41778), Acetic Anhydride (B1165640)/Acetyl Chloride, Base (e.g., NaOAc)0.5 - 2 hours80 - 95%Cost-effective, simple procedure, high yields for simple substrates.[1][2]Can be harsh for sensitive substrates, may require protection of other functional groups.
Buchwald-Hartwig Amidation Aryl Halide, Acetamide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)12 - 24 hours70 - 95%Broad substrate scope, high functional group tolerance, milder conditions than Ullmann.[3][4]Cost of palladium catalyst and ligands, requires inert atmosphere.
Ullmann Condensation Aryl Halide, Acetamide, Cu Catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)24 - 48 hours60 - 85%Lower cost catalyst than palladium.[5][6]Often requires high temperatures, longer reaction times, and substrate scope can be limited.
Microwave-Assisted Synthesis Aniline, Acetic Acid/Anhydride, (often solvent-free)5 - 30 minutes85 - 98%Drastically reduced reaction times, often higher yields, environmentally friendly.[7][8]Requires specialized microwave equipment, scalability can be a concern.
Synthesis from Nitroarenes Nitroarene, Reducing Agent (e.g., Fe, H₂/Catalyst), Acetylating Agent6 - 36 hours70 - 90%Utilizes readily available starting materials, one-pot procedures are possible.[9][10]May involve hazardous reducing agents, selectivity can be an issue with multiple reducible groups.
Metal-Free Synthesis from Aryltriazenes Aryltriazene, Acetonitrile (B52724), Brønsted Acidic Ionic Liquid6 hours40 - 70%Avoids transition metal catalysts, mild reaction conditions.[11][[“]]Moderate yields, availability of aryltriazene precursors.
Flow Chemistry Synthesis Nitroarene, CO₂, Carboxylic Acid (in a flow reactor)14 minutes (residence time)up to 89%Rapid and scalable, enhanced safety for hazardous reactions, precise control over reaction parameters.[13][14]High initial equipment cost, requires expertise in flow chemistry setups.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Classical N-Acetylation of Aniline

This protocol describes the synthesis of acetanilide (B955) from aniline using acetic anhydride and sodium acetate (B1210297).[1][15]

Materials:

  • Aniline (5.0 g, 53.7 mmol)

  • Concentrated Hydrochloric Acid (4.5 mL)

  • Acetic Anhydride (6.0 mL, 63.6 mmol)

  • Sodium Acetate (5.3 g, 64.6 mmol)

  • Water

  • 95% Ethanol (for recrystallization)

  • Erlenmeyer flask (250 mL)

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 130 mL of water and 4.5 mL of concentrated hydrochloric acid.

  • Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.

  • To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride and swirl the flask to ensure thorough mixing.

  • Immediately add the sodium acetate solution to the mixture and stir vigorously.

  • Cool the reaction mixture in an ice bath to induce precipitation of the acetanilide.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purify the crude acetanilide by recrystallization from hot 95% ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Buchwald-Hartwig Amidation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of acetamide with an aryl bromide.[3]

Materials:

  • Aryl Bromide (1.0 mmol)

  • Acetamide (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium Carbonate (Cs₂CO₃, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (B91453) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), acetamide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Microwave-Assisted Synthesis

This protocol describes a rapid and solvent-free synthesis of N-aryl acetamides from anilines and acetic acid using microwave irradiation.[8]

Materials:

  • Aniline derivative (10 mmol)

  • Glacial Acetic Acid (20 mmol)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the aniline derivative (10 mmol) and glacial acetic acid (20 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).

Visualizing the Synthetic Landscape

The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes for N-aryl acetamides.

Synthetic_Routes_to_N_Aryl_Acetamides cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_product Product Aniline Aniline / Substituted Anilines Classical Classical N-Acetylation (Acetic Anhydride/Chloride) Aniline->Classical Direct Acylation Microwave Microwave-Assisted Synthesis Aniline->Microwave Accelerated Acylation ArylHalide Aryl Halide / Triflates Buchwald Buchwald-Hartwig Amidation ArylHalide->Buchwald Pd-catalyzed Ullmann Ullmann Condensation ArylHalide->Ullmann Cu-catalyzed Nitroarene Nitroarene Reductive Reductive Acetylation Nitroarene->Reductive Reduction & Acylation FlowChem Flow Chemistry Nitroarene->FlowChem Reductive Amidation Aryltriazene Aryltriazene MetalFree Metal-Free Amination Aryltriazene->MetalFree C-N Cleavage Product N-Aryl Acetamide Classical->Product Buchwald->Product Ullmann->Product Microwave->Product Reductive->Product MetalFree->Product FlowChem->Product Experimental_Workflow_Comparison cluster_classical Classical N-Acetylation cluster_buchwald Buchwald-Hartwig Amidation cluster_microwave Microwave-Assisted Synthesis C1 Mix Aniline, Acid, Water C2 Add Acetylating Agent & Base C1->C2 C3 Precipitate & Filter C2->C3 C4 Recrystallize C3->C4 B1 Combine Reagents under Inert Atmosphere B2 Add Solvent & Heat B1->B2 B3 Workup & Filtration B2->B3 B4 Column Chromatography B3->B4 M1 Combine Reagents in Microwave Vial M2 Microwave Irradiation M1->M2 M3 Precipitate & Filter M2->M3

References

A Comparative Guide to the Reactivity of Chloroacetyl Chloride and Bromoacetyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroacetyl chloride and bromoacetyl chloride are invaluable bifunctional reagents in organic synthesis, widely employed for the introduction of a reactive haloacetyl group. This functionality serves as a versatile handle for further chemical modifications, making these compounds staples in the synthesis of pharmaceuticals and other complex organic molecules. While structurally similar, their reactivity profiles exhibit notable differences primarily governed by the nature of the halogen substituent.

Underlying Chemical Principles of Reactivity

The reactivity of acyl halides in nucleophilic acyl substitution reactions is predominantly influenced by two key factors: the electrophilicity of the carbonyl carbon and the ability of the halide to act as a leaving group.

  • Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is significantly dependent on the stability of the leaving group.[1] A better leaving group is a weaker base. When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger ionic radius and greater polarizability of the bromide ion allow for the negative charge to be dispersed over a larger volume, leading to a more stable anion.[1] This enhanced stability makes bromide a better leaving group, thus accelerating the rate of reaction.

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. The approximate bond dissociation energies are 285 kJ/mol for a C-Br bond and 324 kJ/mol for a C-Cl bond.[2] The lower bond energy of the C-Br bond means that less energy is required to cleave it during the nucleophilic attack, contributing to a lower activation energy and a faster reaction rate for bromoacetyl chloride.

  • Electrophilicity of the Carbonyl Carbon: While the electronegativity of chlorine is slightly higher than that of bromine, which would suggest a more electrophilic carbonyl carbon in chloroacetyl chloride, the effect of the leaving group ability and bond strength are the dominant factors in determining the overall reactivity in nucleopinglic acyl substitution.

Data Presentation

Amine SubstrateAcylating AgentBaseSolventReaction Time (hours)Yield (%)Reference
AnilineChloroacetyl chloride1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)386[3][4][5]
2-AminobenzothiazoleChloroacetyl chloride1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)492[4][5]
2-Amino-4-phenylthiazoleChloroacetyl chloride1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)595[4][5]
p-Aminophenol4-Bromobutyryl chlorideExcess p-aminophenolAcetone2.552[6]
N-Benzyl-N-(p-toluenesulfonyl)amineBromoacetyl bromideZinc Chloride (catalytic)Benzene (B151609)Not Specified58[7]
N-Ethyl-N-(p-toluenesulfonyl)amineBromoacetyl bromideZinc Chloride (catalytic)BenzeneNot Specified66[7]

Experimental Protocols

The following are representative experimental protocols for the N-acylation of amines using chloroacetyl chloride and bromoacetyl chloride. Researchers should note that optimal conditions are substrate-dependent and may require optimization.

N-Acylation of an Aryl Amine with Chloroacetyl Chloride

This protocol is adapted from a procedure for the synthesis of N-phenylacetamide derivatives.[4][5]

Materials:

  • Substituted aryl amine (6 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 50 mL round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL).

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • From a dropping funnel, add chloroacetyl chloride (6.1 mmol) to the reaction mixture at a rate that maintains the temperature below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) mobile phase.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration and wash with water.

  • Dry the precipitate and recrystallize from ethanol (B145695) to obtain the purified N-aryl-2-chloroacetamide.

N-Acylation of a Sulfonamide with Bromoacetyl Chloride

This protocol is a general method for the acylation of N-substituted sulfonamides.[8]

Materials:

  • N-substituted sulfonamide (e.g., (+)-2,10-Bornanesultam, 4.65 mmol)

  • Bromoacetyl chloride (6.1 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)

  • Dry benzene

  • Round-bottom flask with condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the N-substituted sulfonamide (4.65 mmol) in dry benzene at room temperature to form a saturated solution.

  • To this solution, add bromoacetyl chloride (6.1 mmol) and a catalytic amount of anhydrous ZnCl₂.

  • Seal the flask and stir at room temperature for approximately 6 hours.

  • Attach a condenser and reflux the reaction mixture for 30 minutes, during which the color of the mixture should turn to orange.

  • Remove the solvent in vacuo.

  • Add chloroform (B151607) and water to the residue and separate the phases.

  • Wash the organic phase with water and then with an aqueous solution of Na₂CO₃.

  • Dry the chloroform phase over anhydrous Na₂SO₄ and evaporate in vacuo to yield the crude product.

  • Purify the crude product by crystallization.

Mandatory Visualization

G Factors Influencing the Reactivity of Haloacetyl Chlorides cluster_reactivity Overall Reactivity cluster_factors Determining Factors cluster_consequences Consequences Reactivity Reactivity (Bromoacetyl chloride > Chloroacetyl chloride) LeavingGroup Leaving Group Ability (Br- > Cl-) ActivationEnergy Lower Activation Energy LeavingGroup->ActivationEnergy Better leaving group leads to BondStrength C-X Bond Strength (C-Cl > C-Br) BondStrength->ActivationEnergy Weaker bond leads to ReactionRate Faster Reaction Rate ActivationEnergy->ReactionRate results in ReactionRate->Reactivity determines

Caption: Factors influencing the relative reactivity of haloacetyl chlorides.

Conclusion

The selection between chloroacetyl chloride and bromoacetyl chloride should be guided by the specific requirements of the synthetic transformation. Bromoacetyl chloride is generally the more reactive reagent, which can be advantageous for reactions with less nucleophilic substrates or when milder reaction conditions are desired. However, its higher reactivity may also lead to increased side reactions and requires more careful handling and storage. Chloroacetyl chloride, being more stable and less expensive, is a suitable choice for many applications, particularly with sufficiently reactive nucleophiles. Understanding the fundamental principles of leaving group ability and bond strength allows researchers to make an informed decision to optimize their synthetic outcomes.

References

A Comparative Analysis of the Antifungal Efficacy of 2-Chloro-N-phenylacetamide and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of the novel synthetic amide 2-chloro-N-phenylacetamide and the widely used triazole antifungal, fluconazole (B54011). This document synthesizes available experimental data on their antifungal activity, mechanisms of action, and provides detailed experimental protocols for key assays.

Executive Summary

This compound is a synthetic amide demonstrating promising antifungal potential against a range of fungal pathogens, including strains resistant to fluconazole.[1][2] Its proposed multi-targeted mechanism of action, potentially involving binding to ergosterol (B1671047) and inhibiting DNA synthesis, distinguishes it from fluconazole, which acts by specifically inhibiting ergosterol biosynthesis.[3][4] While fluconazole remains a cornerstone of antifungal therapy, the emergence of resistance necessitates the exploration of new compounds like this compound. This guide presents a side-by-side comparison of their in vitro antifungal activities and mechanisms of action based on current research.

Antifungal Activity: A Quantitative Comparison

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for this compound and fluconazole against various fungal species.

Table 1: Antifungal Activity of this compound

Fungal SpeciesStrain TypeMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavusClinical & ATCC16 - 25632 - 512[3][4]
Candida albicansFluconazole-Resistant Clinical128 - 256512 - 1024[1][5]
Candida parapsilosisFluconazole-Resistant Clinical128 - 256512 - 1024[1][5]
Candida tropicalisClinical Isolates16 - 256-[6]
Candida parapsilosisClinical Isolates16 - 256-[6]

Table 2: Antifungal Activity of Fluconazole

| Fungal Species | Strain Type | MIC (µg/mL) | Reference | | --- | --- | --- | | Candida tropicalis | Clinical Isolates | 16 - 512 |[6] | | Candida parapsilosis | Clinical Isolates | 16 - 512 |[6] |

Note: MFC data for fluconazole is not as commonly reported as it is primarily considered a fungistatic agent.[7]

Mechanisms of Action: A Tale of Two Pathways

The distinct antifungal effects of this compound and fluconazole stem from their different molecular targets within the fungal cell.

This compound: A Multi-Pronged Attack

The mechanism of action for this compound is not yet fully elucidated but is believed to be multifactorial.[3][4] Studies suggest two primary modes of action:

  • Ergosterol Binding: The compound likely binds to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and increased permeability.[3][4][8]

  • DNA Synthesis Inhibition: There is evidence to suggest that this compound may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby impeding fungal replication.[3][4]

  • Dihydrofolate Reductase (DHFR) Inhibition: In silico studies and research on Candida tropicalis and Candida parapsilosis suggest that this compound may also inhibit the enzyme dihydrofolate reductase (DHFR).[6]

It is noteworthy that some studies on fluconazole-resistant Candida species suggest that this compound's activity is not mediated by binding to ergosterol or damaging the cell wall in these particular strains, indicating that its mechanism may be species- or strain-dependent.[1][5]

G cluster_0 Fungal Cell cluster_1 Cell Membrane cluster_2 Nucleus cluster_3 Cytoplasm CPA 2-Chloro-N- phenylacetamide Ergosterol Ergosterol CPA->Ergosterol Binds to TS Thymidylate Synthase CPA->TS Inhibits DHFR DHFR CPA->DHFR Inhibits Membrane Disruption Membrane Disruption Ergosterol->Membrane Disruption DNA_Synth DNA Synthesis Inhibition of\nReplication Inhibition of Replication DNA_Synth->Inhibition of\nReplication TS->DNA_Synth Required for Inhibition of\nFolate Synthesis Inhibition of Folate Synthesis DHFR->Inhibition of\nFolate Synthesis

Proposed mechanism of action for this compound.

Fluconazole: A Specific Inhibitor of Ergosterol Synthesis

Fluconazole, a member of the triazole class of antifungals, has a well-established mechanism of action.[9][10] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[7][11] This enzyme is critical for the conversion of lanosterol to ergosterol.[9] The inhibition of this step in the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[9]

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Enzyme->Ergosterol Toxic Sterol\nAccumulation Toxic Sterol Accumulation Enzyme->Toxic Sterol\nAccumulation Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

Mechanism of action of fluconazole.

Experimental Protocols

The following are generalized protocols for determining the antifungal activity of the compounds as described in the cited literature. Specific details may vary between studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[12][13]

G A Prepare fungal inoculum C Add inoculum to each well A->C B Serially dilute antifungal agent in microtiter plate B->C D Incubate at 35-37°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth D->E F MIC = Lowest concentration with no visible growth E->F

Workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).[14]

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.[12]

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).[13]

  • Endpoint Determination: After incubation, the wells are examined for visible signs of fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that inhibits visible growth.[15]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Detailed Steps:

  • Perform MIC Assay: The MFC assay is performed as a continuation of the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a fresh, drug-free agar medium.

  • Incubation: The agar plates are incubated at an appropriate temperature and for a sufficient time to allow for the growth of any surviving fungal cells.

  • Endpoint Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.

Conclusion

This compound presents a promising profile as a novel antifungal agent, exhibiting activity against a variety of fungal pathogens, including those resistant to fluconazole. Its multi-targeted mechanism of action may offer an advantage in combating the development of resistance. In contrast, fluconazole remains a valuable therapeutic with a well-defined and specific mechanism of action. Further research, particularly head-to-head in vivo comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and its place in the antifungal armamentarium. The antagonism observed when this compound is combined with fluconazole or amphotericin B suggests that combination therapies should be approached with caution and require further investigation.[1][5]

References

A Comparative Analysis of the Cytotoxicity of N-phenylacetamide Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the emerging anticancer potential of novel N-phenylacetamide derivatives.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenylacetamide derivatives have emerged as a promising class of synthetic compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of several N-phenylacetamide derivatives against standard anticancer drugs, supported by experimental data and detailed methodologies.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of N-phenylacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The following tables summarize the IC50 values of different derivatives and compare them with standard chemotherapeutic agents.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3][4]

CompoundSubstituent on N-phenyl ringCancer Cell LineIC50 (µM)
2a2-NitroPC3 (Prostate)> 100
2b3-NitroPC3 (Prostate)52
2c4-NitroPC3 (Prostate)80
2d2-MethoxyPC3 (Prostate)> 100
2e3-MethoxyPC3 (Prostate)> 100
2f4-MethoxyPC3 (Prostate)> 100
Imatinib (Standard Drug) -PC3 (Prostate) 40
2c4-NitroMCF-7 (Breast)100
Imatinib (Standard Drug) -MCF-7 (Breast) 98

PC3: Prostate Carcinoma, MCF-7: Breast Cancer

The data indicates that derivatives with a nitro moiety (2a-2c) generally exhibit higher cytotoxicity than those with a methoxy (B1213986) group (2d-2f) against the PC3 cell line.[1][2][3][4] Notably, compounds 2b and 2c showed significant activity, although they were less potent than the standard drug, imatinib.[1][2][3][4] In the MCF-7 cell line, compound 2c demonstrated cytotoxicity comparable to imatinib.[1][2][3][4]

Table 2: Cytotoxicity of Substituted Phenylacetamide Derivatives [5][6][7][8]

CompoundSubstituent on Phenyl RingCancer Cell LineIC50 (µM)
3c3-ChloroMCF-7 (Breast)0.7 ± 0.08
3d4-ChloroMCF-7 (Breast)0.7 ± 0.4
3d4-ChloroMDA-MB-468 (Breast)0.6 ± 0.08
3j4-NitroMDA-MB-468 (Breast)0.76 ± 0.09
3d4-ChloroPC-12 (Pheochromocytoma)0.6 ± 0.08
Doxorubicin (B1662922) (Standard Drug) -MDA-MB-468 (Breast) 0.38 ± 0.07

MCF-7: Breast Cancer, MDA-MB-468: Breast Cancer, PC-12: Pheochromocytoma

This series of derivatives demonstrates potent cytotoxic effects, with IC50 values in the sub-micromolar range. The 4-chloro derivative (3d) was particularly effective against MDA-MB-468 and PC-12 cell lines.[5][6][8] While highly active, these derivatives did not surpass the potency of the standard anticancer drug doxorubicin in the MDA-MB-468 cell line.

Experimental Protocols

The evaluation of the cytotoxic activity of N-phenylacetamide derivatives was primarily conducted using cell viability assays.

1. MTS Assay [1][2]

This colorimetric assay assesses cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product.

  • Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the N-phenylacetamide derivatives or the standard drug (imatinib) and incubated for another 48 hours.

    • Following the treatment period, 20 µL of the MTS solution was added to each well.

    • The plates were incubated for 4 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The percentage of cell viability was calculated, and the IC50 values were determined from dose-response curves.

2. MTT Assay [5][6][8]

Similar to the MTS assay, the MTT assay is a colorimetric method that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.

  • Cell Culture: MCF-7, MDA-MB-468, and PC-12 cell lines were used.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • They were then exposed to different concentrations of the phenylacetamide derivatives for a specified period.

    • After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates were incubated for an additional 4 hours.

    • The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values were calculated from the resulting dose-response curves.

Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of many N-phenylacetamide derivatives are mediated through the induction of apoptosis, or programmed cell death.[5][6][9][10] This is a critical mechanism for anticancer drugs as it leads to the selective elimination of cancer cells.[9]

The apoptotic process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that N-phenylacetamide derivatives can trigger both.[5][6] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspases, which are the executioners of apoptosis.[5][6][9]

G Experimental Workflow for Cytotoxicity Assessment cluster_culture Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., PC3, MCF-7) seeding Seeding in 96-well Plates cell_culture->seeding treatment Addition of N-phenylacetamide Derivatives & Standard Drugs seeding->treatment incubation_48h Incubation (48 hours) treatment->incubation_48h mts_addition Addition of MTS/MTT Reagent incubation_48h->mts_addition incubation_4h Incubation (4 hours) mts_addition->incubation_4h absorbance Absorbance Measurement incubation_4h->absorbance data_analysis Calculation of Cell Viability absorbance->data_analysis ic50 Determination of IC50 Values data_analysis->ic50

Caption: Workflow for assessing the cytotoxicity of N-phenylacetamide derivatives.

G Proposed Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL Upregulation DISC DISC Formation FasL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Bax Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Cytochrome_c->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Derivatives N-phenylacetamide Derivatives Derivatives->FasL Induces Derivatives->Bax Induces

Caption: Apoptosis induction by N-phenylacetamide derivatives.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques for the quantification of 2-chloro-N-phenylacetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical method based on performance characteristics and experimental requirements.

Introduction to this compound and its Quantification

This compound is a chemical intermediate used in the synthesis of various organic compounds.[1] Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. The validation of analytical methods is a regulatory requirement that ensures the chosen method is suitable for its intended purpose, providing consistent and reliable results.[2][3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and quantification).[5][6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a powerful separation technique that offers high resolution and sensitivity for the analysis of complex mixtures.[2] Coupled with a UV detector, it provides a robust method for the quantification of chromophoric compounds like this compound.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 240 nm.

2. Standard and Sample Preparation:

  • Stock Solution: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase.

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved and diluted in the mobile phase to fall within the calibration range.

3. Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Determined by the recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The RSD should be ≤ 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3:1 and LOQ to an S/N of 10:1.[6][7]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC.[8] It is based on the principle of light absorption by the analyte in a solution. However, its specificity can be limited in the presence of interfering substances that also absorb at the analytical wavelength.[9]

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Solvent: Methanol (B129727).

  • Stock Solution: A stock solution of this compound (100 µg/mL) is prepared in methanol.

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: The sample is dissolved and diluted in methanol to a concentration within the calibration range.

3. Measurement:

  • The UV spectrum of this compound in methanol is recorded to determine the wavelength of maximum absorbance (λmax).

  • The absorbance of the standard and sample solutions is measured at the λmax.

4. Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by the recovery method at three concentration levels. The mean recovery should be within 95-105%.

  • Precision: Assessed by repeatability (intra-day precision) of six replicate measurements of a standard solution. The RSD should be ≤ 5%.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.[8]

Comparison of HPLC-UV and UV-Vis Spectrophotometry

The choice between HPLC-UV and UV-Vis spectrophotometry depends on the specific requirements of the analysis. HPLC-UV offers superior specificity and sensitivity, making it ideal for the analysis of complex samples and for regulatory submissions where high accuracy and precision are paramount. UV-Vis spectrophotometry, on the other hand, is a rapid and economical choice for the routine analysis of relatively pure samples.

Parameter HPLC-UV Method (Hypothetical Data) UV-Vis Spectrophotometry (Hypothetical Data)
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 50 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 99.5%101.2%
Precision (RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%Not typically assessed
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity High (separation of analyte from impurities)Low (potential for interference)
Analysis Time per Sample ~10 minutes~2 minutes
Cost per Analysis HigherLower

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method as per regulatory guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow start Start: Method Development protocol Write Validation Protocol start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report system_suitability->specificity end End: Method Implementation validation_report->end

References

A Comparative Guide to Catalysts in N-phenylacetamide Synthesis: Efficacy, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-phenylacetamide (acetanilide), a vital intermediate in the pharmaceutical and dye industries, is a cornerstone of organic synthesis. The efficiency of this N-acetylation of aniline (B41778) is critically dependent on the catalytic strategy employed. This guide provides an objective comparison of three distinct catalytic approaches—biocatalysis, heterogeneous catalysis, and a green chemistry alternative—supported by experimental data and detailed methodologies to inform your selection of the most suitable method for your research and development needs.

Comparative Efficacy of Catalysts

The choice of catalyst profoundly impacts the yield, reaction time, and environmental footprint of N-phenylacetamide synthesis. Below is a summary of the performance of three representative methods: biocatalysis using whole cells of Candida parapsilosis ATCC 7330, heterogeneous catalysis with mesoporous silica (B1680970) (activated K60), and a catalyst-free, microwave-assisted green chemistry approach.

Catalyst/MethodReactantsTemperature (°C)Reaction TimeYield (%)Key Advantages
Biocatalyst Aniline, Acetic Anhydride (B1165640)Room Temp.24 h68%[1]High selectivity, mild conditions, environmentally benign.
Heterogeneous Phenylacetic Acid, Aniline1504 h (continuous flow)~100% conversion[2]Catalyst reusability, high conversion, suitable for continuous flow.
Green Chemistry Aniline, Acetic Anhydride5010 min98%[3]Extremely rapid, high yield, catalyst-free, energy-efficient.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following sections provide the methodologies for the three compared catalytic systems.

Biocatalytic Synthesis using Candida parapsilosis ATCC 7330

This method utilizes the enzymatic machinery of whole microbial cells to catalyze the N-acetylation of aniline under mild, aqueous conditions.

Materials:

  • Aniline

  • Acetic Anhydride

  • Candida parapsilosis ATCC 7330 (whole cells)

  • Dichloromethane (DCM)

  • Sodium Carbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Hexane

  • Ethyl Acetate (B1210297)

Procedure:

  • To a round-bottom flask, add aniline (0.5 equiv.) and dry DCM (18 mL).

  • Add acetic anhydride (0.6 equiv.) to the reaction mixture.

  • Introduce the whole cells of Candida parapsilosis ATCC 7330.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the mixture with a saturated solution of sodium carbonate.

  • Dry the organic layers over anhydrous Na2SO4 and remove the solvent under reduced pressure.

  • Purify the resulting N-phenylacetamide by column chromatography using a hexane/ethyl acetate solvent system to achieve a yield of up to 68%.[1]

Heterogeneous Catalysis with Mesoporous Silica (Activated K60)

This protocol describes a continuous flow synthesis of N-phenylacetamide using activated mesoporous silica as a reusable solid-phase catalyst.

Materials:

  • Phenylacetic Acid

  • Aniline

  • Activated K60 Mesoporous Silica

  • Solvent (as required for the continuous flow setup)

Procedure:

  • Pack a column with 3 grams of activated K60 mesoporous silica.

  • Set up a continuous flow reactor with a pre-heater and maintain the column temperature at 150°C.[2]

  • Prepare a solution of phenylacetic acid and aniline in a suitable solvent.

  • Pump the reactant solution through the catalyst bed at a flow rate of 0.3 mL/min.[2]

  • Collect the product stream over a period of 4 hours. The constant flow of the hot solution loads fresh reactants onto the catalyst while eluting the product.[2]

  • Monitor the conversion, which should remain consistent over the sampling period, indicating no significant catalyst inhibition or poisoning.[2]

  • Isolate the N-phenylacetamide from the solvent. This method has been shown to achieve high conversion rates.

Green Chemistry: Catalyst-Free, Microwave-Assisted Synthesis

This environmentally friendly method leverages microwave energy to drive the rapid and efficient N-acetylation of aniline without the need for a catalyst.

Materials:

Procedure:

  • In a microwave-safe reaction vessel, combine aniline, acetic anhydride, and aqueous ethanol as the solvent.

  • Irradiate the mixture in a microwave reactor at a constant temperature of 50°C.[3]

  • The reaction is typically complete within 10 minutes, achieving a yield of up to 98%.[3]

  • After the reaction, cool the mixture and isolate the N-phenylacetamide product through standard work-up procedures, such as precipitation and filtration.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms provides insight into the efficiency and selectivity of each catalytic method.

Biocatalytic N-Acetylation Pathway

The biocatalytic synthesis of N-phenylacetamide by Candida parapsilosis is mediated by the enzyme Arylamine N-acetyltransferase (NAT). The reaction proceeds via a "ping-pong" mechanism involving a catalytic triad (B1167595) of Cysteine, Histidine, and Aspartate residues within the enzyme's active site.

G cluster_enzyme NAT Enzyme Active Site cluster_reactants Reactants Cys Cysteine (Cys) His Histidine (His) Cys->His Catalytic Triad Cys_Ac Acetylated Cys Cys->Cys_Ac Asp Aspartate (Asp) His->Asp Aniline Aniline Aniline->Cys_Ac Nucleophilic Attack AcCoA Acetyl-CoA AcCoA->Cys Acetyl Group Transfer N_phenylacetamide N-phenylacetamide Cys_Ac->N_phenylacetamide Product Release

Caption: Biocatalytic pathway of N-phenylacetamide synthesis.

Heterogeneous Catalysis Workflow

In the silica-catalyzed amidation, the surface silanol (B1196071) (Si-OH) groups of the mesoporous silica play a crucial role. They are believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

G cluster_setup Continuous Flow Reactor Reactant_Reservoir Reactant Reservoir (Aniline + Phenylacetic Acid) Pump Pump Reactant_Reservoir->Pump Preheater Pre-heater (150°C) Pump->Preheater Column Silica Catalyst Column (Activated K60) Preheater->Column Product_Collection Product Collection Column->Product_Collection G Start Start: Aniline + Acetic Anhydride in Aqueous Ethanol Microwave Microwave Irradiation (50°C, 10 min) Start->Microwave Reaction Nucleophilic Acyl Substitution (Accelerated) Microwave->Reaction End End: N-phenylacetamide (98% Yield) Reaction->End

References

Bridging the Gap: A Comparative Analysis of In-Silico and Experimental Evaluations of 2-Chloro-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-N-phenylacetamide scaffold is a versatile core structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, analgesic, and antimicrobial properties.[1] The journey from compound design to potential therapeutic application relies heavily on both computational (in-silico) predictions and experimental validation. This guide provides an objective comparison of in-silico predictions against experimental results for various this compound derivatives, offering insights into the strengths and limitations of these complementary approaches in drug discovery.

In-Silico vs. Experimental Data: A Comparative Overview

Computational models serve as a crucial preliminary step, enabling the rapid screening of large compound libraries to identify promising candidates and predict their potential efficacy and safety profiles.[2] However, these predictions must be substantiated by rigorous experimental testing. Below, we compare the predicted and observed activities of several this compound derivatives.

Table 1: Anticancer Activity — In-Silico Docking vs. In-Vitro Cytotoxicity

In-silico docking is frequently used to predict the binding affinity of a compound to a specific biological target, such as an enzyme or receptor implicated in cancer. This predicted affinity is then compared with in-vitro cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50) against cancer cell lines.

Compound ClassTarget Protein (In-Silico)Predicted Binding Affinity / Docking ScoreCancer Cell Line (Experimental)Experimental IC50 (µM)Correlation Notes
Dihydropyridine DerivativesEGFRBetter binding affinity than standardMCF-7 (Breast Cancer)HD-7: 16.75, HD-8: 18.33The most active compounds in vitro (HD-7, HD-8) also showed the best binding affinity in docking studies, suggesting a good correlation.[3]
Thiazole-bearing AcetamidesGSTHigher binding affinities than reference complexJurkat (T-cell leukemia), MDA-MB-231 (Breast Cancer)Significant cytotoxic activity observedMolecular docking suggested GST inhibition as a potential mechanism for the observed anticancer effects.[4]
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesNot SpecifiedNot SpecifiedPC3 (Prostate), MCF-7 (Breast), HL-60 (Leukemia)2b (PC3): 52, 2c (PC3): 80, 2c (HL-60): 100Compounds with nitro moieties (2a-2c) showed higher cytotoxicity than those with methoxy (B1213986) moieties (2d-2f).[5]
Table 2: Analgesic Activity — In-Silico Docking vs. In-Vivo Evaluation

For analgesic activity, derivatives are often docked against cyclooxygenase (COX) enzymes, key players in pain and inflammation pathways.[6] The in-silico results are then compared with in-vivo models, such as the hot plate test in mice.

Compound IDTarget Protein (In-Silico)Docking Study ResultsIn-Vivo ModelExperimental Analgesic ActivityCorrelation Notes
AKM-1COX-1, COX-2Lower binding affinityHot Plate ModelLeast analgesic actionA direct correlation was observed; lower predicted binding corresponded to lower in-vivo activity.[6]
AKM-2COX-1, COX-2Highest binding affinityHot Plate ModelSignificant analgesic actionThe compound with the best docking score exhibited the most potent analgesic effect, showing strong predictive validity of the in-silico model in this case.[6]
AKM-3COX-1, COX-2Moderate binding affinityHot Plate ModelModerate analgesic actionResults were consistent with the docking study predictions.[6]
Table 3: Predicted ADMET Properties of Biologically Active Derivatives

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in-silico tool to assess the drug-likeness of a compound.[7] While direct experimental comparisons are extensive, these predictions guide the selection of candidates for further development.

ParameterPredicted Value Range for Active CompoundsSignificance
Absorption
Caco-2 Permeability> -5.15 log cm/sPredicts intestinal absorption.[8]
Distribution
logP0 to 3Measures lipophilicity, affecting membrane permeability.[8]
Plasma Protein Binding (PPB)< 90%High binding can limit the free drug available to act.[8]
Metabolism
CYP450 InhibitionLow probabilityPredicts potential for drug-drug interactions.
Excretion
Half-life (T1/2)ModerateIndicates how long the drug remains in the body.[9]
Toxicity
Genotoxicity (Ames Test)Predicted Non-mutagenicAssesses the potential to cause DNA damage.[2]

Methodologies and Workflows

The successful integration of in-silico and experimental approaches relies on standardized, reproducible protocols.

In-Silico Prediction Workflow

Computational studies typically begin with building a 2D or 3D model of the derivative and selecting a protein target. Molecular docking simulations then predict the binding mode and affinity. This is often followed by ADMET profiling to assess drug-likeness.[6][10]

G cluster_insilico In-Silico Prediction ligand 2D/3D Ligand Structure (Derivative Design) docking Molecular Docking (Binding Affinity Prediction) ligand->docking protein Protein Target Selection (e.g., PDB Database) protein->docking admet ADMET Prediction (Drug-Likeness Profile) docking->admet

Caption: A generalized workflow for in-silico prediction of derivative activity.

Experimental Validation Workflow

Experimental validation follows a structured path from chemical synthesis to biological evaluation. The synthesized and purified compounds are characterized before being subjected to in-vitro and in-vivo assays to determine their biological activity.[1]

G cluster_experimental Experimental Validation synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification invitro In-Vitro Assays (e.g., MTT, Enzyme Inhibition) purification->invitro invivo In-Vivo Models (e.g., Animal Studies) invitro->invivo

Caption: A typical experimental workflow for synthesis and biological evaluation.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for synthesizing the parent compound, this compound, involves the chloroacetylation of an aniline (B41778) or diphenylamine.[1][6]

  • Reactants: Aniline (or a substituted aniline), chloroacetyl chloride, and a base (e.g., triethylamine (B128534) or sodium acetate).[1][11]

  • Solvent: A suitable organic solvent such as benzene, acetone, or glacial acetic acid.[1][11]

  • Procedure:

    • Dissolve the aniline in the chosen solvent.

    • Add the base to neutralize the HCl byproduct that will be formed.[1]

    • Add chloroacetyl chloride dropwise to the solution, typically while stirring at room temperature or under reflux.[1][6]

    • The reaction progress is monitored (e.g., by TLC).

    • Upon completion, the mixture is poured into ice water to precipitate the crude product.[12]

    • The solid product is filtered, washed, and purified, usually by recrystallization from a solvent like ethanol.[13]

In-Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, PC3, NCI-H226) are used.[5][14]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well. Live cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • Add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In-Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of compounds in animals, typically mice.[6]

  • Animals: Swiss albino mice are commonly used.[11]

  • Procedure:

    • Administer the test compound (derivative) or a standard drug (e.g., diclofenac (B195802) sodium) to the animals, usually via intraperitoneal injection.[6]

    • After a set time (e.g., 30 minutes), place each mouse on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the reaction time, which is the time it takes for the mouse to show signs of pain, such as licking its paws or jumping.

    • A cut-off time is set to prevent tissue damage.

    • An increase in the reaction time compared to the control group indicates an analgesic effect.

Mechanism of Action: COX Inhibition Pathway

Molecular docking studies on analgesic derivatives of this compound have identified the COX-1 and COX-2 enzymes as primary targets.[6] Inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Synthesizes Pain Pain & Inflammation PGs->Pain Derivative This compound Derivative Derivative->COX Inhibits

Caption: Signaling pathway for COX inhibition by analgesic derivatives.

Conclusion

The comparison between in-silico predictions and experimental results for this compound derivatives highlights a promising, though not always perfect, correlation. In-silico tools, particularly molecular docking, prove highly effective in identifying lead compounds and elucidating potential mechanisms of action, as seen in the consistent findings for analgesic and anticancer activities.[3][6] However, experimental validation remains indispensable to confirm these predictions and accurately quantify biological activity. The integration of both computational and experimental workflows creates a powerful, synergistic approach that accelerates the drug discovery process, saving both time and resources while improving the likelihood of identifying clinically viable candidates.

References

A Comparative Guide to Green Synthesis Protocols for N-Phenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-phenylacetamides, a core scaffold in numerous pharmaceuticals and fine chemicals, has traditionally relied on methods that are often harsh and environmentally taxing. The principles of green chemistry have spurred the development of cleaner, more efficient, and sustainable alternatives. This guide provides a comprehensive benchmark of prominent green synthesis protocols for N-phenylacetamides, offering a comparative analysis of their performance based on experimental data. Detailed methodologies and visual representations of workflows are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable protocol for their needs.

Comparative Analysis of Green Synthesis Protocols

The following table summarizes the key quantitative data for various green synthesis methods for N-phenylacetamide (acetanilide), providing a clear comparison of their efficiency and reaction conditions.

Synthesis ProtocolReagentsCatalystSolventReaction TimeTemperatureYield (%)
Conventional (with Zinc Dust) Aniline (B41778), Acetic Anhydride (B1165640), Glacial Acetic AcidZinc DustNone15-20 minRefluxNot explicitly stated
Magnesium Sulfate (B86663) Catalysis Aniline, Glacial Acetic AcidMgSO₄·7H₂ONone90 min118°C (Reflux)92%[1]
Microwave-Assisted (Catalyst-Free) Aniline, Glacial Acetic AcidNoneNone40-50 minNot specifiedQuantitative (>99%)[2]
Microwave-Assisted (Catalyzed) Aniline, Acetic AcidStarbon AcidNone1-10 min120-130°C>98%[2]
Ultrasound-Assisted Aniline, α-bromoacetophenonesPEG 400None30-45 minRoom Temp.73-83%
Biocatalytic Substituted Anilines, Ethanol (B145695)Candida parapsilosis ATCC 7330Buffer24-72 h35°Cup to 81%
Solvent-Free (Acetic Anhydride) Aniline, Acetic AnhydrideNoneWater5 minRoom Temp.92%[3]

Green Chemistry Metrics: A Quantitative Look at Sustainability

Beyond reaction yield, green chemistry metrics provide a more holistic assessment of a protocol's environmental impact. Here, we compare the Atom Economy (AE) and Environmental Factor (E-Factor) for selected protocols.

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final desired product. A higher AE indicates less waste generation.

  • Environmental Factor (E-Factor): The ratio of the mass of waste to the mass of the product. A lower E-Factor is more desirable.

Synthesis ProtocolAtom Economy (AE) (%)E-Factor (calculated)
Magnesium Sulfate Catalysis (Aniline + Acetic Acid) 100%~0.09 (assuming 92% yield)
Solvent-Free (Aniline + Acetic Anhydride) 56.5%~0.87 (assuming 92% yield)

Note: The E-Factor calculations are estimations based on the provided reaction stoichiometry and yields, excluding solvent waste from workup, which can significantly increase the E-Factor in practice. The reaction of aniline with acetic acid to form acetanilide (B955) has a theoretical 100% atom economy as all atoms from the reactants are incorporated into the final product.[1]

Experimental Protocols

Magnesium Sulfate-Catalyzed Synthesis of Acetanilide[1]

This solvent-free method utilizes an inexpensive and benign Lewis acid catalyst.

Procedure:

  • In a dry round-bottom flask, combine aniline (1.0 mL, 10 mmol), glacial acetic acid (3.0 mL), and magnesium sulfate heptahydrate (50 mg).

  • Add a few boiling chips and reflux the mixture on a wire gauze for 90 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the hot mixture with 5.0 mL of hot water and filter while hot.

  • Allow the filtrate to cool to room temperature and then place it in an ice-water bath to facilitate crystallization.

  • Collect the crystals by suction filtration, wash with a minimum amount of ice-cold water, and dry.

Microwave-Assisted Catalyst-Free Synthesis of Acetanilide[2]

This protocol leverages microwave irradiation to achieve a rapid and efficient synthesis without the need for a catalyst.

Procedure:

  • Combine aniline and glacial acetic acid in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a frequency of 160 MHz for 40-50 minutes.[2]

  • After the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the solid product by filtration, wash with water, and dry.

Ultrasound-Assisted Synthesis of N,N-bis(phenacyl)anilines

While a specific protocol for N-phenylacetamide is not detailed in the search results, the following procedure for a similar amination reaction highlights the general methodology and conditions for ultrasound-assisted synthesis. This method is noted for its mild conditions, short reaction times, and high yields.[4]

General Procedure:

  • In a suitable vessel, mix the aniline (10.0 mmol), α-bromoacetophenone (20 mmol), sodium carbonate (10.0 mmol), and PEG 400 (0.2 g, 0.5 mmol).

  • Irradiate the mixture using an ultrasonic processor at 350 W at room temperature in an open-air vessel.

  • The reaction is typically complete within 30-45 minutes.

  • The product is then washed or recrystallized from ethanol.

Biocatalytic Synthesis of N-Phenylacetamides

This method employs whole cells of Candida parapsilosis as a biocatalyst, offering high conversion rates under mild conditions.

General Procedure:

  • Cultivate Candida parapsilosis ATCC 7330 in a suitable growth medium.

  • Harvest and wash the cells to obtain the biocatalyst.

  • In a reaction vessel, suspend the whole cells in a buffer solution (e.g., phosphate (B84403) buffer).

  • Add the substituted aniline and ethanol (as the acetyl source).

  • Incubate the reaction mixture at 35°C with shaking for 24-72 hours.

  • Monitor the conversion of the substrate to the N-phenylacetamide product using appropriate analytical techniques (e.g., HPLC, GC).

  • Upon completion, extract the product from the reaction mixture using a suitable organic solvent.

  • Purify the product by column chromatography.

Solvent-Free Synthesis of Acetanilide using Acetic Anhydride[3]

This is a rapid and high-yielding procedure that minimizes solvent use.

Procedure:

  • In a clean boiling tube, add 10 mL of water and 0.5 mL (5.5 mmol) of aniline.

  • In a separate dry tube, take 0.6 mL (6.3 mmol) of acetic anhydride.

  • Add the acetic anhydride dropwise to the aniline suspension while shaking constantly.

  • Stopper the boiling tube and shake the mixture for an additional 5 minutes.

  • Acetanilide will precipitate out immediately.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and air dry to obtain the crude product.

  • Recrystallize from a 10% acetic acid-water mixture for further purification.

Visualizing the Synthesis

Reaction Workflow: General N-Phenylacetamide Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of N-phenylacetamides, applicable to most of the described protocols.

G General Workflow for N-Phenylacetamide Synthesis Reactants Reactants (Aniline, Acetylating Agent) Reaction Reaction (Heating/Irradiation/Catalysis) Reactants->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Crude_Product Crude N-Phenylacetamide Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure N-Phenylacetamide Recrystallization->Pure_Product

Caption: A generalized workflow for the synthesis and purification of N-phenylacetamides.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-phenylacetamides from anilines and an acylating agent (like acetic anhydride or acetyl chloride) proceeds through a nucleophilic acyl substitution mechanism.

G Mechanism of N-Phenylacetamide Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) AcylatingAgent->Tetrahedral Product N-Phenylacetamide Tetrahedral->Product Elimination LeavingGroup Leaving Group Tetrahedral->LeavingGroup

Caption: Nucleophilic acyl substitution mechanism for N-phenylacetamide synthesis.

Conclusion

This guide highlights several green and efficient protocols for the synthesis of N-phenylacetamides. The choice of the optimal method depends on the specific requirements of the synthesis, including scale, desired purity, available equipment, and cost considerations. Microwave-assisted and solvent-free methods offer significant advantages in terms of reaction time and waste reduction. The magnesium sulfate-catalyzed protocol stands out for its simplicity, high yield, and use of an inexpensive, environmentally benign catalyst. Biocatalytic methods, while requiring longer reaction times, operate under very mild conditions and can offer high selectivity. By presenting this comparative data and detailed protocols, we aim to facilitate the adoption of greener and more sustainable practices in the synthesis of this important class of compounds.

References

A Comparative Analysis of Haloacetamide Reagent Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the accuracy and reproducibility of experimental results. Haloacetamides, such as 2-iodoacetamide, 2-bromoacetamide (B1266107), and 2-chloroacetamide (B119443), are widely utilized alkylating agents, particularly in proteomics for the modification of cysteine residues. However, their inherent stability can vary significantly, impacting reaction efficiency and potentially introducing artifacts. This guide provides a comparative analysis of the stability of these common haloacetamide reagents, supported by available experimental data and detailed protocols for stability assessment.

Relative Stability and Reactivity Profile

The stability of haloacetamide reagents is inversely related to their reactivity, which is largely governed by the nature of the halogen substituent. The reactivity follows the order of the leaving group's ability to depart, which is I⁻ > Br⁻ > Cl⁻. Consequently, the general trend for both reactivity and instability is:

2-Iodoacetamide > 2-Bromoacetamide > 2-Chloroacetamide

This trend is a result of the decreasing strength of the carbon-halogen bond down the group in the periodic table (C-I < C-Br < C-Cl). A weaker bond leads to a faster reaction with nucleophiles, such as the thiol group of cysteine, but also a greater susceptibility to degradation.[1]

Factors Influencing Stability

Several environmental factors can influence the stability of haloacetamide reagents in solution:

  • pH: Haloacetamides are more susceptible to hydrolysis under alkaline conditions.[2][3] The hydroxide (B78521) ion can act as a nucleophile, leading to the degradation of the reagent. For optimal stability, solutions should be prepared in neutral or slightly acidic buffers and used promptly, especially when working at basic pH for alkylation reactions.

  • Light: Haloacetamide reagents, particularly 2-iodoacetamide, are known to be light-sensitive.[4][5][6] Exposure to light can cause the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and a reduction in the effective concentration of the alkylating agent.[4] This is often visually indicated by a yellowing of the solid reagent or its solutions due to the formation of iodine.[5] Therefore, it is crucial to store these reagents in the dark and to perform reactions under light-protected conditions.

  • Temperature: Elevated temperatures accelerate the degradation of haloacetamide reagents.[7] As with most chemical reactions, the rate of hydrolysis and other degradation pathways increases with temperature. For long-term storage, it is recommended to keep the reagents in a cool, dry, and dark place. Solutions should ideally be prepared fresh before use and kept on ice if not used immediately.

Quantitative Stability Data

Direct, head-to-head quantitative comparisons of the stability of the three haloacetamide reagents under identical conditions are limited in the scientific literature. However, data from studies on related compounds and environmental contaminants provide some insights.

The following table summarizes the available quantitative and qualitative stability data for the three haloacetamide reagents.

ReagentChemical StructureMolecular Weight ( g/mol )Relative Reactivity/InstabilitypH StabilityLight SensitivityThermal Stability
2-Iodoacetamide ICH₂CONH₂184.96HighestLess stable at alkaline pHHigh, degradation accelerated by light[4][5][6]Least stable
2-Bromoacetamide BrCH₂CONH₂137.96IntermediateMore stable than iodoacetamide (B48618) at alkaline pHModerateMore stable than iodoacetamide
2-Chloroacetamide ClCH₂CONH₂93.51LowestMost stable at alkaline pH[8][9]Mildly light-sensitive[9]Most stable

Experimental Protocols

To ensure the reliability of experiments using haloacetamide reagents, it is essential to handle them correctly and, if necessary, to assess their stability. The following is a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol: Stability-Indicating HPLC Method for Haloacetamide Reagents

Objective: To develop and validate an HPLC method capable of separating the intact haloacetamide reagent from its potential degradation products, allowing for a quantitative assessment of its stability under various stress conditions.

Materials:

  • Haloacetamide reagent (2-iodoacetamide, 2-bromoacetamide, or 2-chloroacetamide)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Buffers (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer) at various pH values (e.g., 4, 7, 9)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation

  • Hydrogen peroxide (3%) for oxidative degradation

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Standard Solution Preparation:

    • Prepare a stock solution of the haloacetamide reagent (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Protect from light.

    • Prepare working standard solutions by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1 hour). Neutralize a sample with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Incubate a solid sample and a solution of the reagent at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose a solution of the reagent to a light source (e.g., UV lamp or direct sunlight) for a defined period (e.g., 24 hours). Keep a control sample in the dark.

  • HPLC Method Development and Validation:

    • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid), and a C18 column.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products formed during the forced degradation studies.

    • Detection: Use a UV detector at a wavelength where the haloacetamide has maximum absorbance (e.g., around 210 nm).

    • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Study:

    • Prepare solutions of the haloacetamide reagent in different buffers (e.g., pH 4, 7, 9).

    • Store the solutions under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

    • Quantify the peak area of the intact haloacetamide and any degradation products. Calculate the percentage of degradation over time.

Visualizations

The following diagrams illustrate key concepts related to the use and stability of haloacetamide reagents.

Signaling_Pathway cluster_0 Protein Modification cluster_1 Potential Side Reactions Protein Protein with reduced Cysteine (-SH) Modified_Protein Carboxyamidomethylated Protein (-S-CH2-CONH2) Protein->Modified_Protein SN2 Reaction Haloacetamide Haloacetamide Reagent (X-CH2-CONH2) X = I, Br, Cl Haloacetamide->Modified_Protein Leaving_Group Halide Ion (X⁻) Haloacetamide->Leaving_Group Methionine Methionine Modified_Met Alkylated Methionine Histidine Histidine Modified_His Alkylated Histidine Lysine Lysine Modified_Lys Alkylated Lysine Haloacetamide_side Haloacetamide (Excess or high pH) Haloacetamide_side->Modified_Met Haloacetamide_side->Modified_His Haloacetamide_side->Modified_Lys

Diagram 1: Cysteine Alkylation by Haloacetamide Reagents.

Experimental_Workflow start Start: Prepare Haloacetamide Stock Solution stress Apply Stress Conditions (pH, Light, Temperature) start->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc At various time points data Data Acquisition (Peak Area of Parent and Degradants) hplc->data analysis Calculate % Degradation and Degradation Rate data->analysis end End: Determine Stability Profile analysis->end

Diagram 2: Experimental Workflow for Stability Assessment.

Conclusion and Recommendations

The stability of haloacetamide reagents is a critical factor that can influence the outcome of biochemical and proteomic experiments. The general order of stability is 2-chloroacetamide > 2-bromoacetamide > 2-iodoacetamide. This is inversely proportional to their reactivity in alkylating cysteine residues.

For applications requiring high reactivity and short reaction times, 2-iodoacetamide is often the reagent of choice, but careful handling to protect it from light and basic conditions is essential.[10] 2-Chloroacetamide offers greater stability and may be preferred for longer incubation times or when minimizing side reactions is a priority, though it may require more forcing conditions to achieve complete alkylation.[9][11] 2-Bromoacetamide presents a compromise between reactivity and stability.

Researchers should always use freshly prepared solutions of haloacetamide reagents and store them appropriately. When developing new protocols or troubleshooting existing ones, performing a stability assessment using a validated HPLC method is highly recommended to ensure the integrity of the reagent and the reliability of the experimental data.

References

Evaluating the Off-Target Effects of 2-Chloro-N-phenylacetamide in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible modification of cysteine residues is a cornerstone of various proteomics workflows, from protein alkylation in sample preparation to the development of targeted covalent inhibitors. 2-Chloro-N-phenylacetamide, a member of the chloroacetamide class of reagents, offers a reactive moiety for such applications. However, understanding its off-target reactivity is paramount to ensure data integrity and mitigate potential toxicity in drug development. This guide provides a comparative analysis of this compound's off-target effects against a common alternative, iodoacetamide (B48618), supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Off-Target Effects

The primary off-target concern with cysteine-reactive probes is the modification of other nucleophilic amino acid residues. The following table summarizes quantitative data comparing the off-target effects of chloroacetamide and iodoacetamide, two widely used alkylating agents. The data for chloroacetamide is presented as a proxy for the reactivity of this compound due to the shared reactive group.

Off-Target Modification2-ChloroacetamideIodoacetamideKey Observations
Methionine Oxidation Up to 40% of Met-containing peptides2-5% of Met-containing peptidesChloroacetamide significantly increases methionine oxidation, a critical consideration for studies sensitive to oxidative artifacts.[1][2]
N-terminal Alkylation LowerHigherChloroacetamide shows reduced off-target alkylation at the N-terminus of peptides compared to iodoacetamide.[1][2]
Other Off-Target Alkylations (Lys, His, Asp, Glu, Ser, Thr, Tyr) LowerHigherGenerally, chloroacetamide exhibits a lower propensity for modifying other nucleophilic residues compared to iodoacetamide.[1][2]

Experimental Protocols

To comprehensively assess the off-target profile of this compound, a combination of chemoproteomic strategies is recommended. Below are detailed methodologies for key experiments.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to identify the direct binding partners of a compound across the proteome by competing with a broad-spectrum cysteine-reactive probe.

a. Cell Lysate Preparation:

  • Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.

  • Harvest cells and wash with cold PBS.

  • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

b. Competitive Labeling:

  • Aliquot protein lysates (e.g., 1 mg/sample).

  • Treat lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 30 minutes at room temperature.

  • Add a cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne, 100 µM) to all samples and incubate for 1 hour at room temperature.

c. Reporter Tag Conjugation (Click Chemistry):

  • To each sample, add a solution containing a biotin-azide reporter, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Incubate for 1 hour at room temperature to conjugate biotin (B1667282) to the probe-labeled proteins.

d. Protein Enrichment and Digestion:

  • Precipitate proteins using methanol/chloroform.

  • Resuspend the protein pellet in a buffer containing SDS.

  • Enrich biotinylated proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead reduction with DTT and alkylation with iodoacetamide (for non-probe-labeled cysteines).

  • Digest the enriched proteins with trypsin overnight at 37°C.

e. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify peptides. The abundance of peptides from probe-labeled proteins will be reduced in the presence of this compound if it binds to the same cysteine residue.

  • Proteins showing a dose-dependent decrease in signal are considered potential off-targets.

Quantitative Mass Spectrometry for Methionine Oxidation

This protocol specifically quantifies the extent of methionine oxidation induced by the alkylating agent.

a. Sample Preparation:

  • Prepare two sets of protein samples (e.g., from cell lysate).

  • Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.

  • Alkylate one set with 55 mM this compound and the other with 55 mM iodoacetamide in the dark for 45 minutes at room temperature.

  • Quench the reaction with an excess of DTT.

b. Protein Digestion:

  • Perform in-solution or in-gel digestion with trypsin.

c. LC-MS/MS Analysis:

  • Analyze the peptide mixtures by LC-MS/MS.

d. Data Analysis:

  • Perform a database search allowing for variable modifications of methionine (oxidation, +15.99 Da).

  • Quantify the percentage of methionine-containing peptides that are oxidized in each sample.

Mandatory Visualization

Experimental Workflow: Competitive ABPP

cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 Analysis cell_lysate Cell Lysate competitor This compound (or Vehicle) cell_lysate->competitor Incubate probe Cysteine-Reactive Probe (e.g., IA-alkyne) competitor->probe Add Probe click_chemistry Click Chemistry (Biotin-azide) probe->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment digestion Tryptic Digestion enrichment->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis (Identify Off-Targets) lcms->data_analysis

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Signaling Pathway: Chloroacetamide-Induced Apoptosis via MAPK/ERK Pathway

Chloroacetamide compounds have been shown to induce oxidative stress, leading to the activation of the MAPK/ERK signaling pathway and subsequent apoptosis.

cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response stimulus This compound ras Ras stimulus->ras Induces Oxidative Stress raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Phosphorylates apoptosis Apoptosis transcription_factors->apoptosis Regulates

Caption: Activation of the MAPK/ERK pathway leading to apoptosis.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-N-phenylacetamide: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe handling and disposal of 2-chloro-N-phenylacetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a designated, well-ventilated area.

  • Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[1]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[1]

    • Body Protection : A laboratory coat is mandatory to prevent skin contact.[1]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a dust mask (type N95 or equivalent) is required.[3]

Hazard Profile and Data

This compound is classified as a hazardous substance.[4] The primary hazards are associated with skin, eye, and respiratory irritation.[3][4] Related chloroacetamide compounds also present risks of being toxic if swallowed, causing allergic skin reactions, and being harmful to aquatic life.[1][2] Therefore, a conservative approach to handling and disposal is warranted.

The following table summarizes key hazard information, primarily referencing data for closely related and regulated toxic solids.

ParameterGuideline / ValueReference
GHS Signal Word Warning[3][4]
GHS Hazard Statements H315, H319, H335[3][4]
H301, H317, H361, H402 (Conservative)[1][2][5][6]
UN Number 2811[2][5][7]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)[2][5][7]
Transport Hazard Class 6.1 (Toxic Substances)[2][5]
Packing Group III (Substance presenting low danger)[2][5]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, strong acids[8][9]

GHS Hazard Statement Codes: H301: Toxic if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H361: Suspected of damaging fertility or the unborn child; H402: Harmful to aquatic life.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is mandatory and must follow institutional and local regulations. Never dispose of this chemical down the drain or in regular trash.[7][10]

Waste Identification and Segregation
  • Hazardous Waste Identification : All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or excess chemical.

    • Contaminated labware (e.g., weighing paper, pipette tips, glassware).

    • Used PPE (gloves, lab coats).

    • Spill cleanup materials.[1][2]

  • Segregation : This waste stream must be kept separate from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.[1][11]

Container Management
  • Waste Container : Use a dedicated, sealable hazardous waste container made of a compatible material.[1][6]

  • Labeling : The container must be clearly labeled with a hazardous waste tag. The label must include the full chemical name ("this compound"), an estimation of the quantity, and the date of accumulation.[1]

  • Empty Reagent Containers : "Empty" containers that held this compound must also be treated as hazardous waste. Do not rinse them into the sewer system. Seal the empty, unrinsed container and dispose of it along with other solid hazardous waste.[2]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For minor spills, prevent the spread of the solid material. Avoid generating dust.[1][8] If appropriate, you may moisten the material slightly to prevent it from becoming airborne.[7]

  • Clean-up : Carefully sweep the spilled solid into a designated hazardous waste container.[1][7] Clean the spill area thoroughly with soap and water.

  • Dispose : All cleaning materials (wipes, absorbent pads, contaminated PPE) must be collected and placed into the hazardous waste container.[2]

Storage and Final Disposal
  • Satellite Accumulation : Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from incompatible materials.[1]

  • Licensed Disposal : The final disposal of this compound must be conducted through a licensed professional waste disposal service.[2][5] This typically involves high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Generation of This compound Waste solid Solid Waste (Unused chemical, contaminated PPE, labware, cleanup debris) start->solid liquid Contaminated Liquid Waste (Rinsate from triple-rinse, solutions) start->liquid sharps Contaminated Sharps (Needles, broken glass) start->sharps solid_container Collect in a compatible, sealed solid waste container. solid->solid_container liquid_container Collect in a compatible, sealed liquid waste container. liquid->liquid_container sharps_container Collect in a puncture-proof sharps container. sharps->sharps_container labeling Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date solid_container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container->labeling liquid_container->storage sharps_container->labeling sharps_container->storage disposal Arrange pickup by institutional EHS for final disposal via a licensed hazardous waste facility. storage->disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Chloro-N-phenylacetamide.

This document provides crucial procedural guidance for the safe handling of this compound (CAS No. 587-65-5), a compound frequently used in chemical synthesis. Adherence to these protocols is vital for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.[2] For situations with potential for high dust concentration, a full-face particle respirator is recommended.[3]Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary in situations with a higher risk of splashing or dust generation.[4]Protects eyes from contact with the chemical, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3][4]Prevents skin contact, which can lead to skin irritation.[1][2]
Skin and Body Protection Laboratory coat or protective clothing. Protective boots may be required depending on the scale of the operation.[4]Provides a barrier against accidental skin contact with the chemical.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh the Compound (Avoid Dust Generation) prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_waste Collect Waste in a Labeled, Sealed Container cleanup_ppe->disposal_waste disposal_professional Dispose Through a Licensed Waste Disposal Service disposal_waste->disposal_professional

Figure 1. Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Synthesis of an Amide Derivative

The following is a generalized protocol for a reaction involving this compound, such as its use in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand.[2] This protocol should be adapted and optimized for specific experimental conditions.

Materials:

  • This compound

  • Aniline (B41778)

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Appropriate solvents

  • Standard laboratory glassware

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Set up the reaction apparatus in a chemical fume hood.

  • Reagent Preparation: Dissolve aniline in glacial acetic acid in a flask equipped with a stirrer.

  • Reaction: Slowly add chloroacetyl chloride to the aniline solution while stirring. The reaction may be exothermic; maintain temperature control as needed.

  • Addition of this compound: Once the initial reaction has subsided, add this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction mixture and perform an appropriate work-up to isolate the crude product. This may involve extraction and washing.

  • Purification: Purify the crude product using a suitable method, such as recrystallization or column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor and Safety Officer spill_evacuate->spill_notify spill_contain Contain the Spill with Absorbent Material (if safe to do so) spill_notify->spill_contain spill_cleanup Follow Institutional Spill Cleanup Procedures spill_contain->spill_cleanup exposure_skin Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. exposure_eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. exposure_inhalation Inhalation: Move to fresh air. Seek medical attention if you feel unwell. exposure_ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Figure 2. Emergency procedures for spills and personal exposure to this compound.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[5]

  • In case of skin contact: Immediately wash with plenty of soap and water.[3] If skin irritation or a rash occurs, get medical advice.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • If swallowed: Rinse mouth. Get medical advice if you feel unwell.[4]

Storage and Disposal

Storage:

  • Store in a cool, dark, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as oxidizing agents.[4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3][5]

  • Do not let the product enter drains.[3][5]

  • Contact a licensed professional waste disposal service to dispose of this material.[3] Contaminated packaging should be disposed of as an unused product.[3]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N-PHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N-PHENYLACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.